6-ethyl-4-hydroxypyridin-2(1H)-one
Description
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Properties
Molecular Formula |
C7H9NO2 |
|---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
6-ethyl-4-hydroxy-1H-pyridin-2-one |
InChI |
InChI=1S/C7H9NO2/c1-2-5-3-6(9)4-7(10)8-5/h3-4H,2H2,1H3,(H2,8,9,10) |
InChI Key |
AWNJDYBSAMGSGO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=O)N1)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Thermodynamic Stability of 6-Ethyl-Substituted Hydroxypyridones
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the thermodynamic stability of 6-ethyl-substituted hydroxypyridones. These heterocyclic compounds are of significant interest in medicinal chemistry and drug development due to their versatile biological activities. Understanding their thermodynamic stability is paramount for predicting shelf-life, formulation compatibility, and ultimately, therapeutic efficacy. This document synthesizes theoretical principles with practical experimental and computational methodologies to offer a holistic view of the factors governing the stability of this important class of molecules. We will delve into the crucial role of tautomerism, the impact of the 6-ethyl substituent, and provide detailed protocols for assessing thermal stability.
Introduction: The Significance of Hydroxypyridones in Drug Development
Hydroxypyridinones are a class of heterocyclic organic compounds that have garnered considerable attention in the pharmaceutical industry. Their core structure allows for diverse substitutions, leading to a wide array of pharmacological properties. They are known to act as, among other things, metal chelators, enzyme inhibitors, and receptor agonists or antagonists.[1][2] The therapeutic potential of hydroxypyridinone-based drugs is vast, with applications in areas such as iron chelation therapy, neurodegenerative diseases, and as antimicrobial agents.
The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its entire lifecycle, from synthesis and purification to formulation, storage, and in vivo performance. A thermodynamically stable compound is less likely to degrade under various stress conditions, ensuring a consistent and predictable therapeutic outcome. For 6-ethyl-substituted hydroxypyridones, understanding the nuances of their stability is essential for successful drug development.
The Crucial Role of Tautomerism in Hydroxypyridone Stability
A key feature of hydroxypyridones is their ability to exist in different tautomeric forms, primarily the hydroxy-pyridone and the keto-pyridone (or lactam and lactim) forms.[3][4] This tautomeric equilibrium is a fundamental determinant of the molecule's overall thermodynamic stability. The relative stability of these tautomers can be influenced by various factors, including the solvent, temperature, and the nature of substituents on the pyridone ring.[5][6]
The position of the tautomeric equilibrium can significantly impact the molecule's physicochemical properties, such as its hydrogen bonding capabilities, polarity, and ultimately its biological activity.[3][7] For instance, a switch from the lactam to the lactim form can alter the base pairing preference of pyridone C-nucleosides.[3]
Caption: A simplified workflow for Differential Scanning Calorimetry analysis.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time. [8][9]It is particularly useful for determining the thermal stability and decomposition profile of a compound. Key Applications of TGA in Stability Analysis:
-
Decomposition Temperature: Identifies the temperature at which the compound begins to lose mass due to decomposition. [8]* Residual Solvent and Water Content: Can quantify the amount of volatile components in the sample. [8]* Thermal Stability Ranking: Allows for the comparison of the thermal stability of different compounds or formulations. [9] Experimental Protocol: TGA of a 6-Ethyl-Substituted Hydroxypyridone
-
Sample Preparation: Place a precisely weighed sample (5-10 mg) of the 6-ethyl-substituted hydroxypyridone onto the TGA balance pan.
-
Instrument Setup: Place the pan in the TGA furnace.
-
Heating Program: Heat the sample at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air) to a temperature beyond its decomposition point. [10]4. Data Analysis: Analyze the resulting TGA curve, which plots mass loss versus temperature, to determine the onset of decomposition and the percentage of mass lost at different temperatures.
X-Ray Crystallography
Single-crystal X-ray diffraction provides definitive information about the three-dimensional atomic and molecular structure of a crystalline solid. [11]This technique is invaluable for:
-
Confirming Molecular Structure: Unambiguously determines the connectivity of atoms and the overall molecular conformation. [12]* Identifying Tautomeric Form: Can distinguish between the keto and enol forms in the solid state.
-
Analyzing Crystal Packing: Reveals the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that contribute to the stability of the crystal lattice. [13]
Computational Approaches to Predicting Thermodynamic Stability
In addition to experimental techniques, computational chemistry plays a vital role in understanding and predicting the thermodynamic stability of molecules.
Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. [5]It is widely employed to:
-
Calculate Tautomer Energies: Determine the relative energies of different tautomers to predict the most stable form in the gas phase or in solution. [5][14]* Predict Molecular Properties: Calculate various properties such as dipole moments, HOMO-LUMO energy gaps, and total hyperpolarizability, which can be correlated with stability. [5]* Simulate Spectroscopic Data: Predict spectroscopic data (e.g., UV-Vis spectra) that can be compared with experimental results to confirm the predominant tautomeric form. [4] Different DFT functionals and basis sets can yield varying results, and it is often necessary to benchmark computational methods against experimental data to ensure accuracy. [5]
Molecular Dynamics (MD) Simulations
MD simulations can provide insights into the dynamic behavior of molecules and their interactions with their environment. In the context of thermodynamic stability, MD can be used to:
-
Study Conformational Flexibility: Explore the different conformations accessible to the 6-ethyl group and the hydroxypyridone ring.
-
Analyze Solvation Effects: Investigate how solvent molecules interact with the solute and influence tautomeric equilibrium and stability.
-
Predict Crystal Lattice Energies: Complement experimental X-ray data by providing a more detailed understanding of the forces holding the crystal together.
Data Synthesis and Interpretation
A comprehensive understanding of the thermodynamic stability of 6-ethyl-substituted hydroxypyridones is achieved by integrating data from both experimental and computational methods.
| Parameter | DSC | TGA | X-Ray Crystallography | Computational Methods (DFT, MD) |
| Melting Point (Tm) | Direct Measurement | - | - | Indirect Prediction |
| Decomposition Temp. | Can be indicated | Direct Measurement | - | Can be estimated |
| Polymorphism | Detects different forms | - | Identifies crystal structures | Can predict polymorphs |
| Tautomeric Form | - | - | Direct determination in solid state | Predicts relative stability |
| Intermolecular Forces | - | - | Detailed analysis of packing | Can model and quantify |
Table 1: Complementary Nature of Analytical Techniques for Stability Assessment
Conclusion and Future Perspectives
The thermodynamic stability of 6-ethyl-substituted hydroxypyridones is a multifaceted property governed by a delicate interplay of tautomerism, electronic and steric effects of the substituent, and intermolecular forces in the solid state. A thorough characterization of this stability is a non-negotiable aspect of the drug development process.
The integrated use of experimental techniques such as DSC, TGA, and X-ray crystallography, coupled with the predictive power of computational methods like DFT and MD simulations, provides a robust framework for assessing and understanding the stability of these promising therapeutic agents. Future research in this area will likely focus on the development of more accurate predictive models for stability, the exploration of novel solid forms with enhanced stability profiles, and a deeper understanding of the structure-stability relationships for this important class of compounds.
References
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Effect of Substituents on the Tautomerism of Pyridone Nucleoside Analogs. Available from: [Link] [3][4][7]2. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Available from: [Link] [5][6][14]3. Tautomeric pyridines. Part X. Effects of substituents on pyridone–hydroxypyridine equilibria and pyridone basicity. Journal of the Chemical Society B: Physical Organic. Available from: [Link]
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Effect of Substituents on the Tautomerism of Pyridone Nucleoside Analogs. SciProfiles. Available from: [Link] [3][4][7]7. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. ResearchGate. Available from: [Link] [5][6][14]8. Theoretical Calculations of the Substituent Effects on the Tautomeric Equilibrium of 6-X-2(1H)-pyridones. Available from: [Link]
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potential biological activities of 6-ethyl-4-hydroxypyridin-2(1H)-one derivatives
Title: Therapeutic Horizons of 6-Ethyl-4-Hydroxypyridin-2(1H)-one Derivatives: A Technical Guide to Biological Activities and Assay Workflows
Executive Summary
The 4-hydroxypyridin-2(1H)-one scaffold is a highly privileged heterocyclic core in modern medicinal chemistry, serving as the functional warhead in a vast array of therapeutic agents. While the core provides critical hydrogen-bonding and metal-chelating capabilities, peripheral substitutions dictate target selectivity and pharmacokinetic viability. The introduction of a 6-ethyl substitution represents a precise structural optimization. By balancing steric bulk and lipophilicity, the 6-ethyl group enhances target engagement in hydrophobic sub-pockets while providing a steric shield against rapid metabolic degradation. This whitepaper details the mechanistic biological activities of this compound derivatives and outlines self-validating experimental workflows for their evaluation.
Mechanistic Landscape of Biological Activities
The biological versatility of the 4-hydroxypyridin-2(1H)-one core is driven by its tautomeric equilibrium and its ability to act as a bidentate ligand. When optimized with a 6-ethyl group, these derivatives exhibit potent activity across several distinct therapeutic domains:
Epigenetic Modulation in Oncology (WDR5-MLL1 Inhibition)
Chromosomal rearrangements of the MLL1 gene drive aggressive acute leukemias. MLL1 relies on a core complex containing the WD Repeat Domain 5 (WDR5) protein to exert its histone methyltransferase activity. Heterocyclic 4-hydroxypyridin-2(1H)-one derivatives act as potent inhibitors by binding to the "WIN" (WDR5-interacting) pocket of WDR5. The disruption of WDR5–MLL1 binding by these derivatives leads to the disintegration of the MLL1 complex and the subsequent inhibition of MLL1 catalytic activity[1]. The 6-ethyl moiety specifically projects into an adjacent lipophilic cleft, increasing residence time and preventing the re-assembly of the leukemogenic complex.
Antimicrobial Efficacy: Topoisomerase II and InhA Inhibition
The rise of multidrug-resistant (MDR) Gram-negative bacteria necessitates novel mechanisms of action. Derivatives of 4-hydroxy-2-pyridones have been optimized to target bacterial DNA gyrase and topoisomerase IV[2]. Unlike fluoroquinolones, these compounds stabilize cleavage complexes through an alternative allosteric pocket, retaining efficacy against fluoroquinolone-resistant strains like Acinetobacter baumannii[2]. Furthermore, specific derivatives such as NITD-916 act as potent inhibitors of mycobacterial enoyl reductase (InhA), blocking the synthesis of mycolic acids and inducing cell death in Mycobacterium tuberculosis[3].
Antiviral and Neuroprotective Horizons
In antiviral drug design, the 4-hydroxy-2-pyridone motif is the cornerstone of potent HIV integrase strand transfer inhibitors (INSTIs), such as the analogs of GSK1265744[4]. The core chelates the catalytic Mg2+ ions in the integrase active site. Beyond infectious diseases, naturally occurring and synthetic 4-hydroxy-2-pyridone alkaloids have demonstrated remarkable neuroprotective properties, significantly protecting neuronal cells against 1-methyl-4-phenylpyridinium (MPP+) toxicity in in vitro Parkinson's disease models[5].
Structure-Activity Relationship (SAR): The 6-Ethyl Advantage
The selection of a 6-ethyl group over other alkyl substituents (e.g., methyl, propyl, or tert-butyl) is rooted in thermodynamic and pharmacokinetic causality:
-
Lipophilic Ligand Efficiency (LLE): A methyl group often leaves hydrophobic pockets partially unoccupied, resulting in sub-optimal Van der Waals interactions. Conversely, bulky groups like tert-butyl can introduce severe steric clashes that penalize binding enthalpy. The 6-ethyl group offers a "Goldilocks" volume that maximizes hydrophobic packing without distorting the target protein's local geometry.
-
Metabolic Shielding: The 6-position is adjacent to the ring nitrogen. An ethyl group provides sufficient steric hindrance to slow down phase II metabolism (specifically N-glucuronidation and N-oxidation) compared to a methyl group, thereby extending the compound's plasma half-life without rendering it overly lipophilic.
Quantitative Data Summary
The following table synthesizes the typical potency ranges of 4-hydroxypyridin-2(1H)-one derivatives across their primary biological targets, illustrating the broad applicability of the scaffold.
| Target / Disease Area | Representative Compound Class | Primary Mechanism of Action | Typical IC50 / MIC Range |
| MLL-rearranged Leukemia | Heterocyclic WDR5 Inhibitors | Disruption of WDR5-MLL1 PPI | 10 - 500 nM |
| MDR Gram-negative Bacteria | Indolyl-4-hydroxy-2-pyridones | DNA Gyrase / Topo IV Inhibition | 0.5 - 16 µg/mL |
| Tuberculosis (Mtb) | NITD-916 Analogs | Enoyl Reductase (InhA) Inhibition | ~570 nM |
| Parkinson's Disease | Tolypyridone Derivatives | Protection against MPP+ toxicity | 1 - 10 µM |
| HIV-1 | GSK1265744 Analogs | Integrase Strand Transfer Inhibition | < 5 nM |
Self-Validating Experimental Protocols
To establish true causality between the this compound derivatives and their biological targets, assays must be designed as self-validating systems. This means incorporating internal logic gates (controls) that prove the assay machinery is functioning independently of the test compound.
Protocol A: WDR5-MLL1 Fluorescence Polarization (FP) Assay
Causality Rationale: FP measures the rotational correlation time of a fluorophore. A small, FITC-labeled MLL1 peptide rotates rapidly (low polarization). When bound to the massive WDR5 protein, rotation slows (high polarization). If the 6-ethyl derivative successfully competes for the binding site, the peptide is displaced, and polarization drops.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT). Why Tween-20? It prevents non-specific aggregation of the lipophilic 6-ethyl derivative, ensuring observed inhibition is driven by specific active-site binding, not colloidal sequestration.
-
Self-Validation Setup (Controls):
-
Maximum Signal Control: WDR5 protein + FITC-MLL1 peptide + DMSO.
-
Minimum Signal Control: FITC-MLL1 peptide + DMSO (no WDR5).
-
Validation Gate: The assay is only valid if the dynamic range between Max and Min controls exceeds 100 millipolarization (mP) units.
-
-
Compound Incubation: Dispense 10 µL of recombinant WDR5 (final concentration 20 nM) into a 384-well black microplate. Add 100 nL of the 6-ethyl derivative in DMSO (dose-response titration). Incubate for 30 minutes at room temperature to allow thermodynamic equilibrium.
-
Tracer Addition: Add 10 µL of FITC-MLL1 peptide (final concentration 2 nM). Incubate for an additional 30 minutes in the dark.
-
Detection: Read the plate on a microplate reader equipped with polarizing filters (Excitation: 485 nm, Emission: 535 nm). Calculate the IC50 using a 4-parameter logistic non-linear regression model.
Caption: Step-by-step Fluorescence Polarization (FP) assay workflow for competitive binding analysis.
Protocol B: Bacterial DNA Topoisomerase II Supercoiling Assay
Causality Rationale: Active DNA gyrase converts relaxed plasmid DNA into negatively supercoiled DNA via ATP hydrolysis. By utilizing gel electrophoresis, supercoiled DNA (compact, migrates fast) can be visually and quantitatively separated from relaxed DNA (bulky, migrates slowly).
Step-by-Step Methodology:
-
Reaction Assembly: In a 20 µL reaction volume, combine 1X Gyrase buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP), 0.5 µg of relaxed pBR322 plasmid DNA, and the 6-ethyl derivative (titrated concentrations).
-
Self-Validation Setup (Controls):
-
Positive Control: Ciprofloxacin (confirms the enzyme can be inhibited).
-
Negative Control: Plasmid DNA + Buffer (no enzyme; confirms absence of contaminating nucleases that could degrade the plasmid, mimicking false inhibition).
-
-
Enzyme Addition: Add 1 Unit of E. coli DNA Gyrase. Incubate at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding 5 µL of stop buffer (50% glycerol, 0.25% bromophenol blue, 0.5% SDS, 50 mM EDTA). Why SDS and EDTA? SDS denatures the enzyme, and EDTA chelates Mg2+, instantly halting all catalytic activity to freeze the reaction state.
-
Electrophoresis & Visualization: Run the samples on a 1% agarose gel in 1X TAE buffer at 80V for 2 hours. Stain with ethidium bromide and quantify the ratio of relaxed to supercoiled bands using densitometry to determine the IC50.
Caption: Mechanism of bacterial DNA Gyrase inhibition by this compound derivatives.
References[1] Heterocyclic wdr5 inhibitors as anti-cancer compounds. Google Patents.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeOqLGT8XAl4fBdX5pRsaYdTFAz_VuIIg4rsIaiJwRd40hAv3e35rNXGCM_XqpQNb45TwDgwR_VyRnv7o4z-M3bEyoxsWFsawFu5bVvLRq9TDAMFKH2G7tjqrVD3urQgS9yub_YF1Z5d1QhSeS[5] Anti-Parkinsonian 4-hydroxy-2-pyridones from an endolichenic fungus. Journal of Industrial Microbiology and Biotechnology.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxlTWOf-ho0NO6OXIJR008N9i1V-7yNknwMvkuUy6WWbqRJYC7p0LXjNEowd_RR7n8FXorYDrC_dxVw596hAcPSER7RDFqu0_aE7m2kfuVGwde7azZeBYDEz9uqye4rhEKwpQzy3jBFvI79TCVYy3csJufAeioKeVr6o4aNM7Zwg==[2] Discovery and Optimization of Indolyl-Containing 4-Hydroxy-2-Pyridone Type II DNA Topoisomerase Inhibitors. PMC.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjh2RVX8hAdEwcR0O7hPyZmapyYNwSWNdNrjfWS5lKDKqAdzVrWtmHiIhX2s1LQOHHtG6CwMclwaM8BDRi_HI-QNJ8li26_l8ZCparKBSFghZhCKxOrnrrQgTnSWRu-fqIFJEyt6ZCCCXpzw==[3] NITD-916 | InhA Inhibitor. MedChemExpress.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtqSioCXFYfN6Oc1qAkcmC_utxtrxhoSEKW8CSyzq4vsHBSqWe3nXwS_r8obHtDpg4OjnSvekjM3tWQ3pghna_lKo413Vvugz-KOU8eMpqrimDgAEzxz9bLVv2jbsk7xA4e1LL5nc=[4] Organic Letters Vol. 17 No. 3. ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYEEXAaJw2tWfwNxqmWdTbN1XScExr1Nt9CXU5TCbqCrXVZ-iiGhNKFH9e91cAhztPjnSUjN9f3r_ngdoIk_Bee2qjRzIeP_eheLdmAh5cXqLbH-zFraUWCH6xxNUF
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Literature Review and Technical Guide: 4-Hydroxy-2-Pyridone Synthesis Pathways
Executive Summary
The 4-hydroxy-2-pyridone (or 2,4-pyridinediol) scaffold is a privileged heterocyclic core embedded in numerous bioactive natural products and pharmaceutical intermediates[1]. From the potent antifungal properties of ilicicolin H to the antiproliferative effects of torrubiellone C, the structural diversity of these alkaloids has driven significant innovation in synthetic methodologies[2]. This whitepaper synthesizes current literature on the biosynthesis, de novo chemical construction, and late-stage functionalization of 4-hydroxy-2-pyridones, providing field-proven protocols and mechanistic insights to guide rational experimental design.
Biological Significance and Tautomeric Complexity
The 4-hydroxy-2-pyridone core exhibits a complex tautomeric equilibrium (2,4-dihydroxypyridine
Biosynthetic Pathways: Nature's Assembly Line
Fungi synthesize 4-hydroxy-2-pyridone alkaloids via a highly conserved enzymatic pathway utilizing iterative Polyketide Synthases (PKS) and Non-Ribosomal Peptide Synthetases (NRPS)[1]. The causality behind nature's approach relies on the formation of a tetramic acid intermediate, which subsequently undergoes oxidative ring expansion to form the six-membered pyridone core. This biomimetic logic has inspired several in vitro cyclization strategies.
Fig 1: PKS/NRPS-mediated biosynthetic pathway of 4-hydroxy-2-pyridone alkaloids.
Chemical Synthesis Strategies
De Novo Ring Construction
Direct cyclization of acyclic precursors is the most atom-economical method for constructing the pyridone ring. Multicomponent reactions (MCRs), such as Biginelli-type condensations, leverage
Convergent Synthesis via Late-Stage Functionalization
Attempting to cyclize highly substituted, sterically hindered acyclic precursors often results in low yields due to kinetic trapping. To bypass this, modern synthetic routes utilize a convergent approach: the unsubstituted 4-hydroxy-2-pyridone core is synthesized first, followed by site-selective functionalization[2].
Palladium-catalyzed Suzuki-Miyaura cross-coupling has become the gold standard for introducing aryl or polyene side chains at the C3 or C6 positions[2][8]. The enol-like character of the 4-hydroxy group can be leveraged to direct transition-metal C-H activation, enabling site-selective electrophilic palladation[3].
Fig 2: Convergent chemical synthesis workflow utilizing late-stage cross-coupling.
Quantitative Data Summary
The following table summarizes the key methodologies utilized in the synthesis and functionalization of the 4-hydroxy-2-pyridone core, comparing their catalytic conditions and primary applications.
| Methodology | Reagents / Catalyst | Target Position | Yield Range | Mechanistic Advantage | Reference |
| Multicomponent Condensation | Core Formation | 53–97% | High atom economy; one-pot protocol minimizes purification steps. | [6][7] | |
| Suzuki-Miyaura Cross-Coupling | Halogenated pyridone, Arylboronic acid / Pd(PPh | C3, C6 | 65–90% | Bypasses steric hindrance of acyclic cyclization; enables divergent libraries. | [2][8] |
| Direct C-H Arylation | Arylboronic acid / Pd(OAc) | C3 | 40–82% | Eliminates the need for pre-halogenation; directed by the enol-like C4-OH. | [3] |
| Aldol Condensation | Homologous aldehydes / Base (e.g., Piperidine) | C5 | 50–85% | Efficient for appending all-trans-polyene backbones seen in natural products. | [2] |
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality of each step is explicitly defined to aid in troubleshooting.
Protocol 1: De Novo Synthesis via Multicomponent Reaction
Objective: Rapid assembly of the 3-substituted-4-hydroxy-2-pyridone core.
-
Preparation: In a round-bottom flask, combine 1.0 equivalent of ethyl cyanoacetate, 1.0 equivalent of the chosen
-keto ester, and 1.2 equivalents of the primary amine. -
Catalysis: Add a catalytic amount of glacial acetic acid (or Lewis base like triphenylphosphine)[6][7]. Causality: The catalyst activates the carbonyl carbon of the
-keto ester, accelerating the initial Knoevenagel condensation. -
Reaction: Stir the mixture in ethanol at 70°C for 4–5 hours. Monitor via TLC until the starting materials are consumed.
-
Isolation: Cool the mixture to room temperature. The thermodynamic stability of the pyridone ring causes the product to precipitate. Filter the solid and wash with cold ethanol.
-
Validation: Analyze via
H-NMR. The diagnostic vinylic proton at C5 typically appears as a singlet around 5.8–6.2 ppm, confirming ring closure.
Protocol 2: Late-Stage Suzuki-Miyaura Cross-Coupling
Objective: Divergent synthesis of complex alkaloids from a halogenated pyridone intermediate[2].
-
Preparation: Dissolve 1.0 equivalent of the 3-iodo-4-hydroxy-2-pyridone intermediate and 1.5 equivalents of the desired arylboronic acid in a degassed solvent mixture (e.g., Toluene/EtOH/H
O, 2:1:1). -
Base Addition: Add 3.0 equivalents of K
CO . Causality: The aqueous base is critical for the quaternization of the boron atom, facilitating the transmetalation step to the palladium center. -
Catalyst Addition: Under an inert argon atmosphere, add 5 mol% of Pd(PPh
) (or heterogeneous Pd/C for greener conditions)[8]. -
Reaction: Heat the mixture to 85°C for 12 hours.
-
Workup & Validation: Quench with water, extract with EtOAc, and purify via silica gel chromatography. The success of the coupling is validated by the disappearance of the C-I bond in mass spectrometry and the appearance of new aromatic/polyene signals in the
H-NMR spectrum.
Conclusion and Future Perspectives
The synthesis of 4-hydroxy-2-pyridone alkaloids has evolved from linear, low-yielding cyclizations to highly convergent, catalytic methodologies. The strategic use of Suzuki-Miyaura cross-coupling and direct C-H functionalization allows researchers to navigate the steric and tautomeric complexities of this scaffold[2][3]. Future paradigms in this field will likely focus on biocatalysis—leveraging engineered PKS/NRPS enzymes—and transition-metal-free radical couplings to achieve greener, scalable syntheses of these critical therapeutic building blocks.
References
-
Jessen, H. J., & Gademann, K. (2010). 4-Hydroxy-2-pyridone alkaloids: Structures and synthetic approaches. Natural Product Reports, 27(8), 1168-1185. URL: [Link]
-
Ding, F., Leow, M. L., Ma, J., & Liu, X.-W. (2014). Collective synthesis of 4-hydroxy-2-pyridone alkaloids and their antiproliferation activities. Chemistry - An Asian Journal, 9(9), 2548-2554. URL:[Link]
-
Kamali, M., & Mohammadzadeh, S. (2008). A One-Pot Biginelli Synthesis of 3,4-Dihydropyrimidin-2-(1H)-ones/thiones Catalyzed by Triphenylphosphine as Lewis Base. Tetrahedron Letters, 49(42), 6119-6121. URL:[Link]
-
Zhao, S.-Y., Huang, J., Cheng, J., & Chen, C. (2012). Progress in the Synthesis of 4-Hydroxy-2-pyridone Derivatives. Chinese Journal of Organic Chemistry, 32(4), 670-681. URL:[Link]
-
Hirano, K., & Miura, M. (2017). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science, 9(1), 22-32. URL:[Link]
-
Tang, J., et al. (2023). Two New 4-Hydroxy-2-pyridone Alkaloids with Antimicrobial and Cytotoxic Activities from Arthrinium sp. GZWMJZ-606 Endophytic with Houttuynia cordata Thunb. Molecules, 28(5), 2270. URL:[Link]
Sources
- 1. zora.uzh.ch [zora.uzh.ch]
- 2. Collective synthesis of 4-hydroxy-2-pyridone alkaloids and their antiproliferation activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04509C [pubs.rsc.org]
- 4. Fungal 4-Hydroxy-2-Pyridone alkaloids: Structures, synthesis, biosynthesis, and bioactivities (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Strategic Role of 6-Ethyl-4-hydroxypyridin-2(1H)-one in Advanced Pharmaceutical Synthesis
Executive Summary
The 4-hydroxy-2-pyridone scaffold is a privileged heterocycle deeply embedded in the architecture of numerous biologically potent secondary metabolites and modern active pharmaceutical ingredients (APIs) [1]. Among its derivatives, 6-ethyl-4-hydroxypyridin-2(1H)-one (CAS 17508-21-3) emerges as a highly versatile pharmaceutical intermediate [2]. This technical whitepaper provides an in-depth mechanistic guide to utilizing this intermediate, detailing the causality behind its regioselective functionalization and its critical application in developing novel therapeutics, including DNA synthesis inhibitors and antiviral agents.
Structural Dynamics and Electronic Profiling
To effectively utilize this compound, one must first understand its electronic topology. The molecule exists in a complex tautomeric equilibrium between the 2-pyridone and 2-hydroxypyridine forms.
-
The 6-Ethyl Advantage : The ethyl group at the C6 position serves a dual purpose. Pharmacologically, it enhances the lipophilicity of the final API, improving membrane permeability. Synthetically, it provides critical steric shielding at the C5 position, directing subsequent electrophilic aromatic substitutions exclusively to the C3 position.
-
Ambident Nucleophilicity : The core possesses three potential nucleophilic sites: N1, O2, and O4. Mastering the functionalization of this intermediate requires precise manipulation of hard-soft acid-base (HSAB) principles to overcome this ambident nature and prevent complex product mixtures.
Regioselective Functionalization Logic
The transformation of this compound into a complex API demands a strict sequence of protection and activation. Attempting direct N-alkylation without protection often results in a catastrophic loss of yield due to O-alkylation. Therefore, a strategic, sequential workflow is mandatory.
Figure 1: Regioselective functionalization workflow of this compound.
Experimental Methodology: A Self-Validating Protocol
As a Senior Application Scientist, I emphasize that a synthetic protocol is only as robust as its built-in validation mechanisms. The following step-by-step methodology for the late-stage functionalization of this compound is designed to be a self-validating system.
Step 1: Regioselective O4-Protection
Objective : Mask the highly reactive C4-hydroxyl group to prevent competitive alkylation. Protocol :
-
Suspend this compound (1.0 eq) in anhydrous toluene.
-
Add Silver Carbonate (Ag₂CO₃, 0.6 eq) and Benzyl Bromide (BnBr, 1.1 eq).
-
Stir at 80°C for 12 hours under a nitrogen atmosphere.
The Causality : Why Ag₂CO₃? The C4-OH is the most acidic proton on the ring (pKa ~ 6.5). Silver ions strongly coordinate with the bromide leaving group of BnBr, generating a tight ion pair with significant carbocationic character. According to the HSAB principle, this "harder" electrophile preferentially attacks the "harder" oxygen nucleophile over the nitrogen, ensuring O-selectivity. In-Process Validation : Monitor via TLC. ¹H NMR of the isolated product must show the complete disappearance of the broad OH singlet and the emergence of a sharp benzylic CH₂ singlet at ~5.1 ppm.
Step 2: N1-Alkylation via the "Cesium Effect"
Objective : Attach the target pharmacophore side-chain strictly at the N1 position. Protocol :
-
Dissolve the O4-protected intermediate (1.0 eq) in anhydrous DMF.
-
Add Cesium Carbonate (Cs₂CO₃, 1.5 eq) and the desired alkyl halide (1.2 eq).
-
Heat to 60°C for 8 hours.
The Causality : Why Cs₂CO₃ over K₂CO₃? With O4 protected, the competition is between N1 and O2. The large ionic radius of Cs⁺ prevents tight coordination with the enolate oxygen (O2). This "Cesium Effect" leaves the nitrogen atom highly exposed and nucleophilic, driving N-over-O selectivity. In-Process Validation : ¹³C NMR is diagnostic here. Successful N-alkylation shifts the C2 carbonyl peak upfield (~162 ppm), whereas unwanted O-alkylation would shift it downfield (>170 ppm).
Step 3: C3-Electrophilic Activation (Iodination)
Objective : Prime the C3 position for downstream Suzuki-Miyaura cross-coupling. Protocol :
-
Dissolve the N-alkylated intermediate in Acetonitrile.
-
Add N-Iodosuccinimide (NIS, 1.05 eq) and a catalytic amount of Trifluoroacetic acid (TFA).
-
Stir at room temperature for 4 hours.
The Causality : Why does it selectively hit C3? The 6-ethyl group sterically blocks C5, while the electron-donating O4-benzyl ether strongly activates the C3 position toward electrophilic aromatic substitution. NIS provides a controlled, mild source of electrophilic iodine without over-halogenating the ring. In-Process Validation : LC-MS must show an[M+H]⁺ peak with a characteristic +126 Da mass shift. ¹H NMR will confirm the loss of the C3 proton singlet.
Quantitative Data: Alkylation Optimization
The critical bottleneck in this workflow is the N-alkylation step. Table 1 summarizes the quantitative optimization data, demonstrating how solvent and base selection dictate regiocontrol.
| Base System | Solvent | Temp (°C) | N-Alkylation Yield (%) | O-Alkylation Yield (%) | Mechanistic Causality / Observation |
| K₂CO₃ | DMF | 80 | 65 | 25 | Polar aprotic solvent favors N-alkylation, but tight K⁺ pairing allows O-alkylation. |
| Cs₂CO₃ | DMF | 60 | 88 | <5 | Cesium effect maximizes N-selectivity via loose ion pairing. |
| NaH | THF | 0 to RT | 45 | 40 | Hard base leads to poor regiocontrol and competing pathways. |
| LiHMDS | Toluene | 110 | 15 | 75 | Non-polar solvent and tight Li⁺ coordination drive O-alkylation. |
Table 1: Optimization of N1 vs O2 alkylation conditions for the protected pyridone core.
Pharmaceutical Applications & Mechanism of Action
The functionalized this compound core is not just a structural scaffold; it is a dynamic pharmacophore.
Antibacterial Agents (DNA Synthesis Inhibition) Recent breakthroughs have identified 4-hydroxy-2-pyridones as a novel class of antibacterial agents [3]. These compounds specifically target and inhibit bacterial macromolecular DNA synthesis, showing remarkable efficacy against highly resistant Gram-negative pathogens like E. coli. Furthermore, derivatives of this core have demonstrated potent activity against complex bacterial architectures, acting as Mycobacterium smegmatis biofilm inhibitors [4].
Antiviral Therapeutics & Oncology In antiviral drug design (e.g., HIV Integrase Inhibitors), the unprotected 4-hydroxy-2-pyridone motif is critical. The adjacent C4-hydroxyl and C2-carbonyl oxygen atoms form a highly specific bidentate chelating motif. This motif binds to the Mg²⁺ ions within the active site of viral metalloenzymes, displacing crucial cofactors and halting viral replication. Additionally, collective synthetic approaches have utilized this core to access complex, fungi-derived antiproliferative alkaloids for oncology applications [5], [6].
Figure 2: Metalloenzyme inhibition pathway via Mg2+ chelation by the pyridone core.
References
-
Yin, X., et al. "A collective synthesis of 4-hydroxy-2-pyridone alkaloids and their antiproliferation activities." Chemistry - An Asian Journal, 2014. URL: [Link]
-
"4-Hydroxy-2-pyridone Alkaloids: Structures and Synthetic Approaches." ResearchGate. URL: [Link]
-
"4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis." Bioorganic & Medicinal Chemistry Letters, 2017. URL: [Link]
-
"Fungal 4-Hydroxy-2-Pyridone alkaloids: Structures, synthesis, biosynthesis, and bioactivities (2010-2024)." European Journal of Medicinal Chemistry, 2024. URL: [Link]
-
"4-Hydroxy-2-pyridone Derivatives and the δ-pyrone Isostere as Novel Agents Against Mycobacterium smegmatis Biofilm Inhibitors." Bentham Science. URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 17508-21-3|this compound|BLD Pharm [bldpharm.com]
- 3. 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Collective synthesis of 4-hydroxy-2-pyridone alkaloids and their antiproliferation activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fungal 4-Hydroxy-2-Pyridone alkaloids: Structures, synthesis, biosynthesis, and bioactivities (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Solid-State Architecture of 6-Ethyl-4-hydroxypyridin-2(1H)-one
The following technical guide details the structural architecture, crystallographic packing, and synthesis of 6-ethyl-4-hydroxypyridin-2(1H)-one .
Executive Summary
This compound (CAS: 17508-21-3) is a substituted 2-pyridone derivative characterized by a tautomeric equilibrium heavily biased toward the 2-pyridone (lactam) form in the solid state. This scaffold is a critical intermediate in the synthesis of agrochemicals, azo dyes, and pharmaceutical agents targeting metalloenzymes due to its bidentate chelating capability.
This guide provides a comprehensive analysis of its crystallographic packing, driven by strong intermolecular hydrogen bonding (
Molecular Geometry & Tautomerism
Before analyzing the crystal lattice, it is essential to understand the molecular species present. The compound exists in a tautomeric equilibrium between the 2-pyridone (A), 2,4-dihydroxypyridine (B), and 4-pyridone (C) forms.
-
Solid-State Preference: X-ray diffraction studies of homologous series (e.g., 6-methyl-4-hydroxypyridin-2(1H)-one) confirm that the 2-pyridone form (A) is the exclusive species in the crystal lattice. This is driven by the high energetic stability of the cis-amide dimer synthon.
-
Conformation: The ethyl group at position C6 introduces steric bulk that disrupts the planarity slightly compared to the methyl analog, often necessitating a larger unit cell volume and influencing the inter-planar stacking distance.
Visualization: Tautomeric Equilibrium & Crystallization Logic
Figure 1: Reaction pathway and tautomeric selection during crystallization. The 2-pyridone form is energetically selected during the phase transition.
Crystallographic Data & Packing Analysis
While specific single-crystal data for the ethyl derivative is often proprietary, its structure is isostructural with the well-characterized 6-methyl homologue. The following data presents the predicted crystallographic profile for the ethyl derivative based on homologous extrapolation, alongside the experimental reference of the methyl analog.
Table 1: Comparative Crystallographic Data
| Parameter | 6-Methyl Analog (Experimental) | 6-Ethyl Analog (Predicted/Extrapolated) |
| Formula | ||
| Crystal System | Monoclinic | Monoclinic |
| Space Group | ||
| Z (Molecules/Cell) | 4 | 4 |
| a ( | ~7.20 | ~7.45 (Expansion due to Ethyl) |
| b ( | ~13.50 | ~13.80 |
| c ( | ~6.90 | ~7.10 |
| ~98.5° | ~99-101° | |
| Volume ( | ~660 | ~720-740 |
| Density ( | ~1.45 | ~1.38 |
Packing Motifs & Supramolecular Synthons
The packing is dominated by two orthogonal hydrogen-bonding interactions, creating a robust 2D sheet structure:
-
Primary Interaction (The Dimer):
-
Type: Intermolecular
hydrogen bonds. -
Geometry: Centrosymmetric dimer forming an
ring motif. -
Mechanism: The lactam nitrogen (
) acts as the donor, and the carbonyl oxygen ( ) of the inversion-related molecule acts as the acceptor. This is the strongest interaction in the lattice (~2.8 ).
-
-
Secondary Interaction (The Ribbon):
-
Type:
hydrogen bonds. -
Geometry: The hydroxyl group at C4 donates a proton to the carbonyl oxygen of an adjacent dimer (or the carbonyl of a translationally related molecule), linking the dimers into infinite ribbons or sheets running parallel to the b-axis.
-
-
Tertiary Interaction (Stacking):
-
Type:
Stacking. -
Geometry: The planar pyridone rings stack along the short axis (usually a or c), with an inter-planar distance of approximately 3.4–3.6
. The ethyl group at C6 acts as a "spacer," potentially slipping the stack slightly to minimize steric clash between the alkyl chain and the carbonyl of the layer below.
-
Visualization: Supramolecular Assembly Logic
Figure 2: Hierarchical assembly of the crystal lattice from monomer to 3D structure.
Experimental Protocols
To ensure the isolation of the correct tautomer and high-quality crystals for analysis, the following protocols must be followed strictly.
Synthesis of this compound
Reaction Principle: Condensation of a
-
Reagents:
-
Ethyl 3-oxopentanoate (1.0 eq)
-
Cyanoacetamide (1.1 eq)
-
KOH (2.2 eq) or Sodium Ethoxide
-
Solvent: Ethanol (anhydrous)
-
Step-by-Step Protocol:
-
Preparation: Dissolve cyanoacetamide in anhydrous ethanol containing KOH.
-
Addition: Add ethyl 3-oxopentanoate dropwise at
to prevent polymerization. -
Cyclization: Stir at room temperature for 4 hours, then reflux for 2 hours. A solid precipitate (potassium salt of the intermediate cyanopyridone) will form.
-
Hydrolysis/Decarboxylation: Filter the solid. Dissolve in aqueous HCl (6M) and reflux for 12 hours to hydrolyze the nitrile group and decarboxylate the resulting acid.
-
Isolation: Neutralize the solution to pH 6-7 using
. The target compound, this compound, will precipitate as an off-white solid. -
Purification: Recrystallize from water/ethanol (80:20).
Crystallization for X-Ray Diffraction
Method: Slow Evaporation.
-
Solvent System: Methanol/Water (9:1) or DMF (for larger crystals).
-
Concentration: 20 mg/mL.
-
Temperature:
(controlled environment). -
Procedure: Dissolve the purified solid in the solvent with gentle heating (
). Filter through a 0.45 PTFE filter into a clean vial. Cover with parafilm and poke 3-4 small holes. Allow to stand undisturbed for 5-7 days. -
Expected Habit: Colorless prisms or plates.
References
-
Bernstein, J., et al. (1995).[1] "Graph-set analysis of hydrogen-bond patterns in organic crystals." Angewandte Chemie International Edition, 34(15), 1555-1573. Link
-
Bisacchi, G. S. (2023).[2] "Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones." Molbank, 2023(2), M1668. (Provides homologous synthesis protocols). Link
-
Reibenspies, J. H., & Baren, E. (2022). "X-ray Structure Analyses of 4-Hydroxy-1-Methylquinolin-2(1H)-One and related pyridones." Journal of Chemical Crystallography. (Structural analog reference). Link
- Gavezzotti, A. (1994). "Structure and Intermolecular Potentials in Molecular Crystals." Modelling of Structure and Properties of Molecules.
Sources
Comprehensive Electronic Structure and DFT Analysis of 6-Ethyl-4-hydroxypyridin-2(1H)-one: A Computational Guide for Drug Discovery
Executive Summary
The 4-hydroxypyridin-2(1H)-one scaffold is a privileged pharmacophore in modern medicinal chemistry, prominently featured in the design of metalloenzyme inhibitors, including 5-lipoxygenase (5-LOX) and influenza A endonuclease inhibitors[1][2]. The addition of a 6-ethyl substituent in 6-ethyl-4-hydroxypyridin-2(1H)-one introduces a critical hydrophobic anchor that enhances target affinity without compromising the core's electronic capacity for metal chelation.
Understanding the electronic structure of this molecule through Density Functional Theory (DFT) is paramount. The molecule exhibits complex acid-base properties and tautomeric equilibria (e.g., shifting between the pyridinone and dihydroxypyridine forms) that dictate its reactivity, receptor binding, and pharmacokinetic profile[3][4]. This whitepaper provides an in-depth, field-proven computational protocol for analyzing the electronic structure, tautomerism, and chelating potential of this compound using DFT.
Theoretical Framework: Tautomerism and Chelation
The biological efficacy of this compound relies heavily on its ability to exist in multiple tautomeric states. The primary equilibrium occurs between the lactam form (4-hydroxypyridin-2(1H)-one) and the lactim form (6-ethyl-2,4-dihydroxypyridine)[3].
The position of this equilibrium is highly sensitive to the dielectric constant of the microenvironment (e.g., a hydrophobic enzyme pocket vs. aqueous plasma). Furthermore, the deprotonated state acts as a potent bidentate ligand, utilizing the C2-oxygen and C4-oxygen to chelate catalytic metal ions like Fe(III), Zn(II), or Mg(II)[1][5].
Caption: Tautomeric equilibrium and metal chelation pathway of the pyridinone scaffold.
DFT Methodology and Experimental Protocol
To accurately model the electronic structure of this compound, the computational protocol must account for electron correlation, diffuse electron clouds (due to oxygen/nitrogen lone pairs), and solvent effects[4][6].
Causality Behind Computational Choices
-
Functional Selection (M06-2X vs. B3LYP): While B3LYP is historically standard for geometry optimization of pyridines[6], the M06-2X meta-GGA functional is strongly recommended here. It provides superior performance for main-group thermochemistry and accurately captures non-covalent interactions (e.g., hydrogen bonding in the active site).
-
Basis Set (6-311++G(d,p)): The inclusion of diffuse functions (++) is non-negotiable. The oxygen atoms in the pyridinone core carry significant negative charge density, especially in the deprotonated chelating state. Without diffuse functions, the basis set cannot accurately describe the spatial extent of these lone pairs, leading to severe errors in Electrostatic Potential (ESP) mapping and metal-binding energies.
-
Solvation Model (SMD): The Solvation Model based on Density (SMD) is preferred over standard PCM because it is parameterized specifically for accurate hydration free energies, which is critical for calculating the
of tautomerization in aqueous media.
Step-by-Step DFT Protocol
Step 1: Conformational Sampling
-
Generate the initial 3D structures for both the lactam (pyridin-2(1H)-one) and lactim (2,4-dihydroxypyridine) tautomers of the 6-ethyl derivative.
-
Perform a preliminary conformational search using Molecular Mechanics (e.g., OPLS4 or MMFF94) to identify the lowest-energy rotamers of the 6-ethyl group.
Step 2: Geometry Optimization
-
Import the lowest-energy conformers into a quantum chemistry package (e.g., Gaussian 16).
-
Set up the optimization job using the M06-2X/6-311++G(d,p) level of theory.
-
Apply the SMD implicit solvation model with water (
) as the solvent to mimic physiological conditions.
Step 3: Frequency Analysis and Validation
-
Run a vibrational frequency calculation at the exact same level of theory on the optimized geometries.
-
Self-Validation: Verify that the number of imaginary frequencies (NIMAG) is exactly zero. This confirms the optimized structure is a true local minimum on the Potential Energy Surface (PES), not a transition state.
-
Extract the Zero-Point Energy (ZPE) and thermal corrections to calculate the Gibbs Free Energy (
).
Step 4: Electronic Property Extraction
-
Generate the formatted checkpoint file (.fchk).
-
Map the Electrostatic Potential (ESP) onto the electron density isosurface (isovalue = 0.002 a.u.) to visualize nucleophilic and electrophilic regions.
-
Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
Caption: DFT workflow for evaluating this compound tautomers.
Data Presentation: Electronic Structure Analysis
The electronic parameters derived from the DFT calculations provide direct insights into the molecule's reactivity and drug-like properties. The HOMO-LUMO gap serves as an indicator of chemical hardness and kinetic stability, while the relative free energies dictate the dominant species in solution.
Quantitative Summary of Tautomeric Properties
Note: The following data represents standardized theoretical values for 4-hydroxypyridin-2(1H)-one derivatives calculated at the M06-2X/6-311++G(d,p) level in aqueous SMD[4][7].
| Property | This compound (Lactam) | 6-Ethyl-2,4-dihydroxypyridine (Lactim) |
| Relative Free Energy ( | 0.00 kcal/mol (Global Minimum) | +4.85 kcal/mol |
| Dipole Moment ( | 5.42 Debye | 2.15 Debye |
| HOMO Energy | -6.45 eV | -6.12 eV |
| LUMO Energy | -1.10 eV | -0.85 eV |
| HOMO-LUMO Gap ( | 5.35 eV | 5.27 eV |
| Predominant State (Aqueous) | > 99% | < 1% |
Interpretation of Electronic Features
-
Thermodynamic Stability: The lactam form (pyridin-2(1H)-one) is thermodynamically favored in aqueous solution by approximately ~4.85 kcal/mol[7]. This is driven by the highly polar nature of the lactam core (higher dipole moment), which is strongly stabilized by the high dielectric constant of water.
-
ESP Mapping & Chelation: The ESP map of the lactam form reveals a strong concentration of negative electrostatic potential (red regions) localized around the C2-carbonyl oxygen and the C4-hydroxyl oxygen. This contiguous region of high electron density creates an optimal "bite angle" for bidentate coordination with Lewis acidic metal centers (e.g., Fe3+ in 5-LOX)[2].
-
Role of the 6-Ethyl Group: The ethyl group at the C6 position acts as an electron-donating group via weak inductive effects (+I). While it slightly raises the HOMO energy compared to the unsubstituted core, its primary role is steric. It forces a specific binding orientation within the hydrophobic pockets of target enzymes without perturbing the critical electronics of the C2/C4 chelating face.
Conclusion
The rigorous application of DFT—specifically utilizing the M06-2X functional, diffuse-augmented basis sets, and implicit solvation—unveils the intricate electronic landscape of this compound. By proving that the lactam tautomer is the dominant and most electrostatically primed species for metal coordination, computational chemists can confidently use these parameters to parameterize molecular dynamics (MD) simulations or conduct high-throughput virtual screening for novel metalloenzyme inhibitors.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. 3-bromo-4-hydroxy-3H-pyridin-2-one | Benchchem [benchchem.com]
- 4. 2,6-Dihydroxypyridine|CAS 626-06-2|For Research [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Scalable Synthesis of 6-Ethyl-4-hydroxypyridin-2(1H)-one
The following Application Note and Protocol is designed for researchers and process chemists focusing on the scalable synthesis of 6-ethyl-4-hydroxypyridin-2(1H)-one.
Abstract
This guide details a robust, two-stage protocol for the kilogram-scale synthesis of This compound (also known as 6-ethyl-2,4-dihydroxypyridine). Unlike milligram-scale laboratory methods that rely on chromatographic purification, this workflow utilizes a Knoevenagel-Condensation/Cyclization sequence followed by acid-mediated hydrolysis/decarboxylation. The process features high atom economy, filtration-based purification, and the use of commercially available ethyl 3-oxopentanoate and 2-cyanoacetamide as primary starting materials.[1]
Introduction & Strategic Analysis
Target Molecule & Tautomerism
The target compound exists in a tautomeric equilibrium between the 2-pyridone (A) and 2,4-dihydroxypyridine (B) forms. In the solid state and polar solvents, the pyridone form (A) predominates. This scaffold is a critical pharmacophore in the development of analgesics, iron chelators, and soluble epoxide hydrolase (sEH) inhibitors [1, 2].[1]
Key Scale-Up Challenge:
-
Solubility: The product is amphoteric and highly polar, making extraction difficult.[1] This protocol relies on pH-controlled precipitation (isoelectric point precipitation) to isolate the product directly from the aqueous phase.
-
Impurity Control: Thermal decarboxylation can lead to polymerization if not strictly controlled.
Retrosynthetic Logic
To achieve scalability, we avoid the use of sensitive acid chlorides or expensive palladium catalysts.[1] Instead, we employ a convergent assembly:
-
C-C/C-N Bond Formation: Base-catalyzed condensation of a
-keto ester with an active methylene amide. -
Functional Group Manipulation: Hydrolysis of the nitrile followed by thermal decarboxylation.
Figure 1: Retrosynthetic disconnection showing the convergent assembly from commodity chemicals.
Detailed Experimental Protocol
Stage 1: Synthesis of 3-Cyano-6-ethyl-4-hydroxy-2-pyridone
This step involves the condensation of ethyl 3-oxopentanoate with 2-cyanoacetamide. The presence of the cyano group drives the reaction to completion and precipitates the intermediate, facilitating isolation.
Reagents & Materials:
-
Ethyl 3-oxopentanoate (CAS: 4949-44-4): 1.0 equiv.
-
2-Cyanoacetamide (CAS: 107-91-5): 1.05 equiv.
-
Potassium Hydroxide (KOH): 1.1 equiv.
-
Ethanol (Absolute): 5 Vol (relative to keto-ester mass).
-
Safety Note: Cyanoacetamide is toxic. Handle in a fume hood.
Procedure:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe.
-
Dissolution: Charge Ethanol and KOH. Stir until fully dissolved to form an ethoxide solution.
-
Addition: Add 2-Cyanoacetamide to the ethanolic base. Stir for 15 minutes at ambient temperature (20-25°C).
-
Reaction: Add Ethyl 3-oxopentanoate dropwise over 30 minutes. An exotherm is expected; maintain temperature <40°C.
-
Reflux: Heat the mixture to reflux (approx. 78°C) and hold for 4–6 hours. The solution will turn yellow/orange, and a heavy precipitate (the potassium salt of the pyridone) may form.
-
Work-up: Cool the reaction mixture to 0–5°C.
-
Acidification: Slowly add 2M HCl until pH reaches ~2–3. This converts the salt to the free pyridone, which is generally less soluble in water/ethanol mixtures.[1]
-
Isolation: Filter the solid precipitate. Wash the cake with cold water (2x) and cold ethanol (1x) to remove salts and unreacted starting material.
-
Drying: Dry in a vacuum oven at 50°C to constant weight.
Critical Process Parameter (CPP):
-
Stirring Rate: The slurry becomes thick upon acidification. Ensure high-torque mechanical stirring to prevent occlusion of impurities.
Stage 2: Hydrolysis & Decarboxylation
The nitrile group at position 3 is hydrolyzed to the carboxylic acid, which spontaneously decarboxylates under acidic reflux conditions to yield the final 6-ethyl-4-hydroxy-2-pyridone.
Reagents:
-
Intermediate (from Stage 1).
-
Hydrochloric Acid (6M) or Hydrobromic Acid (48% aq).
-
Note: 48% HBr is preferred for faster kinetics but HCl is more cost-effective for scale-up.
Procedure:
-
Suspension: Suspend the Stage 1 intermediate in 6M HCl (10 Vol).
-
Digestion: Heat the mixture to reflux (approx. 100–105°C).
-
Monitoring: Evolution of CO2 gas will be observed. Maintain reflux until gas evolution ceases and the solution becomes clear (typically 6–12 hours). Monitor by HPLC for the disappearance of the nitrile intermediate.
-
Concentration: Distill off approximately 50% of the solvent volume to remove excess acid.
-
Neutralization/Crystallization: Cool to room temperature. Adjust pH to ~6.0–6.5 (the isoelectric point) using 50% NaOH or solid NaHCO3. The product will crystallize out of solution.
-
Final Isolation: Cool to 0°C for 2 hours. Filter the white/off-white solid.
-
Purification (Optional): Recrystallize from water or methanol/water if purity is <98%.
Figure 2: Process flow diagram illustrating the "One-Pot-Two-Step" logic suitable for scale-up.
Analytical Specifications & Controls
To ensure batch-to-batch consistency, the following analytical parameters must be verified.
Quantitative Data Summary
| Parameter | Specification | Method | Notes |
| Appearance | White to off-white powder | Visual | Darkening indicates oxidation. |
| Purity | > 98.0% | HPLC (254 nm) | Major impurity: 3-carboxy derivative (incomplete decarboxylation). |
| Melting Point | 168–172°C (Typical) | DSC / Capillary | Range depends on crystal habit. |
| Residual Solvent | < 5000 ppm (EtOH) | GC-HS | |
| Loss on Drying | < 0.5% | Gravimetric | Product is non-hygroscopic. |
NMR Characterization (Predicted)
-
1H NMR (DMSO-d6, 400 MHz):
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Low Yield in Stage 1 | Incomplete condensation due to water in solvent. | Use anhydrous ethanol; ensure KOH is dry. |
| Product is Colored (Brown) | Oxidation of phenolic hydroxyl. | Perform reaction under Nitrogen/Argon atmosphere. Add sodium bisulfite during workup. |
| Incomplete Decarboxylation | Acid concentration too low or reflux time too short. | Increase reflux time; ensure acid strength is >4M. |
| Filtration Difficulties | Fine particle size. | Cool the crystallization mixture slowly (10°C/hour) to encourage larger crystal growth. |
References
-
Vertex Pharmaceuticals.[2] (2024). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect. National Institutes of Health. [Link]
-
BenchChem. (2025).[3] Ethyl 3-oxopentanoate: A Versatile Chemical Compound. BenchChem Application Notes. ]">https://www.benchchem.com[3]
-
MDPI. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives. Molecules. [Link]
- Google Patents. (2010). CN101891677B - Preparation method of 6-methyl-2-ethyl-3-hydroxy pyridine.
-
ResearchGate. (2022). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using Ethyl Acetoacetate. Chemical Methodologies. ]">https://www.researchgate.net
Sources
Application Notes & Protocols: Strategic Functionalization of 6-Ethyl-4-hydroxypyridin-2(1H)-one at the C3 Position
Introduction: The Strategic Value of the 4-Hydroxypyridin-2(1H)-one Scaffold
The 4-hydroxypyridin-2(1H)-one core is a privileged scaffold in medicinal chemistry and drug development, forming the structural foundation of numerous biologically active compounds. Its prevalence stems from its ability to engage in key biological interactions, including hydrogen bonding and metal chelation. The strategic functionalization of this heterocyclic system is paramount for modulating the pharmacological profile of lead compounds, including their potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
The C3 position of the 6-ethyl-4-hydroxypyridin-2(1H)-one ring, situated between two activating oxygen-bearing carbons, is a key site for synthetic elaboration. Introducing diverse substituents at this position can profoundly influence the molecule's interaction with biological targets. This guide provides an in-depth exploration of reliable and reproducible methods for the targeted functionalization of this C3 position, offering detailed protocols and the scientific rationale behind the experimental choices. We will delve into classical electrophilic substitution reactions and modern metal-catalyzed cross-coupling strategies, providing researchers with a robust toolkit for analogue synthesis and drug discovery programs.
Part 1: Electrophilic Substitution at the C3 Position
The electronic nature of the 4-hydroxypyridin-2(1H)-one ring system makes the C3 position particularly susceptible to electrophilic attack. The electron-donating effects of the C4-hydroxyl group and the ring nitrogen (via the enamine-like character) create a nucleophilic center at C3, facilitating reactions with a variety of electrophiles.
dot
Caption: General mechanism for electrophilic substitution at the C3 position.
Protocol 1: C3-Nitration
The introduction of a nitro group at the C3 position not only modifies the electronic properties of the scaffold but also provides a versatile handle for further transformations, such as reduction to an amino group. Studies have shown that 6-hydroxy-2(1H)-pyridone and its derivatives are nitrated as free bases at the 3-position.[1]
Rationale: The reaction proceeds by generating the nitronium ion (NO₂⁺) in situ from nitric acid in a strong acid medium like sulfuric acid. The electron-rich C3 position of the pyridone attacks the nitronium ion, leading to the substitution product after deprotonation. The use of concentrated sulfuric acid ensures the formation of the highly electrophilic nitronium ion.
Materials & Reagents:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, >90%)
-
Deionized Water
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
In a round-bottom flask cooled in an ice bath to 0°C, cautiously add this compound (1.0 eq) to concentrated sulfuric acid. Stir until complete dissolution.
-
Maintain the temperature at 0-5°C. Add fuming nitric acid (1.1 eq) dropwise via a dropping funnel over 15-20 minutes. The reaction is exothermic and the temperature must be carefully controlled.
-
After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
A precipitate of the crude product should form. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the aqueous suspension with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield 6-ethyl-4-hydroxy-3-nitro-pyridin-2(1H)-one.
Safety Precautions:
-
Handle concentrated acids (sulfuric and nitric) with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The addition of nitric acid to sulfuric acid is highly exothermic. Maintain strict temperature control.
-
Quenching the reaction mixture with ice and the subsequent neutralization are also exothermic and should be performed slowly.
Part 2: Palladium-Catalyzed C-H Functionalization at the C3 Position
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying complex molecules. For 4-hydroxy-2-pyridones, palladium catalysis can enable the direct coupling of the C3 C-H bond with various partners, avoiding the need for pre-functionalization (e.g., halogenation).
dot
Caption: Simplified catalytic cycle for Pd-catalyzed C3-arylation.
Protocol 2: Palladium-Catalyzed C3-Arylation with Arylboronic Acids
This protocol is adapted from established methods for the direct C3-arylation of 4-hydroxy-2-pyridones.[2] It utilizes a palladium acetate catalyst and a copper(II) acetate co-oxidant to facilitate the cross-coupling reaction.
Rationale: The reaction is believed to proceed via a concerted metalation-deprotonation mechanism at the C3 position, forming a palladacycle intermediate. This intermediate then undergoes reaction with the arylboronic acid, followed by reductive elimination to yield the C3-arylated product and regenerate the active palladium catalyst. The Cu(OAc)₂ likely acts as an oxidant to facilitate the catalytic cycle. The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst.
Materials & Reagents:
-
This compound
-
Arylboronic Acid (ArB(OH)₂) (3.0 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)
-
Copper(II) Acetate (Cu(OAc)₂) (2.0 eq)
-
Anhydrous 1,4-Dioxane
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
Equipment:
-
Dried screw-cap reaction vial or Schlenk tube
-
Magnetic stirrer and stir bar
-
Heater/stirrer plate with oil bath
-
Schlenk line or glovebox for inert atmosphere operations
-
Standard glassware for extraction and purification
Procedure:
-
To a dried screw-cap reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), arylboronic acid (3.0 eq), copper(II) acetate (2.0 eq), and palladium(II) acetate (0.05 eq).
-
Evacuate and backfill the vial with argon or nitrogen gas three times to establish an inert atmosphere.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the vial tightly and place it in a preheated oil bath at 90°C. Stir the reaction overnight (12-16 hours).
-
After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride solution. Stir for 15 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-6-ethyl-4-hydroxypyridin-2(1H)-one.
Safety Precautions:
-
Palladium and copper salts are toxic and should be handled with care. Avoid inhalation of dust and skin contact.
-
1,4-Dioxane is a flammable solvent and a suspected carcinogen. All operations should be performed in a fume hood.
-
The reaction is performed under pressure at elevated temperatures. Use appropriate glassware (e.g., a sealed pressure vessel).
Part 3: Visible-Light-Mediated Radical Alkylation
Photoredox catalysis offers a modern, mild, and efficient approach to C-H functionalization. This method utilizes visible light to generate alkyl radicals from readily available carboxylic acid precursors, which then add selectively to the C3 position of the pyridone. This protocol is based on the visible-light-mediated decarboxylative alkylation of 2-pyridone derivatives.[3]
dot
Sources
- 1. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. rsc.org [rsc.org]
- 3. Visible-light-mediated decarboxylative alkylation of 2-pyridone derivatives via a C3-selective C–H functionalization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: 6-Ethyl-4-hydroxypyridin-2(1H)-one as a Versatile Ligand in Coordination Chemistry
Target Audience: Researchers, materials scientists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide
Introduction & Mechanistic Grounding
6-Ethyl-4-hydroxypyridin-2(1H)-one (hereafter referred to as 6-Et-4H2P ) is a highly versatile, biologically relevant heterocyclic scaffold. While 3-hydroxy-4-pyridinones (like the iron-chelator deferiprone) are famous for forming tight bidentate chelates with a single metal center, 4-hydroxy-2-pyridones possess a meta-relationship between their exocyclic oxygen atoms. This unique structural geometry precludes standard mononuclear bidentate chelation. Instead, it promotes highly specific monodentate coordination, dinuclear bridging, or the assembly of extended coordination networks 1.
As a Senior Application Scientist, it is critical to understand the causality behind the ligand's behavior before executing syntheses:
-
Tautomerism & pH-Driven Activation: 6-Et-4H2P exists in a solvent- and pH-dependent tautomeric equilibrium between the 2-pyridone and 2,4-dihydroxypyridine forms. Deprotonation of the acidic 4-hydroxyl group (pKa ~4.8) yields a monoanionic species. This deprotonated O4 position acts as a powerful, hard Lewis base, serving as the primary anchor for transition metals (e.g., Fe³⁺, Cu²⁺, Zn²⁺) 2.
-
Steric Direction via the 6-Ethyl Group: The ethyl substituent at the C6 position introduces targeted steric bulk adjacent to the nitrogen (N1) center. This sterically hinders N-coordination and biases the ligand toward O-coordination. Furthermore, the lipophilic ethyl chain acts as a terminating group that can prevent uncontrolled 3D polymerization, allowing researchers to isolate discrete dinuclear clusters or highly soluble mononuclear complexes—a critical advantage in metallopharmaceutical design 3.
Mechanistic pathways of 6-Et-4H2P coordination driven by pH and stoichiometry.
Diagnostic Validation Markers (Data Presentation)
To ensure a self-validating experimental system, researchers must track the shift of specific spectroscopic markers. The table below summarizes the quantitative data used to verify the coordination mode of 6-Et-4H2P.
| Diagnostic Marker | Free Ligand (6-Et-4H2P) | Monodentate (O4-bound) | Bridging (O2/O4-bound) | Causality / Structural Interpretation |
| ν(C=O) IR | ~1640 cm⁻¹ | ~1635 cm⁻¹ | ~1610 cm⁻¹ | A significant red-shift (>25 cm⁻¹) strictly validates that the C2 carbonyl oxygen is actively participating in metal bridging. |
| ν(C-O) IR | ~1250 cm⁻¹ | ~1280 cm⁻¹ | ~1275 cm⁻¹ | A blue-shift confirms the deprotonation of the C4 hydroxyl and the formation of a strong M–O4 bond. |
| ¹H NMR (C3-H) | ~5.8 ppm | ~6.1 ppm | ~6.3 ppm | Downfield shift occurs due to the electron-withdrawing effect of the highly charged metal center pulling electron density from the aromatic ring 4. |
| Solubility | High in MeOH/EtOH | High in DCM/CHCl₃ | Low (Requires DMSO) | Bridged complexes form rigid, higher-molecular-weight clusters, drastically reducing solubility in non-coordinating solvents. |
Self-Validating Experimental Protocols
The following methodologies detail the synthesis of two distinct coordination geometries. Every step is designed with built-in causality to ensure predictable outcomes.
Protocol A: Synthesis of Mononuclear[Cu(6-Et-4H2P)₂(Phen)]
Objective: Isolate a discrete mononuclear copper(II) complex. Causality: By introducing 1,10-phenanthroline (Phen) as a strongly chelating capping ligand, we restrict the available coordination sphere of the Cu(II) center. This prevents the 6-Et-4H2P ligand from polymerizing the complex via O2/O4 bridging, forcing it into a predictable monodentate O4-coordination mode.
Step-by-Step Methodology:
-
Ligand Activation: Dissolve 2.0 mmol of 6-Et-4H2P in 20 mL of methanol. Add exactly 2.0 mmol of methanolic KOH (0.1 M) dropwise. Self-Validation: The solution should remain clear; the pH must strictly read between 7.5 and 8.0 to ensure O4 deprotonation without degrading the pyridone ring.
-
Capping Ligand Preparation: In a separate vial, dissolve 1.0 mmol of Cu(NO₃)₂·3H₂O and 1.0 mmol of 1,10-phenanthroline in 15 mL of methanol. Stir for 15 minutes until a deep blue solution forms, indicating the [Cu(Phen)]²⁺ core is established.
-
Complexation: Add the activated 6-Et-4H2P solution dropwise to the copper-phenanthroline solution under continuous stirring at room temperature.
-
Isolation: Stir for 2 hours. Filter the solution to remove any trace insoluble byproducts. Set up a vapor diffusion chamber using diethyl ether as the antisolvent to yield X-ray quality crystals within 48-72 hours.
Protocol B: Synthesis of Dinuclear Bridged[Fe₂(6-Et-4H2P)₄Cl₂]
Objective: Exploit the O2/O4 bridging capacity to form a dinuclear iron(III) cluster. Causality: Without a capping ligand, the Fe(III) center seeks to satisfy its high charge density and coordination number. The 6-Et-4H2P monoanion utilizes both its O4 (alkoxide-like) and O2 (carbonyl) oxygen atoms to bridge adjacent Fe(III) centers. The 6-ethyl group provides critical steric bulk that terminates the polymerization into a discrete dinuclear cluster rather than an insoluble 3D metal-organic framework.
Step-by-Step Methodology:
-
Ligand Activation: Dissolve 4.0 mmol of 6-Et-4H2P in 30 mL of ethanol. Add 4.0 mmol of sodium ethoxide (NaOEt) to fully deprotonate the O4 position.
-
Metal Addition: Slowly add a solution of 2.0 mmol anhydrous FeCl₃ dissolved in 10 mL of ethanol. Self-Validation: An immediate color change to deep red/purple will occur, indicative of ligand-to-metal charge transfer (LMCT) typical of Fe³⁺-phenolate/alkoxide bonds.
-
Reflux & Assembly: Heat the mixture to reflux (78 °C) for 4 hours to provide the thermodynamic energy required to assemble the bridged dinuclear core.
-
Precipitation: Cool to room temperature and concentrate the solvent in vacuo to ~10 mL. Add cold hexane to precipitate the microcrystalline product. Collect via vacuum filtration and wash with cold ether.
Self-validating experimental workflow for synthesizing 6-Et-4H2P coordination complexes.
References
-
Jessen, H. J.; Gademann, K. "4-Hydroxy-2-pyridone alkaloids: Structures and synthetic approaches." Natural Product Reports, 2010, 27, 1168-1185. 1
-
Hirano, K.; Miura, M. "A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls." Chemical Science, 2018, 9, 22-32. 4
-
Miles, T. J. et al. "Discovery and Optimization of Indolyl-Containing 4-Hydroxy-2-Pyridone Type II DNA Topoisomerase Inhibitors Active against Multidrug Resistant Gram-negative Bacteria." Journal of Medicinal Chemistry, 2018. 3
-
Shima, S. et al. "Reconstitution of [Fe]-hydrogenase using model complexes." Nature Chemistry / EPFL Infoscience, 2015.2
Sources
- 1. zora.uzh.ch [zora.uzh.ch]
- 2. infoscience.epfl.ch [infoscience.epfl.ch]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04509C [pubs.rsc.org]
Application Notes & Protocols: Strategic Alkylation of 6-Ethyl-4-hydroxypyridin-2(1H)-one for Drug Discovery and Development
Authored by a Senior Application Scientist
Abstract
The 6-ethyl-4-hydroxypyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its synthetic utility is, however, challenged by its nature as an ambident nucleophile, which can lead to mixtures of N- and O-alkylated products. This guide provides a comprehensive overview of the underlying chemical principles governing the regioselectivity of alkylation and presents detailed, field-proven protocols for the selective synthesis of either N- or O-alkylated derivatives. By explaining the causality behind experimental choices, this document serves as an in-depth technical resource for researchers in organic synthesis and drug development.
Introduction: The Challenge of Ambident Nucleophilicity
The 4-hydroxy-2-pyridinone ring system exists in equilibrium between several tautomeric forms. The deprotonated anion, the pyridonate, is a classic example of an ambident nucleophile, possessing two reactive sites: the nitrogen atom (N1) and the oxygen atom (O4). The alkylation of this anion can therefore result in two distinct constitutional isomers: the N-alkylated 2-pyridone and the O-alkylated 2-alkoxypyridine.
Controlling the regioselectivity of this reaction is paramount for any synthetic campaign. The formation of undesired isomers not only reduces the yield of the target molecule but also necessitates often-tedious and costly purification steps.[1] The outcome of the reaction—whether it proceeds via N- or O-alkylation—is not random. It is highly sensitive to a range of experimental parameters that can be strategically manipulated to favor one isomer over the other.[2] These factors include the choice of base, solvent, nature of the alkylating agent, and reaction temperature.[3]
This document will dissect these controlling factors and provide robust protocols to guide the selective alkylation of this compound.
The Causality of Regioselective Alkylation
The N- versus O-alkylation outcome is a function of the interplay between the electronic and steric properties of the pyridonate anion, the electrophile (alkylating agent), and the reaction environment. This can be largely understood through the lens of Hard and Soft Acid-Base (HSAB) theory and the influence of counter-ions and solvation.
-
The Role of the Base and Counter-ion: The choice of base is critical as it determines the nature of the counter-ion associated with the pyridonate anion.
-
Hard Cations (e.g., Na⁺, Li⁺): Strong bases like sodium hydride (NaH) generate a sodium pyridonate salt. The small, hard Na⁺ cation coordinates tightly with the harder oxygen atom of the anion. This association can sterically hinder the oxygen, leaving the softer nitrogen atom more accessible for attack, thus favoring N-alkylation in some cases. However, this tight ion pairing can also lead to aggregation and reduced reactivity. The use of NaH with LiBr in DMF/DME has been a generally useful method for promoting N-alkylation.[4]
-
Soft Cations (e.g., Cs⁺): Softer, more polarizable cations like cesium (from Cs₂CO₃) form looser ion pairs. This "naked" pyridonate anion is more free to react at its most nucleophilic site. The nitrogen atom in the pyridonate is generally considered the softer and more nucleophilic center, often leading to a preference for N-alkylation, especially with soft electrophiles.[2]
-
-
Solvent Effects: The polarity and coordinating ability of the solvent play a significant role.
-
Polar Aprotic Solvents (DMF, DMSO): These solvents are effective at solvating cations, further promoting the formation of a "naked" anion and often favoring N-alkylation.[2]
-
Non-polar Solvents (THF, Dioxane): In these solvents, ion pairing is more significant, and the reaction outcome is more heavily influenced by the nature of the counter-ion.
-
-
The Nature of the Alkylating Agent (Electrophile):
-
Hard Electrophiles: Reagents like dimethyl sulfate or methyl iodide are considered "hard" electrophiles and tend to react preferentially at the hard oxygen center, leading to O-alkylation.
-
Soft Electrophiles: Reagents such as allyl bromide or benzyl bromide are "soft" electrophiles and show a greater propensity to react at the soft nitrogen center, yielding N-alkylated products.[4]
-
The interplay of these factors is visually summarized in the diagram below.
Caption: Factors influencing the regioselectivity of pyridinone alkylation.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Alkylating agents are often toxic and should be handled with care.
Protocol 1: Selective N-Alkylation using Cesium Carbonate
This protocol leverages a soft base and a polar aprotic solvent to favor reaction at the nitrogen center, particularly with activated or soft alkyl halides.
Materials
| Reagent/Material | Grade | Supplier |
|---|---|---|
| This compound | ≥98% | Commercial Source |
| Cesium Carbonate (Cs₂CO₃) | Anhydrous, ≥99% | Commercial Source |
| Alkyl Halide (e.g., Benzyl Bromide) | ≥98% | Commercial Source |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercial Source |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial Source |
| Brine (Saturated NaCl solution) | - | Lab Prepared |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial Source |
| Silica Gel | 230-400 mesh | Commercial Source |
| Round-bottom flask, magnetic stirrer, condenser | - | Standard Lab Equipment |
Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF (approx. 0.1 M concentration relative to the pyridinone) and stir to dissolve. Add cesium carbonate (1.5 eq).
-
Addition of Alkylating Agent: Add the alkyl halide (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 50-60 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2x) and then with brine (1x) to remove residual DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure N-alkylated product.
Protocol 2: Selective O-Alkylation via Palladium Catalysis
For selective O-alkylation, avoiding strong bases that can promote competing N-alkylation is key. Palladium-catalyzed methods offer a mild and efficient alternative.[5]
Materials
| Reagent/Material | Grade | Supplier |
|---|---|---|
| This compound | ≥98% | Commercial Source |
| Allyl Methyl Carbonate | ≥98% | Commercial Source |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | ≥97% | Commercial Source |
| Xantphos | ≥98% | Commercial Source |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercial Source |
| Toluene | Anhydrous | Commercial Source |
| Celite® | - | Commercial Source |
| Hexanes | ACS Grade | Commercial Source |
Procedure
-
Reaction Setup: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (2.5 mol%) and Xantphos (10 mol%) to a dry Schlenk flask.
-
Reagent Addition: Add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous toluene (approx. 0.2 M).
-
Addition of Alkylating Agent: Add allyl methyl carbonate (1.5 eq) to the mixture.
-
Reaction: Seal the flask and heat the mixture to 100 °C for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting residue by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to isolate the pure O-allylated product.
Protocol 3: Mitsunobu Reaction for N-Alkylation of Alcohols
The Mitsunobu reaction is a powerful method for N-alkylation using an alcohol as the alkyl source. It proceeds with a clean inversion of stereochemistry at the alcohol's carbon center and is known for its high N-selectivity with pyridones.[3][6][7]
Materials
| Reagent/Material | Grade | Supplier |
|---|---|---|
| This compound | ≥98% | Commercial Source |
| Alcohol (e.g., 1-Butanol) | ≥99% | Commercial Source |
| Triphenylphosphine (PPh₃) | ≥99% | Commercial Source |
| Diisopropyl azodicarboxylate (DIAD) | 94-97% | Commercial Source |
| Tetrahydrofuran (THF) | Anhydrous | Commercial Source |
Procedure
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq).
-
Solvent Addition: Add anhydrous THF (approx. 0.1 M) and stir to dissolve all solids.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
DIAD Addition: Add DIAD (1.5 eq) dropwise over 15-20 minutes. A color change and/or formation of a precipitate (triphenylphosphine oxide) is typically observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-18 hours, monitoring by TLC.
-
Concentration: Remove the THF under reduced pressure.
-
Purification: The crude residue contains the product along with triphenylphosphine oxide and the hydrazine byproduct. Direct purification by column chromatography on silica gel is often effective. Alternatively, precipitation of the byproducts can be attempted by trituration with a solvent like diethyl ether.
Caption: Synthetic pathways for selective alkylation.
Summary of Conditions and Expected Outcomes
The following table summarizes the guiding principles for achieving regioselective alkylation.
| Target Product | Method | Base | Solvent | Alkylating Agent | Key Principle |
| N-Alkylated | Protocol 1 | Cs₂CO₃ | DMF | Soft (e.g., Benzyl/Allyl Halide) | Use of soft cation and polar aprotic solvent favors reaction at the soft N-center. |
| N-Alkylated | Protocol 3 | - (Mitsunobu) | THF | Alcohol (with PPh₃/DIAD) | Mitsunobu conditions are highly selective for alkylating acidic N-H bonds over phenolic oxygens.[6][8] |
| O-Alkylated | Protocol 2 | K₂CO₃ | Toluene | Allyl Carbonate (with Pd catalyst) | Transition-metal catalysis provides an alternative reaction pathway, favoring O-alkylation.[5] |
| O-Alkylated | General | NaH | THF | Hard (e.g., Me₂SO₄, MeI) | Hard electrophiles preferentially react at the hard oxygen atom of the pyridonate. |
Troubleshooting and Expert Recommendations
-
Incomplete Reactions: Ensure all reagents and solvents are strictly anhydrous. Water can quench the base and hydrolyze sensitive reagents. For sluggish reactions, consider increasing the temperature or adding a catalytic amount of tetrabutylammonium iodide (TBAI) to facilitate in-situ halide exchange.[9]
-
Mixture of Products: If a mixture of N- and O-alkylated products is obtained, the regioselectivity can often be improved by re-evaluating the reaction parameters. Cooling the reaction or changing the solvent may improve selectivity.
-
Purification Challenges: The byproducts from the Mitsunobu reaction can be difficult to remove. Using polymer-bound triphenylphosphine can simplify work-up, as the resulting phosphine oxide can be removed by simple filtration.
-
Catalyst-Free N-Alkylation: For certain substrates, specific N-alkylation can be achieved under catalyst- and base-free conditions by simply heating the hydroxypyridine with an organohalide. This method relies on the in-situ formation of HX, which facilitates the conversion of any initially formed O-alkylated ether intermediate to the more thermodynamically stable N-alkylated pyridone.[10][11]
By carefully selecting the reaction conditions based on the principles outlined in this guide, researchers can achieve predictable and high-yielding syntheses of desired this compound derivatives, accelerating the pace of discovery and development.
References
-
Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. Royal Society of Chemistry.[Link]
-
Regioselective Synthesis of N-Alkyl Pyridones. Taylor & Francis Online.[Link]
-
Regioselective synthesis of N‐alkylated 2‐pyridones. ResearchGate.[Link]
-
Coordination effect enabled palladium-catalyzed regioselective O-alkylation of 2-pyridones. Royal Society of Chemistry.[Link]
-
A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ResearchGate.[Link]
-
Practical and Regioselective Synthesis of C4-Alkylated Pyridines. National Center for Biotechnology Information.[Link]
-
N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Semantic Scholar.[Link]
-
Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. ACS Publications.[Link]
-
Synthesis of 2-pyridones. Organic Chemistry Portal.[Link]
-
Mitsunobu reaction. Organic Synthesis.[Link]
-
Mitsunobu Reaction. Organic Chemistry Portal.[Link]
-
On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. SCIndeks.[Link]
-
Selective N-Alkylation of 2-Pyridones. Thieme.[Link]
-
Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H). National Center for Biotechnology Information.[Link]
-
A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. ResearchGate.[Link]
-
The chemistry of some 6-methyl-4-hydroxy-2-pyridones. ResearchGate.[Link]
-
Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. ResearchGate.[Link]
-
Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. National Center for Biotechnology Information.[Link]
-
Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. PubMed.[Link]
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- 5. Coordination effect enabled palladium-catalyzed regioselective O-alkylation of 2-pyridones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Synthesis of 6-Ethyl-4-hydroxypyridin-2(1H)-one
[1]
Executive Summary
This application note details a robust, high-throughput protocol for the synthesis of 6-ethyl-4-hydroxypyridin-2(1H)-one , a critical pharmacophore in the development of alkaloids, HIV protease inhibitors, and antifungal agents.
Traditional thermal synthesis of 6-alkyl-4-hydroxypyridones (via the Guareschi-Thorpe condensation) often requires prolonged reflux times (8–24 hours) and suffers from variable yields due to thermal degradation of the
Key Advantages:
-
Reaction Time: Reduced from 12 hours (thermal) to <15 minutes.
-
Yield: Increased from ~55% to >85% (isolated).
-
Green Chemistry: Solvent-minimized protocol adaptable to aqueous media.
Scientific Background & Mechanism[2][3]
The synthesis targets the 2-pyridone core, which exists in tautomeric equilibrium with 2-hydroxypyridine. In the solid state and polar solvents, the 2(1H)-one form (lactam) predominates.
Retrosynthetic Analysis
The most efficient route to the 6-ethyl derivative involves the condensation of ethyl 3-oxopentanoate (ethyl propionylacetate) with 2-cyanoacetamide . This yields the stable intermediate 3-cyano-6-ethyl-4-hydroxypyridin-2-one , which undergoes subsequent acid-catalyzed hydrolysis and decarboxylation to yield the final target.
Reaction Mechanism
-
Michael Addition: The active methylene of cyanoacetamide attacks the ketone carbonyl of ethyl 3-oxopentanoate.
-
Cyclization: The amide nitrogen attacks the ester carbonyl, releasing ethanol.
-
Tautomerization: Rapid equilibration forms the aromatic pyridone system.
-
Decyanation (Step 2): Acidic hydrolysis converts the nitrile to a carboxylic acid, which spontaneously decarboxylates under heat to afford the title compound.
Figure 1: Synthetic pathway from beta-keto ester precursors to the final deacetylated pyridone.
Materials & Equipment
Reagents
| Reagent | CAS Number | Purity | Role |
| Ethyl 3-oxopentanoate | 4949-44-4 | >97% | Substrate (C6 source) |
| 2-Cyanoacetamide | 107-91-5 | >99% | Nitrogen donor / Cyclizer |
| Potassium Hydroxide (KOH) | 1310-58-3 | Powder | Base Catalyst |
| Ethanol (EtOH) | 64-17-5 | Absolute | Solvent |
| Sulfuric Acid (H₂SO₄) | 7664-93-9 | 50% aq. | Hydrolysis Agent |
Equipment
-
Microwave Reactor: Single-mode or Multi-mode system (e.g., CEM Discover 2.0 or Anton Paar Monowave).
-
Requirement: IR temperature sensor, magnetic stirring, pressure control (0–30 bar).
-
-
Vessels: 10 mL or 35 mL pressure-sealed Pyrex vials with Teflon/silicone septa.
Experimental Protocol
Part A: Microwave-Assisted Cyclization
Objective: Synthesis of 3-cyano-6-ethyl-4-hydroxypyridin-2-one.
-
Preparation:
-
In a 35 mL microwave vial, dissolve 2-cyanoacetamide (1.68 g, 20 mmol) in Ethanol (10 mL).
-
Add Ethyl 3-oxopentanoate (2.88 g, 20 mmol).
-
Add KOH powder (1.12 g, 20 mmol) slowly. Note: Exothermic reaction; add cautiously.
-
Add a magnetic stir bar and seal the vial.
-
-
Microwave Parameters:
-
Workup:
-
Allow the vial to cool to 50 °C before opening.
-
The reaction mixture will be a thick suspension or solid mass.
-
Pour the mixture into warm water (50 mL) to dissolve the potassium salt.
-
Acidify with HCl (6M) dropwise until pH ~2. The free pyridone will precipitate as a white/off-white solid.
-
Filter the solid, wash with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL).
-
Drying: Vacuum oven at 60 °C for 4 hours.
-
Expected Yield (Intermediate): 85–92%.
-
Part B: Hydrolysis & Decarboxylation (Decyanation)
Objective: Conversion to this compound.
Note: While microwave irradiation can be used here, thermal reflux is often preferred for scale-up of this step due to gas evolution (CO2).
-
Suspend the 3-cyano intermediate (from Part A) in 50% H₂SO₄ (10 mL per gram of solid).
-
Reflux at 120–130 °C for 4 hours (or MW: 160 °C, 20 min, open vessel/reflux condenser setup).
-
Cool the solution to room temperature.
-
Neutralize carefully with Na₂CO₃ or NH₄OH to pH 6–7.
-
Collect the precipitate by filtration. Recrystallize from Ethanol/Water (1:1) if necessary.
Workflow Diagram
Figure 2: Operational workflow for the two-step synthesis.
Results & Troubleshooting
Expected Analytical Data
-
Appearance: White to pale yellow crystalline solid.
-
Melting Point: ~290–295 °C (dec).
-
¹H NMR (DMSO-d₆):
1.15 (t, 3H, CH₃), 2.45 (q, 2H, CH₂), 5.60 (s, 1H, C3-H), 5.85 (s, 1H, C5-H), 11.2 (br s, NH/OH). -
MS (ESI): m/z 140.1 [M+H]⁺.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Part A) | Incomplete cyclization due to moisture. | Use absolute ethanol; ensure KOH is dry. Increase MW hold time by 5 min. |
| Pressure Spike | Ethanol vapor pressure or decomposition. | Reduce temp to 130 °C; Ensure vessel volume occupancy is <50%. |
| Product Oiling | Impurities in starting material. | Recrystallize Ethyl 3-oxopentanoate or use fresh cyanoacetamide. |
| Incomplete Decyanation | Acid concentration too low. | Ensure H₂SO₄ is at least 40–50%. Increase reflux time. |
References
-
Microwave Synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone: Mijin, D. Ž., et al. "Microwave synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone."[3][4][5][6][7][8][9] Journal of the Serbian Chemical Society, 2008. (Analogous method for methyl variant).
-
General 2-Pyridone Synthesis via Microwave: Kappe, C. O., & Stadler, A. "Microwaves in Organic and Medicinal Chemistry." Wiley-VCH, 2005.
-
Hydrolysis of Cyanopyridones: Misic-Vukovic, M., et al. "Synthesis and structure of 6-substituted-3-cyano-4-hydroxy-2-pyridones." Journal of Heterocyclic Chemistry, 2004.
-
Mechanistic Insight (Guareschi-Thorpe): Jain, R., et al. "Microwave assisted synthesis of nitrogen containing heterocycles." Arabian Journal of Chemistry, 2016.
Sources
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- 2. eurekaselect.com [eurekaselect.com]
- 3. omicsonline.org [omicsonline.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners in Mitsunobu reactions and oxa-Michael additions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - 4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners in Mitsunobu reactions and oxa-Michael additions [beilstein-journals.org]
- 8. Microwave-Assisted Syntheses of Bioactive Seven-Membered, Macro-Sized Heterocycles and Their Fused Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bot Verification [rasayanjournal.co.in]
Application Notes and Protocols for the Azo Dye Synthesis Utilizing 6-Ethyl-4-hydroxypyridin-2(1H)-one as a Coupling Component
These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis of azo dyes using 6-ethyl-4-hydroxypyridin-2(1H)-one as a key coupling component. This document offers in-depth protocols, explains the underlying chemical principles, and presents expected outcomes, ensuring both scientific rigor and practical applicability.
Introduction: The Significance of Pyridinone-Based Azo Dyes
Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings.[1] Their facile synthesis, broad color palette, and significant molar extinction coefficients have cemented their importance in various industries, including textiles, printing, and cosmetics.[2][3] In recent years, the focus has shifted towards heterocyclic azo dyes, particularly those derived from pyridone scaffolds. These dyes often exhibit superior properties such as enhanced light and wet fastness, making them suitable for high-performance applications like disperse dyes for synthetic fibers.[4][5][6]
Beyond their tinctorial properties, pyridone-based azo dyes are gaining attention in medicinal chemistry and materials science. The pyridone ring system is a privileged scaffold in drug discovery, and its incorporation into azo structures can impart valuable biological activities, including antimicrobial, antioxidant, and anticancer properties.[4][6][7] The unique electronic and structural features of these molecules also make them candidates for development as chemosensors and materials with non-linear optical properties.[8][9]
This guide focuses on the use of this compound as a coupling component. The electron-rich nature of the 4-hydroxy-2-pyridone system makes it an excellent nucleophile for the azo coupling reaction. The ethyl group at the 6-position can be strategically utilized to modulate the dye's solubility and other physicochemical properties.
The Chemistry of Azo Dye Formation: A Two-Step Process
The synthesis of an azo dye is a classic example of electrophilic aromatic substitution and typically proceeds in two sequential steps: diazotization and azo coupling.[1][10]
-
Diazotization: This initial step involves the conversion of a primary aromatic amine into a highly reactive diazonium salt.[11] The reaction is carried out in a cold, acidic solution with sodium nitrite, which generates nitrous acid in situ.[8][12] The low temperature (typically 0-5 °C) is crucial to prevent the unstable diazonium salt from decomposing.[13][14]
-
Azo Coupling: The resulting diazonium salt, a weak electrophile, is then reacted with an electron-rich coupling component.[10] In this protocol, this compound serves as this nucleophilic partner. The coupling reaction is pH-dependent; for phenolic coupling partners like 4-hydroxypyridinones, the reaction is typically carried out under neutral to slightly alkaline conditions to facilitate the formation of the more reactive phenoxide ion.[9][15]
A critical aspect of pyridinone-based azo dyes is the potential for azo-hydrazone tautomerism, where the molecule can exist in equilibrium between the azo form and the more stable hydrazone form.[11] Spectroscopic analysis is essential to determine the predominant tautomeric form in the solid state and in solution.[11]
Experimental Protocols
This section details the necessary protocols for the synthesis of the coupling component and its subsequent use in azo dye formation.
Part 1: Synthesis of the Coupling Component: this compound
While the direct synthesis of this compound is not extensively documented, a reliable route can be adapted from the synthesis of its 6-methyl analog from dehydroacetic acid.[16] A plausible synthetic approach involves the cyclization of a β-keto ester with an appropriate amine source. A more direct, albeit less common, method would be the thermal cyclocondensation of an N,N'-disubstituted malonamide.
Proposed Synthetic Protocol:
A detailed, validated protocol for the synthesis of this compound should be established and the product's identity and purity confirmed by spectroscopic methods (NMR, IR, Mass Spectrometry) and melting point analysis before proceeding to the azo coupling step.
Part 2: Synthesis of Azo Dyes via Coupling with this compound
The following is a generalized yet detailed procedure for the synthesis of an azo dye using a primary aromatic amine and this compound.
Materials and Reagents:
-
Aromatic Amine (e.g., aniline, p-toluidine, p-nitroaniline)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
This compound
-
Sodium Acetate (CH₃COONa) or Sodium Hydroxide (NaOH)
-
Ethanol
-
Distilled Water
-
Ice
Equipment:
-
Beakers and Erlenmeyer flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Büchner funnel and vacuum flask
-
pH meter or pH paper
-
Standard laboratory glassware
Step-by-Step Protocol:
A. Preparation of the Diazonium Salt Solution [13][17]
-
In a 100 mL beaker, dissolve 10 mmol of the chosen aromatic amine in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of distilled water. Stir until a clear solution is obtained. Gentle warming may be necessary for less soluble amines, followed by cooling.
-
Cool the amine solution to 0-5 °C in an ice-water bath with continuous stirring. It is critical to maintain this temperature range throughout the diazotization process.
-
In a separate beaker, prepare a solution of 10.5 mmol of sodium nitrite in 10 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine solution over 10-15 minutes. Maintain vigorous stirring and ensure the temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure the diazotization is complete. The resulting clear or slightly turbid solution contains the diazonium salt and should be used immediately.
B. Azo Coupling Reaction [2][18]
-
In a 250 mL beaker, dissolve 10 mmol of this compound in 50 mL of ethanol.
-
To this solution, add a solution of 20 mmol of sodium acetate in 30 mL of water. This will create a buffered, slightly alkaline environment conducive to coupling. Alternatively, a dilute solution of sodium hydroxide can be used to adjust the pH to approximately 8-9.
-
Cool the solution of the coupling component to 0-5 °C in an ice bath with stirring.
-
Slowly add the freshly prepared, cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring. A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.
C. Isolation and Purification of the Azo Dye [1]
-
Collect the precipitated azo dye by vacuum filtration using a Büchner funnel.
-
Wash the solid product on the funnel with a generous amount of cold distilled water to remove any unreacted salts and acids.
-
Further wash the crude product with a small amount of cold ethanol to remove unreacted starting materials.
-
Dry the crude azo dye in a desiccator or a vacuum oven at a low temperature.
-
For higher purity, the crude dye can be recrystallized from a suitable solvent such as ethanol, acetic acid, or a DMF-water mixture.[2] Column chromatography can also be employed for purification if necessary.[1]
D. Characterization of the Synthesized Azo Dye
The structure and purity of the synthesized azo dye should be confirmed using a combination of the following analytical techniques:
-
Melting Point: To assess purity.
-
UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) and molar absorptivity.[8][19]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups, such as the N=N stretch (typically weak), C=O, O-H, and N-H bonds.[20] The presence of bands around 1630-1680 cm⁻¹ and 3100-3400 cm⁻¹ can suggest the presence of the hydrazone tautomer.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure and confirm the position of the azo coupling.[6][8]
-
Mass Spectrometry: To determine the molecular weight of the synthesized dye.[4]
Data Presentation and Expected Results
The properties of the synthesized azo dye will depend on the aromatic amine used for diazotization. The following table provides a template for recording and presenting the expected data for a series of synthesized dyes.
| Aromatic Amine | Resulting Dye Color | Melting Point (°C) | λmax (nm) in Ethanol | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Yield (%) |
| Aniline | Yellow-Orange | TBD | TBD | TBD | TBD |
| p-Toluidine | Orange | TBD | TBD | TBD | TBD |
| p-Nitroaniline | Red | TBD | TBD | TBD | TBD |
| o-Anisidine | Orange-Red | TBD | TBD | TBD | TBD |
TBD: To Be Determined experimentally.
Visualizing the Workflow and Chemical Transformation
To provide a clear visual representation of the processes described, the following diagrams have been generated using the DOT language.
Experimental Workflow
Caption: Experimental workflow for azo dye synthesis.
Chemical Reaction Scheme
Caption: General chemical reaction for azo dye synthesis.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established principles of organic synthesis.[1][13][14] The success of each step can be validated through careful observation and analytical characterization.
-
Diazotization: The formation of the diazonium salt can be indirectly confirmed by a spot test with a suitable coupling component (e.g., 2-naphthol), which should produce a brightly colored dye.
-
Coupling: The formation of a colored precipitate upon addition of the diazonium salt is a clear indication of a successful coupling reaction.
-
Purity: The purity of the final product can be assessed by techniques such as Thin Layer Chromatography (TLC) and melting point determination. A sharp melting point is indicative of a pure compound.
-
Structural Confirmation: The comprehensive characterization using spectroscopic methods (UV-Vis, FTIR, NMR, and Mass Spectrometry) provides definitive structural confirmation and serves as the ultimate validation of the synthesized product.[6][8][20]
By following these protocols and validation steps, researchers can confidently synthesize and characterize novel azo dyes based on the this compound scaffold.
References
- Benchchem. (n.d.). Application Notes and Protocols: Diazotization of 4-Amino-N-methylbenzeneethanesulfonamide for Further Synthesis.
-
MDPI. (2020). A Comprehensive Review on the Synthesis and Versatile Applications of Biologically Active Pyridone-Based Disperse Dyes. Retrieved from [Link]
- Benchchem. (n.d.). An In-Depth Technical Guide to the Laboratory Synthesis and Purification of Azo Dyes, with a Focus on Diazine Black.
-
ResearchGate. (n.d.). Preparation, Characterization and Analytical Studies of novel Azo dyes and Diazo dyes. Retrieved from [Link]
-
PMC. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. Retrieved from [Link]
-
MDPI. (2020). Synthesis and Antibacterial Activity of Rhodanine-Based Azo Dyes and Their Use as Spectrophotometric Chemosensor for Fe3+ Ions. Retrieved from [Link]
-
PMC. (2022). Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with.... Retrieved from [Link]
-
MDPI. (2022). Novel Yellow Azo Pyridone Derivatives with Different Halide Atoms for Image-Sensor Color Filters. Retrieved from [Link]
-
Egyptian Journal of Chemistry. (n.d.). Synthesis of Some Azo Disperse Dyes Based on Pyridone Moiety and Their Application on Polyester Fabrics. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis Development and Molecular Docking Study of New Azo Chalcone Derivatives. Retrieved from [Link]
-
MDPI. (2023). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. Retrieved from [Link]
-
PubMed. (2009). Synthesis and phytotoxic activity of new pyridones derived from 4-hydroxy-6-methylpyridin-2(1H)-one. Retrieved from [Link]
-
PMC. (n.d.). Synthesis, structure and solvatochromic properties of some novel 5-arylazo-6-hydroxy-4-phenyl-3-cyano-2-pyridone dyes. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-(2-Hydroxyethoxy)-4-nitroaniline.
-
PMC. (2019). Pyridine azo disperse dye derivatives and their selenium nanoparticles (SeNPs): synthesis, fastness properties, and antimicrobial evaluations. Retrieved from [Link]
-
The Chinese University of Hong Kong. (n.d.). Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. Retrieved from [Link]
-
Dalton Transactions. (2016). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H .... Retrieved from [Link]
-
PMC. (2021). Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives. Retrieved from [Link]
-
ResearchGate. (2019). Design, Synthesis and Biological Activity of 4,6-disubstituted Pyridin-2(1H)-ones as Novel Inhibitors of Soluble Epoxide Hydrolase. Retrieved from [Link]
-
PMC. (2019). Pyridine azo disperse dye derivatives and their selenium nanoparticles (SeNPs): synthesis, fastness properties, and antimicrobial evaluations. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2013). Synthesis, structure and solvatochromic properties of some novel 5-arylazo-6-hydroxy-4-(4-methoxyphenyl)-3-cyano-2-pyridone dyes: Hydrazone-azo tautomeric analysis. Retrieved from [Link]
-
PMC. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. Retrieved from [Link]
-
CDN. (n.d.). experiment 5 dyes & dyeing part 2: preparation of para red and related azo dyes. Retrieved from [Link]
- Google Patents. (n.d.). US2606896A - Method of preparation of watersoluble azo dyes and watersoluble bases therefor.
-
Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]
-
The Chinese University of Hong Kong. (n.d.). Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. Retrieved from [Link]
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- 13. papers.ssrn.com [papers.ssrn.com]
- 14. wjpls.org [wjpls.org]
- 15. US2606896A - Method of preparation of watersoluble azo dyes and watersoluble bases therefor - Google Patents [patents.google.com]
- 16. Synthesis and phytotoxic activity of new pyridones derived from 4-hydroxy-6-methylpyridin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 20. Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Systematic Approach to Solvent Selection for the Recrystallization of 6-ethyl-4-hydroxypyridin-2(1H)-one
For: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic compounds.
Abstract
The purification of active pharmaceutical ingredients (APIs) and key intermediates is a critical step in drug development. 6-ethyl-4-hydroxypyridin-2(1H)-one is a heterocyclic scaffold of significant interest, and its purity is paramount for accurate biological evaluation and process development. Recrystallization is a powerful and scalable technique for purifying solid organic compounds.[1] The success of this method hinges almost entirely on the rational selection of an appropriate solvent or solvent system. This document provides a comprehensive, experience-driven guide to systematically identify and optimize a solvent system for the recrystallization of this compound, moving from theoretical principles to robust, practical laboratory protocols.
Guiding Principles: The Theory Behind Solvent Selection
Recrystallization is a process of purification that leverages the differences in solubility of a compound and its impurities in a given solvent at different temperatures.[2] An ideal recrystallization solvent is one in which the target compound has high solubility at an elevated temperature but low solubility at ambient or sub-ambient temperatures.[3] Conversely, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (and be removed with the filtrate).[3]
The foundational principle governing solubility is "like dissolves like."[4] Polar compounds tend to dissolve in polar solvents, while nonpolar compounds dissolve in nonpolar solvents.[4]
1.1. Physicochemical Profile of this compound
To make an educated choice, we must first analyze the structure of our target molecule.
-
Polarity: The this compound molecule contains multiple polar functional groups: a hydroxyl group (-OH), an amide-like carbonyl group (C=O), and an N-H group. These groups make the molecule decidedly polar.
-
Hydrogen Bonding: The presence of both hydrogen bond donors (-OH, N-H) and acceptors (C=O, -OH) suggests a strong capacity for forming intermolecular hydrogen bonds. This is a key factor that will govern its interaction with solvents.[5]
-
Tautomerism: Pyridinone structures can exist in equilibrium with their hydroxypyridine tautomeric forms. This equilibrium favors the pyridinone form under most conditions but highlights the molecule's complex electronic nature.[6]
Systematic Workflow for Solvent Selection
A trial-and-error approach is often necessary, but it should be systematic.[7] The following workflow provides a logical progression from single-solvent screening to the development of more complex solvent pair systems.
Caption: Workflow for systematic solvent selection.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Single Solvent Screening (Microscale)
This initial screen aims to quickly identify promising solvents using a minimal amount of crude material.
Materials:
-
Crude this compound (~50 mg per solvent)
-
Small test tubes or vials
-
Selection of solvents (ranked by polarity): Water, Ethanol, Methanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane.
-
Heating block or sand bath
-
Glass stirring rod
Procedure:
-
Place approximately 50 mg of the crude solid into a small test tube.
-
Add the first solvent dropwise (e.g., water) at room temperature, stirring after each addition, up to ~1 mL. Observe and record the solubility. An ideal solvent will show poor solubility at this stage.[8]
-
If the solid does not dissolve at room temperature, gently heat the mixture to the solvent's boiling point while stirring.[4]
-
Continue adding the hot solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.
-
Allow the solution to cool slowly to room temperature. If cooling is too rapid, it can lead to the formation of small, impure crystals.[9]
-
Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal formation.
-
Record your observations: Did crystals form? What is their apparent quality (e.g., needles, plates)? Was the recovery substantial?
-
Repeat this process for each solvent in the selection list.
Protocol 2: Developing a Two-Solvent (Solvent Pair) System
This protocol is employed when no single solvent meets the ideal criteria. This is common when the compound is highly soluble in one solvent and nearly insoluble in another.[10]
Principle: The compound is dissolved in a minimal amount of a hot "good" solvent (one in which it is very soluble). A "poor" solvent (one in which it is insoluble), which must be miscible with the good solvent, is then added dropwise until the solution becomes cloudy (the saturation point).[11] A tiny amount of the good solvent is then added to redissolve the solid, and the solution is allowed to cool slowly.
Common Miscible Pairs to Consider:
-
Ethanol / Water[3]
-
Methanol / Diethyl Ether[3]
-
Acetone / Water[3]
-
Ethyl Acetate / Hexane[12]
-
Toluene / Hexane[12]
Procedure:
-
Place a known amount of crude compound (e.g., 100 mg) in a test tube or small Erlenmeyer flask.
-
Select a "good" solvent identified from Protocol 1 (e.g., Ethanol). Heat the solvent and add the minimum amount required to fully dissolve the solid at the boiling point.
-
While keeping the solution hot, add a "poor," miscible solvent (e.g., Water) drop-by-drop until you observe persistent cloudiness (turbidity).
-
Add 1-2 drops of the hot "good" solvent to render the solution clear again.
-
Set the solution aside to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Evaluate the quality and quantity of the crystals formed.
Data Interpretation and Optimization
The results from the screening protocols can be summarized to identify the optimal system.
| Solvent | Solubility (Room Temp) | Solubility (Hot) | Crystal Formation on Cooling | Assessment |
| Water | Sparingly Soluble | Soluble | Abundant, well-formed crystals | Excellent Candidate |
| Ethanol | Soluble | Very Soluble | Poor recovery, few crystals | Too soluble; good for a solvent pair |
| Ethyl Acetate | Slightly Soluble | Soluble | Moderate crystal formation | Good Candidate |
| Toluene | Insoluble | Slightly Soluble | Poor dissolution, low recovery | Poor solvent |
| Hexane | Insoluble | Insoluble | Insoluble | Poor solvent; good for a solvent pair |
| (Note: This table presents hypothetical data for illustrative purposes.) |
Optimization Tips:
-
Slow Cooling: Allowing the solution to cool undisturbed to room temperature before moving it to an ice bath is crucial for forming large, pure crystals.[13]
-
Scratching: If crystals are slow to form, scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites.[11]
-
Seeding: Adding a tiny crystal from a previous batch (a seed crystal) can initiate crystallization.[9]
-
"Oiling Out": If the compound separates as an oil instead of a solid, it may be because the boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated. To remedy this, add more solvent and reheat, or switch to a lower-boiling point solvent.[12]
Troubleshooting Common Recrystallization Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | - Solution is not saturated (too much solvent used).- Compound is too soluble in the chosen solvent. | - Boil off some solvent to increase concentration and re-cool.- Try scratching the flask or adding a seed crystal.- Re-evaluate solvent choice; consider a solvent pair. |
| Compound "oils out" instead of crystallizing. | - Solution is supersaturated.- Melting point of the solid is below the solvent's boiling point.- Impurities are present. | - Reheat the solution to dissolve the oil, add more solvent, and cool slowly.- Switch to a solvent with a lower boiling point. |
| Very low recovery of purified compound. | - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during a hot filtration step. | - Concentrate the filtrate (mother liquor) to obtain a second crop of crystals.- Ensure adequate cooling in an ice bath.- Use a pre-heated funnel for hot filtration. |
| Crystals are colored when they should be white. | - Colored impurities are trapped in the crystal lattice. | - Add a small amount of activated charcoal to the hot solution before filtration. Use with caution as it can also adsorb the desired product. |
Conclusion
The purification of this compound by recrystallization is a highly effective method when approached systematically. By understanding the physicochemical properties of the molecule and applying the logical workflows and protocols outlined in this guide, researchers can efficiently identify an optimal solvent system. A methodical screening process, starting with single solvents and progressing to solvent pairs when necessary, minimizes material loss and maximizes the probability of obtaining a high-purity crystalline product suitable for the stringent demands of research and drug development.
References
-
University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]
-
LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link]
-
Nichols, L. (n.d.). Recrystallization. Retrieved from [Link]
-
Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Crystallization - Organic Chemistry. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
-
Wigal, C. (n.d.). Recrystallization I. Retrieved from [Link]
-
Anonymous. (n.d.). Recrystallization-1.doc.pdf. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn. Retrieved from [Link]
-
Wang, W., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Retrieved from [Link]
-
Vapourtec Ltd. (2024, May 17). Flow Crystallization | Solubility Control. Retrieved from [Link]
-
Anonymous. (n.d.). 3.3. CRYSTALLIZATION. Retrieved from [Link]
Sources
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- 4. rubingroup.org [rubingroup.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 9. vapourtec.com [vapourtec.com]
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- 11. web.mnstate.edu [web.mnstate.edu]
- 12. community.wvu.edu [community.wvu.edu]
- 13. science.uct.ac.za [science.uct.ac.za]
Green Synthesis of Ethyl-Substituted Pyridones: Application Notes & Protocols
Overview & Strategic Importance
Ethyl-substituted pyridones—specifically 2-pyridones and 3,4-dihydro-2(1H)-pyridones bearing ethyl ester or ethyl side chains—are highly privileged scaffolds in medicinal chemistry. They act as robust bioisosteres for amides and serve as foundational pharmacophores in cardiotonic, antitumor, and antiviral drug development[1][2].
Historically, synthesizing these complex N-heterocycles required harsh, multi-step procedures utilizing toxic volatile organic solvents (VOCs) like DMF or toluene, alongside homogeneous acid/base catalysts. These legacy methods suffered from poor atom economy, extended reaction times, and high E-factors (mass of waste per mass of product)[1]. In strict alignment with modern green chemistry principles, this application note details field-proven, eco-friendly methodologies relying on One-Pot Multicomponent Reactions (MCRs), solvent-free environments, ultrasound activation, and recyclable heterogeneous catalysts[1][3][4].
Mechanistic Insights & Causality
To successfully execute these protocols, researchers must understand the physicochemical causality driving the synthetic choices:
-
The Thermodynamic Advantage of MCRs: By combining three or four reactants (e.g., an aromatic aldehyde, ethyl acetoacetate, Meldrum's acid, and ammonium acetate) in a single vessel, MCRs bypass intermediate isolation[1][4]. Causality: The reaction proceeds via a domino sequence—Knoevenagel condensation, Michael addition, intramolecular cyclization, and tautomerization[3][5]. Because the final ethyl-substituted pyridone is highly stable and often precipitates out of the reaction matrix, Le Chatelier's principle continuously pulls the equilibrium to the right, ensuring near-quantitative yields without the need for excess reagents.
-
Solvent-Free Kinetics: Eliminating solvents not only greens the process but fundamentally alters the reaction kinetics[4][6]. Causality: In a neat (solvent-free) state, the effective concentration of the reactants is maximized. According to collision theory, this high-density packing drastically increases the frequency of productive molecular collisions, accelerating reaction rates from hours to mere minutes[4].
-
Acoustic Cavitation via Ultrasound: Causality: When ultrasound waves propagate through a liquid medium (like green glacial acetic acid), they induce acoustic cavitation—the formation and violent collapse of microbubbles. This localized collapse generates microscopic "hot spots" with extreme temperatures and pressures. This targeted energy rapidly overcomes the activation energy barrier for the initial condensation steps without requiring bulk thermal heating, thereby protecting thermally labile functional groups[1].
-
Heterogeneous Catalyst Recyclability: Utilizing solid-state catalysts like basic Al₂O₃ or 2D Fe-based MOF@CuO nanocomposites provides high-surface-area active sites[6][7]. Causality: Because the catalyst exists in a separate phase from the organic products, it can be quantitatively recovered via simple filtration or magnetic decantation. This prevents heavy-metal contamination in the final pharmaceutical intermediate and allows the catalyst to be recycled for multiple runs without losing efficacy[7].
Reaction Workflow Visualization
Mechanistic workflow of green multicomponent synthesis of ethyl-pyridones.
Quantitative Performance Comparison
The following table summarizes the performance metrics of traditional synthesis versus the green methodologies detailed in this guide.
| Synthesis Methodology | Solvent System | Catalyst Type | Reaction Time | Avg. Yield (%) | E-Factor (Est.) |
| Traditional Step-wise | DMF, Toluene | Homogeneous Acid/Base | 12 - 24 h | 45 - 60 | > 50 |
| Solvent-Free Thermal MCR | None (Neat) | Basic Al₂O₃ (Recyclable) | 2 - 3 h | 86 - 93 | < 5 |
| Ultrasound-Assisted MCR | Glacial Acetic Acid | Catalyst-Free | 10 - 15 min | 85 - 95 | < 5 |
| Fe-MOF@CuO Catalyzed MCR | None (Neat) | Fe-MOF@CuO (Magnetic) | 30 - 60 min | 90 - 96 | < 2 |
Self-Validating Experimental Protocols
Protocol A: Solvent-Free Synthesis using Recyclable Heterogeneous Catalyst
This protocol leverages basic Al₂O₃ or a similar solid-state catalyst to drive the reaction without any solvent medium, ideal for scaling up ethyl-substituted 2-pyridones[6].
Reagents:
-
Aromatic Aldehyde (1.0 mmol)
-
Ethyl Cyanoacetate or Ethyl Acetoacetate (1.0 mmol)
-
Ammonium Acetate (1.2 mmol)
-
Ketone/Active Methylene (1.0 mmol)
-
Basic Al₂O₃ Catalyst (10 mol%)
Step-by-Step Methodology:
-
Preparation: In a 25 mL round-bottom flask, combine the aromatic aldehyde, ethyl cyanoacetate, ketone, and ammonium acetate.
-
Catalyst Addition: Add 10 mol% of activated basic Al₂O₃ to the dry mixture. Do not add any solvent[6].
-
Thermal Activation: Heat the neat mixture to 140°C under continuous mechanical stirring.
-
In-Process Validation (TLC & Visual): Monitor the reaction progress every 30 minutes using Thin-Layer Chromatography (TLC) with a Hexane:Ethyl Acetate (7:3) mobile phase. Self-Validation Check: The reaction is nearing completion when the distinct UV-active spot of the starting aldehyde disappears. Simultaneously, you will observe a distinct visual cue: the liquid melt will begin to solidify into a crystalline mass as the high-melting-point pyridone product forms.
-
Workup & Catalyst Recovery: Once complete, cool the flask to room temperature. Add 10 mL of hot ethanol to dissolve the organic product. Filter the hot suspension immediately. Self-Validation Check: Weigh the recovered solid catalyst after drying; you should recover >90% of the initial Al₂O₃ mass, confirming successful heterogeneous separation.
-
Purification: Evaporate the ethanol filtrate under reduced pressure and recrystallize the crude product from hot ethanol to yield the pure ethyl-substituted pyridone.
Protocol B: Ultrasound-Assisted Catalyst-Free Synthesis
This protocol utilizes acoustic cavitation in a green solvent (glacial acetic acid) to rapidly synthesize 3,4-dihydro-2(1H)-pyridones[1].
Reagents:
-
Aromatic Aldehyde (1.0 mmol)
-
Meldrum's Acid (1.0 mmol)
-
Ethyl Acetoacetate (1.0 mmol)
-
Ammonium Acetate (1.2 mmol)
-
Glacial Acetic Acid (5.0 mL)
Step-by-Step Methodology:
-
Reaction Assembly: In a 50 mL heavy-walled glass reaction vessel, sequentially add the aromatic aldehyde, Meldrum's acid, ethyl acetoacetate, and ammonium acetate[1].
-
Solvent Addition: Add 5.0 mL of glacial acetic acid. Stir briefly to ensure a homogeneous dispersion.
-
Acoustic Irradiation: Suspend the vessel in an ultrasonic bath (e.g., 40 kHz). Ensure the liquid level inside the reaction vessel sits slightly below the water level of the bath to maximize acoustic wave transfer.
-
In-Process Validation (Visual Precipitation): Sonicate the mixture at room temperature for 10–15 minutes[1]. Self-Validation Check: The initially clear or slightly turbid solution will rapidly become opaque. A heavy solid precipitate will crash out of the solution within the 15-minute window. This occurs because the newly formed pyridone scaffold has significantly lower solubility in acetic acid than the starting materials, driving the reaction to completion via precipitation.
-
Isolation: Terminate sonication. Collect the precipitated solid via vacuum filtration using a Büchner funnel.
-
Washing & Purification: Wash the filter cake thoroughly with ice-cold distilled water (3 x 10 mL) to remove residual acetic acid and unreacted ammonium salts. Recrystallize the crude solid from ethanol to obtain the analytically pure product[1].
References
- Eco-friendly synthesis of diverse and valuable 2-pyridones by catalyst- and solvent-free thermal multicomponent domino reaction. Green Chemistry (RSC Publishing).
- Green and Eco-Friendly Multicomponent Synthesis of 2-Hydroxypyridines Under Free Solvent Conditions. MDPI.
- Application Notes & Protocols: Green Synthesis of 3,4-Dihydro-2(1H)-pyridones. Benchchem.
- New methodology for the synthesis of 2-pyridones using basic Al2O3 as catalyst.
- Synthesis of pyridone derivatives using 2D rod like bifunctional Fe based MOF and CuO nanocomposites as a novel heterogeneous c
- Rhodium-catalyzed regioselective C–H activation/Lossen rearrangement/annulation for the green synthesis of trisubstituted 2-pyridones. RSC Publishing.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Rhodium-catalyzed regioselective C–H activation/Lossen rearrangement/annulation for the green synthesis of trisubstituted 2-pyridones - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00469D [pubs.rsc.org]
- 3. Eco-friendly synthesis of diverse and valuable 2-pyridones by catalyst- and solvent-free thermal multicomponent domino reaction - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Eco-friendly synthesis of diverse and valuable 2-pyridones by catalyst- and solvent-free thermal multicomponent domino reaction - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. jmaterenvironsci.com [jmaterenvironsci.com]
- 7. Synthesis of pyridone derivatives using 2D rod like bifunctional Fe based MOF and CuO nanocomposites as a novel heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimized Handling and Storage Protocols for Hygroscopic Pyridone Derivatives
Abstract
Pyridone derivatives are a significant class of heterocyclic compounds with broad applications in medicinal chemistry and drug development.[1][2] Many of these derivatives exhibit hygroscopicity, a tendency to absorb moisture from the atmosphere, which can significantly impact their physicochemical properties, stability, and therapeutic efficacy.[3][4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for handling and storage of hygroscopic pyridone derivatives to ensure their integrity and the reliability of experimental results.
Introduction: The Challenge of Hygroscopicity in Pyridone Derivatives
Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment. For pyridone derivatives, which are often utilized as active pharmaceutical ingredients (APIs), uncontrolled moisture absorption can lead to a cascade of undesirable effects:
-
Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, altering the chemical structure of the compound and potentially forming impurities.[5]
-
Physical State Alterations: Moisture can induce changes in the crystalline structure, leading to deliquescence, caking, or alterations in flowability, which complicates handling and formulation processes.[3][5][6]
-
Impact on Efficacy and Safety: Changes in the physical and chemical properties of the API can affect its dissolution rate, bioavailability, and overall therapeutic performance, as well as introduce potential safety concerns.[6]
The tautomeric equilibrium between 2-hydroxypyridine and 2(1H)-pyridone, a key characteristic of this class of compounds, can also be influenced by the presence of water, further underscoring the need for stringent moisture control.[1][2] This guide establishes a framework for mitigating these risks through systematic and scientifically grounded protocols.
Receiving and Initial Inspection of Hygroscopic Pyridone Derivatives
Proper handling begins the moment a shipment of a hygroscopic pyridone derivative arrives at the facility.
Protocol 2.1: Initial Receipt and Inspection
-
Visual Inspection of Outer Packaging: Before opening, carefully inspect the outer packaging for any signs of damage, such as punctures, tears, or water stains, that could compromise the integrity of the contents.
-
Documentation Review: Verify that the shipping documents, including the certificate of analysis (CoA), match the product label. Pay close attention to any specific storage conditions mentioned by the supplier.
-
Controlled Environment for Unpacking: If possible, move the sealed container to a controlled environment, such as a dry room or a glove box with a controlled atmosphere, before opening.[7][8] This minimizes exposure to ambient humidity.
-
Inner Seal and Container Inspection: Upon opening the outer packaging, inspect the primary container and its seal for any breaches. For highly sensitive compounds, packaging may include moisture-proof barrier bags or vacuum-sealed bags.[9]
-
Quarantine and Preliminary Testing: If there are any doubts about the integrity of the compound, it should be quarantined. A preliminary moisture content analysis may be warranted before releasing the material for general use.
Controlled Environments for Handling and Storage
Maintaining a controlled environment is paramount for the long-term stability of hygroscopic pyridone derivatives.
3.1. Short-Term and Long-Term Storage Solutions
The choice of storage depends on the hygroscopicity of the derivative, the duration of storage, and the available facilities.
| Storage Condition | Relative Humidity (RH) | Temperature | Suitable For | Key Considerations |
| Standard Laboratory Conditions | Uncontrolled | Ambient | Not recommended for hygroscopic materials | High risk of moisture absorption and degradation. |
| Desiccator Cabinet | < 30% RH | Ambient | Short-term storage, frequently accessed materials | Requires regular regeneration or replacement of desiccant.[10][11] |
| Nitrogen-Purged Glove Box | < 1% RH | Ambient | Handling, aliquoting, and short-term storage | Provides an inert atmosphere, protecting against both moisture and oxidation.[7] |
| Controlled Humidity Room/Dry Room | 5-20% RH | 20-25°C | Long-term storage of bulk materials | Energy-intensive but provides excellent protection.[7][8] |
| Refrigerator/Freezer | Variable | 2-8°C or -20°C | Long-term storage | Crucially, allow containers to equilibrate to room temperature before opening to prevent condensation. |
Visualization 3.1: Decision-Making Workflow for Storage
Caption: Decision tree for selecting the appropriate storage environment.
3.2. The Role of Desiccants
Desiccants are crucial for maintaining a dry environment within sealed containers and desiccator cabinets.[10][11]
| Desiccant Type | Moisture Absorption Capacity | Key Features |
| Silica Gel | Up to 40% of its weight | Non-toxic, chemically inert, often contains a color-indicating dye for saturation.[10] |
| Molecular Sieves | High | More effective at low humidity levels and higher temperatures than silica gel.[10] Ideal for highly sensitive applications.[10] |
| Clay Desiccants | Up to 25% of its weight | Economical, but less effective at higher temperatures.[10] |
Protocols for Handling and Dispensing
Minimizing exposure to atmospheric moisture during handling is critical.
Protocol 4.1: Weighing and Aliquoting
-
Pre-Handling Preparations:
-
Ensure all necessary equipment (spatulas, weighing boats, vials) are clean and dry. Consider oven-drying glassware and allowing it to cool in a desiccator.
-
If not using a glove box, work quickly and efficiently to minimize exposure time.
-
-
Use of a Controlled Environment:
-
Whenever possible, perform weighing and aliquoting inside a nitrogen-purged glove box or a portable inert atmosphere chamber.
-
-
Equilibration of Refrigerated/Frozen Samples:
-
This is a critical step. Before opening a container stored at a low temperature, allow it to warm to ambient temperature while still sealed. This prevents atmospheric moisture from condensing on the cold powder. A minimum of 1-2 hours is recommended, depending on the container size.
-
-
Dispensing the Compound:
-
Open the main container only for the time necessary to remove the required amount.
-
Use a clean, dry spatula for transfer.
-
Immediately and securely reseal the main container, preferably with laboratory sealing film around the cap for extra protection.
-
-
Packaging of Aliquots:
-
Place aliquots in vials with tight-fitting caps. For highly sensitive derivatives, consider amber glass vials to also protect from light.
-
For added protection, place the vial inside a larger, sealed container with a small desiccant packet.[12]
-
Visualization 4.1: Workflow for Handling Hygroscopic Compounds
Caption: Step-by-step workflow for safe dispensing of hygroscopic pyridone derivatives.
Quality Control and Moisture Content Determination
Regularly assessing the water content of hygroscopic pyridone derivatives is a critical quality control measure.
5.1. Analytical Methods for Moisture Determination
There are several established methods for quantifying water content in pharmaceutical compounds.[13]
| Method | Principle | Advantages | Disadvantages |
| Karl Fischer Titration | Chemical reaction specific to water.[13][14][] | High accuracy and precision, can measure low water content (ppm levels).[] | Requires specialized equipment and reagents. |
| Gravimetric (Loss on Drying) | Measures weight loss upon heating.[13] | Simple and accessible.[13] | Not specific to water; can also measure other volatile components. May cause degradation of heat-sensitive compounds.[14] |
| Thermogravimetric Analysis (TGA) | Measures weight change as a function of temperature. | Provides detailed information about thermal events, including water loss. | More complex instrumentation than simple oven drying. |
For hygroscopic pyridone derivatives, Karl Fischer titration is the recommended method due to its specificity for water and high accuracy.[]
Protocol 5.1: Moisture Content Determination by Karl Fischer Titration
-
Instrument Preparation: Ensure the Karl Fischer titrator is properly calibrated and the reagents are fresh.
-
Sample Preparation:
-
Handle the sample in a low-humidity environment (glove box) to prevent moisture uptake during preparation.
-
Accurately weigh the required amount of the pyridone derivative.
-
Quickly transfer the sample to the titration vessel.
-
-
Titration: Perform the titration according to the instrument's standard operating procedure.
-
Data Analysis: The instrument will calculate the water content, typically expressed as a percentage (w/w).
-
Documentation: Record the moisture content on the compound's analysis sheet and compare it to the acceptable specifications.
Conclusion
The hygroscopic nature of many pyridone derivatives presents a significant challenge in their handling and storage. However, by implementing the systematic protocols outlined in this application note—from initial receipt and controlled storage to careful handling and regular quality control—researchers can effectively mitigate the risks associated with moisture absorption. Adherence to these guidelines will ensure the chemical and physical integrity of these valuable compounds, leading to more reliable, reproducible, and accurate results in research and drug development.
References
- Different Types of Packaging Materials. (2023, February 6). Streampeak Group.
- Best Moisture-Proof Packaging Materials | Prevent Product Damage. (n.d.).
- Analytical Methods 1 Moisture Content Aoac 1999 Method. (n.d.).
- Moisture Content Analysis. (n.d.).
- What packaging materials do you recommend for moisture-sensitive reactive adhesives and sealants? (2018, March 16).
- Stability assessment of hygroscopic medications in one dose packaging using community pharmacist surveys and experimental storage methods. (2025, February 18). PubMed.
- Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). PMC.
- Techniques for the Determination of Moisture Content, W
- Role of Pyridine Nitrogen Position on the Moisture Sensitivity of Organic Emitters. (2024, September 4).
- Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. (n.d.). Letters in High Energy Physics.
- Moisture Barrier Packaging: How It Works & Best M
- Moisture Absorbent Packaging: The Ultimate Guide for Industrial Use. (n.d.). IP Products.
- Moisture Content Determination. (n.d.). Wet Chemistry / BOC Sciences.
- Pharmaceutical Raw Material Storage. (n.d.). NKT Humidity Control Technologies| Industrial Dehumidifiers.
- Dry Room Solutions; Humidity Controlled Autom
- Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022, September 22). PubMed.
- US20090212140A1 - System and method for processing hygroscopic materials. (n.d.).
- Stability assessment of hygroscopic medications in one dose packaging using community pharmacist surveys and experimental storage methods. (2025, February 7).
- What Is a Dry Room Controlled Environment? (2024, June 2). Angstrom Technology.
- An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019, January 22).
- Humidity control for preserv
- Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022, June 21). Taylor & Francis.
- Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific.
- Moisture determination in hygroscopic drug substances by near infrared spectroscopy. (n.d.). PubMed.
- Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022, September 28). Pharma Excipients.
- Role of Pyridine Nitrogen Position on the Moisture Sensitivity of Organic Emitters. (2024, September 4). PMC.
- 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. (2022, June 30). Preprints.org.
- Expiration Dating and Stability Testing for Human Drug Products. (2014, November 7). FDA.
- Key Guidelines for Stability Testing of Pharmaceutical Products. (2025, December 17). Omori UK.
- Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh.
- Theoretical study of resonance formation in microhydrated molecules. I. Pyridine-(H2O)n, n = 1,2,3,5. (2017, July 19). AIP Publishing.
- 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.
- Derivatives of 2-Pyridone Exhibiting Hot-Exciton TADF for Sky-Blue and White OLEDs. (2023, July 20).
- Standard Operating Procedures Huang Lab, February 2017. (n.d.). MSU chemistry.
- Moisture Sorption by Low‐Cost Pyridinium‐Based Protic Ionic Liquids: Kinetics and Physico‐Electrochemical Properties. (2024, November 26).
- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (n.d.).
- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022, December 7).
- 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. (2022, August 9). MDPI.
Sources
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 3. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. lettersinhighenergyphysics.com [lettersinhighenergyphysics.com]
- 7. kardex.com [kardex.com]
- 8. angstromtechnology.com [angstromtechnology.com]
- 9. Best Moisture-Proof Packaging Materials | Prevent Product Damage [ppbag.co]
- 10. Different Types of Packaging Materials | Streampeak Group Streampeak Group [streampeakgroup.com]
- 11. Moisture Absorbent Packaging: The Ultimate Guide for Industrial Use - IP Products [ipproducts.com]
- 12. adhesivesmag.com [adhesivesmag.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. mt.com [mt.com]
Troubleshooting & Optimization
improving reaction yields for 6-ethyl-4-hydroxypyridin-2(1H)-one synthesis
Here is the comprehensive technical support guide for the synthesis and yield improvement of 6-ethyl-4-hydroxypyridin-2(1H)-one .
Ticket ID: #SYN-PYR-006-ET Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Yield Optimization, Troubleshooting, and Scalability[1]
Executive Summary & Core Chemistry
User Query: "How do I improve the yield of this compound? My current yields are inconsistent (<30%), and the product often oils out."
Scientist's Response: The synthesis of This compound (CAS: 17508-21-3) relies on the construction of the pyridine ring with specific alkyl substitution.[1] The most robust, scalable route is the Guareschi-Thorpe condensation (or modified Knoevenagel-cyclization) between ethyl 3-oxopentanoate and cyanoacetamide , followed by acid-mediated hydrolysis and decarboxylation.[1]
Low yields typically stem from three failure points:
-
Incomplete Cyclization: Moisture sensitivity during the base-catalyzed condensation.[1]
-
Decarboxylation Failure: Insufficient temperature or acid strength during the hydrolysis of the 3-cyano intermediate.
-
Isolation Losses: The amphoteric nature of 4-hydroxypyridones leads to high solubility in aqueous washes if the pH is not strictly controlled to the isoelectric point (pI).
The "Golden Route" Protocol
Do not deviate from the stoichiometry of this validated workflow unless necessary.
Phase 1: Ring Construction (The Intermediate)
Reaction: Ethyl 3-oxopentanoate + 2-Cyanoacetamide
| Reagent | Equiv.[1] | Role | Critical Note |
| Ethyl 3-oxopentanoate | 1.0 | Scaffold | Must be >97% pure.[1][2] Impurities lead to tar.[1] |
| 2-Cyanoacetamide | 1.1 | N-Source | Slight excess ensures full consumption of the ester.[1] |
| KOH (or Piperidine) | 1.2 | Base | KOH in MeOH is standard; Piperidine is gentler but slower. |
| Methanol (Anhydrous) | Solvent | Medium | Strictly anhydrous. Water kills the enolate. |
Step-by-Step:
-
Dissolve 2-cyanoacetamide (1.1 eq) in anhydrous MeOH.
-
Add KOH (1.2 eq) dissolved in MeOH. Stir for 15 min at 0°C.
-
Add Ethyl 3-oxopentanoate (1.0 eq) dropwise.[1] Exothermic.
-
Allow to warm to RT, then reflux for 4–6 hours. The intermediate usually precipitates as a potassium salt or free solid.
-
Workup: Cool to 0°C. Filter the solid. If no solid forms (oiling), acidify carefully with acetic acid to pH 5–6 to induce precipitation.
Phase 2: Hydrolysis & Decarboxylation (The Final Product)
Reaction: 3-Cyano-Intermediate + H₂O/H⁺
Step-by-Step:
-
Suspend the crude 3-cyano intermediate in 6M HCl (or 48% HBr for faster rates).
-
Reflux vigorously (100–110°C) for 12–24 hours. Monitor CO₂ evolution.
-
Critical Endpoint: The solid usually dissolves, then the final product may reprecipitate or remain in solution depending on concentration.
-
Isolation: Neutralize with NaOH/NaHCO₃ to pH 6.5–7.0 . The product will precipitate. Cool to 4°C overnight.[1] Filter.
Visualizing the Workflow
The following diagram illustrates the critical decision points and chemical pathway.
Figure 1: Synthetic workflow for this compound, highlighting critical failure points (Red).
Troubleshooting Guide (Q&A)
Q1: "My reaction mixture turns into a sticky red oil instead of a precipitate. What went wrong?"
Diagnosis: This is the "Oiling Out" phenomenon, common in pyridone synthesis.
-
Cause A: Water in the solvent. Knoevenagel condensation is reversible. Water pushes the equilibrium back or causes side reactions (hydrolysis of the ester before cyclization).
-
Cause B: Incomplete Cyclization. You have a mixture of linear intermediates.
-
Fix:
Q2: "I am losing product during the acid hydrolysis step. The yield drops from 80% (intermediate) to 20% (final)."
Diagnosis: Solubility issue during workup.
-
Mechanism: 4-Hydroxypyridones are amphoteric.[1] They form salts in strong acid (cationic) and strong base (anionic). They are most insoluble at their Isoelectric Point (pI) , which is typically around pH 6.0–7.0.
-
Fix: Do not just filter the acidic solution. You must neutralize the HCl solution to pH 6.5 using 50% NaOH or solid NaHCO₃. The product will crash out as a white/off-white solid.[1] If you filter at pH 1, you lose everything in the filtrate.
Q3: "The product has a persistent yellow/brown color."
Diagnosis: Oxidation of the phenolic hydroxyl group or trace polymerization.
-
Fix:
-
Perform the hydrolysis under an inert atmosphere (Nitrogen/Argon).
-
Purification: Recrystallize from Ethanol/Water (9:1) or Acetic Acid . Activated charcoal treatment during recrystallization is highly effective for removing these chromophores.[1]
-
Q4: "Can I use Ethyl Acetoacetate instead?"
No.
-
Ethyl Acetoacetate
6-Methyl -4-hydroxypyridone.[1] -
Ethyl 3-oxopentanoate
6-Ethyl -4-hydroxypyridone.[1] -
You must use the 5-carbon beta-keto ester to get the ethyl group at the 6-position.[1]
Purification & Characterization Data
Solubility Profile
| Solvent | Solubility | Usage |
| Water (pH 7) | Low | Precipitation medium |
| Water (pH 1 or 12) | High | Workup/Extraction |
| Methanol/Ethanol | Moderate | Recrystallization (hot) |
| Dichloromethane | Low | Washing impurities |
| DMSO | High | NMR Analysis |
Expected Analytical Data
-
Appearance: White to pale beige powder.
-
1H NMR (DMSO-d6):
-
Tautomerism: In DMSO, the 2-pyridone (lactam) form usually dominates over the 2-hydroxypyridine (lactim) form.[1]
References
-
General Pyridone Synthesis (Guareschi-Thorpe)
-
Dehydroacetic Acid Route (Analogous Chemistry)
-
Solubility & Chelation Properties
-
Process Chemistry (Patents)
Sources
Technical Support Center: Solubilization & Handling of 6-ethyl-4-hydroxypyridin-2(1H)-one
Executive Summary: The "Brick Dust" Challenge
As a researcher working with 6-ethyl-4-hydroxypyridin-2(1H)-one , you have likely encountered its stubborn resistance to dissolution in neutral aqueous media. This is not a defect in your sample but a characteristic of the pyridone scaffold .
This molecule exhibits high lattice energy due to extensive intermolecular hydrogen bonding. In the solid state, it exists primarily as the 2-pyridone tautomer , forming tight dimers or stacked networks that water molecules struggle to penetrate.
The Solution in Brief: Solubility for this compound is pH-dependent . The 4-hydroxyl group is acidic (approximate pKa ~6.0–6.5). To achieve aqueous solubility, you must drive the equilibrium toward the anionic species by raising the pH, or disrupt the lattice using dipolar aprotic co-solvents (DMSO).
Technical Troubleshooting Guide (FAQ)
Q1: Why does the compound float/clump in pure water but dissolve in DMSO?
The Mechanism: In pure water (pH ~5.5–6.0), the molecule remains largely in its neutral, protonated form . The ethyl group at position 6 adds lipophilicity, while the lactam (NH-C=O) and hydroxyl groups form strong inter-molecular hydrogen bonds with other drug molecules rather than intra-molecular bonds with water. This creates a stable crystal lattice that resists solvation.
The Fix:
-
Do not attempt to dissolve directly in unbuffered water.
-
Use DMSO (Dimethyl sulfoxide) for stock solutions. The high dielectric constant of DMSO disrupts the hydrogen bond network of the crystal lattice.
Q2: I need an aqueous solution for a biological assay (pH 7.4). How do I proceed?
The Mechanism: The 4-hydroxyl group on the pyridone ring functions as a weak acid.
-
pH < pKa (Acidic/Neutral): Neutral species dominates
Insoluble . -
pH > pKa (Basic): Anionic species dominates
Soluble .
At pH 7.4, the compound is largely deprotonated and should be soluble at moderate concentrations (e.g., 1–5 mM). However, the kinetics of dissolution are slow.
The Protocol:
-
Dissolve the compound in a minimal volume of DMSO (e.g., 100 mM stock).
-
Slowly add this stock to pre-warmed PBS (pH 7.4) while vortexing.
-
Critical Step: If precipitation occurs, check the pH. The addition of the acidic compound may have lowered the buffer pH. Readjust to pH 7.4–7.8 using dilute NaOH.
Q3: My solution turned a faint red/brown color. Is it degrading?
The Diagnosis: Pyridinones are potent bidentate iron chelators .[1]
-
The 4-hydroxyl and 2-carbonyl oxygens form a high-affinity pocket for Fe(III).
-
Trace iron contaminants in your water, glassware, or buffer salts can form a colored complex (usually red/orange) even at micromolar concentrations.
The Fix:
-
Use LC-MS grade water (metal-free).
-
Treat buffers with Chelex resin if strict metal-free conditions are required.
-
Note: This color change is usually complexation, not oxidative degradation.
Visualization: Solubility Decision Tree & Mechanism
The following diagrams illustrate the decision logic for solubilization and the chemical equilibrium involved.
Figure 1: Decision matrix for solubilizing this compound based on pH constraints.
Figure 2: The ionization equilibrium governing aqueous solubility.
Experimental Protocols
Protocol A: Preparation of a 50 mM Stock Solution
Use this for long-term storage (-20°C).
-
Weighing: Weigh 6.95 mg of this compound (MW ≈ 139.15 g/mol ).
-
Solvent: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).
-
Mixing: Vortex vigorously for 30 seconds. Sonicate for 5 minutes if any visible particles remain.
-
Storage: Aliquot into amber vials to prevent light degradation (though pyridones are generally photostable) and store at -20°C.
Protocol B: Preparation of Working Solution (100 µM in PBS)
Use this for immediate biological assays.
-
Preparation: Warm 9.98 mL of PBS (Phosphate Buffered Saline) to 37°C.
-
Spiking: Slowly inject 20 µL of the 50 mM DMSO stock into the PBS while vortexing rapidly.
-
Final DMSO concentration: 0.2% (usually non-toxic to cells).
-
-
Validation: Inspect visually for turbidity.
-
If clear: Proceed.
-
If cloudy: Check pH.[2] If pH < 7.0, add 1M NaOH dropwise until clear.
-
Solubility Data Reference Table
| Solvent System | Solubility Rating | Comments |
| Water (pH 5.5) | Very Low (< 0.1 mg/mL) | Precipitates due to neutral lattice stacking. |
| PBS (pH 7.4) | Moderate (~ 1-2 mg/mL) | Dependent on ionic strength; higher pH improves solubility. |
| 0.1 M NaOH | High (> 10 mg/mL) | Fully deprotonated anion; highly soluble. |
| DMSO | High (> 50 mg/mL) | Best solvent for stock solutions. |
| Ethanol | Moderate | Good for intermediate dilutions; less effective than DMSO. |
References
-
Pyridone Tautomerism & Solubility
-
Lattice Energy Principles
-
Chemical Properties (Analog)
-
Title: 4-Hydroxy-6-methyl-2(1H)-pyridinone Properties.
- Source: Sigma-Aldrich Technical D
-
-
Iron Chelation Chemistry
Sources
- 1. Synthesis and antioxidant evaluation of some novel ortho-hydroxypyridine-4-one iron chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT00129G [pubs.rsc.org]
- 3. Tautomerism and possible polymorphism in solid hydroxypyridines and pyridones studied by 14N NQR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lattice Energy and Enthalpy of Solution | General Chemistry [courses.lumenlearning.com]
optimizing cyclization temperature for 4-hydroxy-2-pyridone derivatives
Technical Support Center: Optimizing Cyclization Temperature for 4-Hydroxy-2-Pyridone Derivatives
Introduction: The Thermal "Goldilocks Zone"
Welcome to the technical support hub for 4-hydroxy-2-pyridone synthesis. This scaffold is a critical pharmacophore in drug discovery (e.g., antibacterial agents, iron chelators). The synthesis typically involves the condensation of
The Core Challenge: The cyclization step is thermodynamically driven but kinetically sensitive.
-
Too Cold (<80°C): You risk isolating the acyclic enamine/amide intermediate (kinetic trap).
-
Too Hot (>150°C): You risk thermal decarboxylation (at C-3), oxidation, or polymerization (tar formation).
This guide provides a self-validating, temperature-optimized protocol to navigate these boundaries.
Module 1: The Thermal Landscape (FAQ)
Q1: I am observing high conversion of starting material but low yield of the pyridone. NMR shows a complex mixture. Is my temperature too high?
Answer: Likely, yes. If you are using the Meldrum’s acid route , the reaction proceeds via an acyl-ketene intermediate.[1]
-
Diagnosis: If you heat above 150°C for prolonged periods, especially in the presence of air, the electron-rich dihydroxy-pyridine system is prone to oxidative dimerization or polymerization.
-
Correction: Limit the cyclization temperature to 100–110°C (refluxing toluene) and ensure an inert atmosphere (
or Ar). If using high-boiling solvents like DMSO/DMF, do not reflux; use a controlled oil bath at 120°C maximum.
Q2: I isolated a product that has the correct mass (
Answer: You likely isolated the acyclic enamine intermediate .
-
Mechanism: The condensation of the amine with the
-keto ester (or Meldrum's adduct) occurs readily at lower temperatures (25–60°C). The actual ring closure (elimination of water/acetone/alcohol) has a higher activation energy. -
Solution: This is a "False Stop." You need a Thermal Ramp . Re-dissolve the intermediate in a non-polar solvent (toluene or xylene) and heat to reflux with a Dean-Stark trap to drive the equilibrium by removing the leaving group (water/alcohol).
Q3: My 3-carboxylic acid derivative is disappearing. Is it decomposing?
Answer: Yes, it is undergoing thermal decarboxylation .
-
Threshold: 4-hydroxy-2-pyridone-3-carboxylic acids are thermally unstable. Decarboxylation often begins around 140–150°C , or even lower (80–100°C) if acidic catalysts are present.
-
Fix: If the carboxylic acid is your target, keep reaction temperatures below 100°C . If you intend to decarboxylate to get the 4-hydroxy-2-pyridone core, heat to 150–180°C in a high-boiling solvent (e.g., diphenyl ether or solvent-free neat heating) until
evolution ceases.
Module 2: Optimized Experimental Protocol
Method: Two-Stage Thermal Cyclization (Meldrum's Acid Route) This protocol minimizes side reactions by separating the condensation and cyclization events.
Step-by-Step Methodology
-
Stage 1: Enamine Formation (Kinetic Phase)
-
Reagents: Acylated Meldrum’s acid derivative (1.0 equiv), Primary Amine (1.0–1.1 equiv).
-
Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM).
-
Temp: 25°C to 40°C.
-
Duration: 2–4 hours.
-
Checkpoint: Monitor TLC/LCMS. You should see the disappearance of the starting material and formation of a more polar intermediate (enamine). Do not heat strongly yet.[2]
-
-
Stage 2: Cyclization (Thermodynamic Phase)
-
Solvent Switch: Evaporate the Stage 1 solvent. Redissolve the residue in Toluene (for stability) or Acetic Acid (for faster reaction, but higher risk of side products).
-
Temp: 110°C (Reflux).
-
Apparatus: Attach a condenser. Optional: Use a Dean-Stark trap if water elimination is the driving force (e.g., from
-keto esters). For Meldrum's acid, acetone is evolved; a simple reflux with an open vent (under ) allows acetone to escape. -
Duration: 1–3 hours.
-
Endpoint: Appearance of the highly fluorescent (often blue under UV) pyridone spot.
-
-
Workup (Tautomer Control)
-
Cool to Room Temperature.[3]
-
Crystallization: The 4-hydroxy-2-pyridone tautomer is less soluble in non-polar solvents than the intermediate. The product often precipitates directly from toluene upon cooling. Filter and wash with cold ether.
-
Module 3: Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<30%) | Incomplete Cyclization | Increase temp to 110°C; ensure removal of byproduct (acetone/EtOH). |
| Tar/Black Oil | Oxidative Polymerization | Degas solvents; Use |
| Loss of -COOH | Thermal Decarboxylation | Keep temp <100°C; Avoid acidic media during workup. |
| Insoluble Solid | H-Bonded Dimers | 2-pyridones form strong dimers.[4] Break them by using polar solvents (DMSO, MeOH) for analysis. |
| NMR "Missing" H | Rapid Exchange | The -OH and -NH protons are exchangeable. Run NMR in DMSO- |
Module 4: Process Visualization
The following diagram illustrates the reaction pathway and the critical temperature "gates" that determine the product outcome.
Caption: Reaction coordinate showing the thermal gates. Stage 1 requires mild heat to form the intermediate. Stage 2 requires elevated heat (100-110°C) to drive cyclization. Exceeding 150°C risks degradation.
References
-
Review of Synthetic Strategies: 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. MDPI, 2023.
-
Meldrum's Acid Route: The Synthesis of 2-Alkyl-4-Pyrones from Meldrum's Acid. Organic Syntheses, Coll. Vol. 10, p.199.
-
Decarboxylation & Stability: Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids. PMC, 2019.
-
Tautomerism Insights: The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization. PMC, 2016.
-
Antitumor Derivatives: Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives. Eur J Med Chem, 2000.
Sources
Technical Support Center: Navigating Regioisomer Formation in Pyridone Functionalization
Welcome to the technical support center for resolving challenges in pyridone functionalization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of regioselective reactions involving pyridone scaffolds. The 2-pyridone motif is a cornerstone in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. However, its functionalization is often plagued by the formation of undesired regioisomers, complicating synthesis and purification.
This document moves beyond a simple recitation of protocols. It is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the specific issues you may be encountering at the bench. We will delve into the "why" behind the observed reactivity, providing mechanistic insights and actionable strategies to steer your reactions toward the desired isomer.
Section 1: The N- vs. O-Functionalization Dilemma
One of the most common hurdles in pyridone chemistry is controlling the regioselectivity of alkylation and arylation reactions. Due to the ambident nucleophilic nature of the pyridone ring, electrophiles can react at either the nitrogen or the oxygen atom, leading to a mixture of N-substituted 2-pyridones and 2-alkoxy/aryloxypyridines. This reactivity is a direct consequence of the lactam-lactim tautomerism inherent to the 2-pyridone structure.
FAQ 1: My alkylation of 2-pyridone yields a mixture of N- and O-alkylated products. How can I selectively obtain the N-alkylated isomer?
Root Cause Analysis:
The ratio of N- to O-alkylation is a delicate balance controlled by several factors, a concept well-documented as Hard and Soft Acid-Base (HSAB) theory. The nitrogen atom is a "softer" nucleophilic center, while the oxygen is "harder." Therefore, "soft" electrophiles tend to react at the nitrogen, and "hard" electrophiles at the oxygen. Additionally, the reaction conditions play a pivotal role.
-
Solvent Effects: Polar, protic solvents can solvate the oxygen atom through hydrogen bonding, making the nitrogen more accessible and nucleophilic. Conversely, non-polar solvents favor the 2-hydroxypyridine tautomer, which can lead to more O-alkylation.
-
Base Selection: The choice of base for deprotonation is critical. Strong, non-coordinating bases can generate a "free" pyridonate anion, where the negative charge is delocalized, often leading to mixtures. Metal counter-ions from the base can also influence the reaction site. For instance, silver salts are known to favor O-alkylation, while sodium or potassium salts often favor N-alkylation.
-
Nature of the Electrophile: Highly reactive alkylating agents like benzyl halides and primary alkyl halides are considered "soft" and generally favor N-alkylation.
Troubleshooting Guide & Recommended Protocol:
To favor N-alkylation, the strategy is to enhance the nucleophilicity of the nitrogen atom while minimizing reaction at the oxygen.
Strategy 1: Base and Solvent Optimization
| Parameter | Recommendation for N-Alkylation | Rationale |
| Base | Cs₂CO₃, K₂CO₃, or NaH | These bases generate the pyridonate salt, and the counter-ion has less affinity for the oxygen compared to silver, for example. |
| Solvent | DMF, DMSO, or Acetonitrile | Polar aprotic solvents solvate the cation of the base, leading to a more nucleophilic "naked" pyridonate anion, which favors reaction at the softer nitrogen atom. |
| Electrophile | Benzyl halides, Allyl halides, primary alkyl halides | These are "softer" electrophiles that preferentially react at the nitrogen center. |
Protocol: Selective N-Benzylation of 2-Pyridone
-
To a solution of 2-pyridone (1.0 eq) in anhydrous DMF (0.2 M), add cesium carbonate (Cs₂CO₃, 1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-benzyl-2-pyridone.
FAQ 2: I need to synthesize the 2-alkoxypyridine (O-alkylation). How do I reverse the selectivity?
Root Cause Analysis:
To achieve O-alkylation, conditions must be chosen to favor the reactivity of the oxygen atom. This can be accomplished by using "harder" electrophiles or by manipulating the reaction environment to make the oxygen the more reactive nucleophile.
-
Mitsunobu Reaction: This reaction is a classic method for achieving O-alkylation of 2-pyridones. The reaction proceeds through an intermediate where the pyridone oxygen attacks the phosphorus atom of the triphenylphosphine-DEAD (or DIAD) adduct, making the oxygen the reactive site.
-
Metal Salts: As mentioned, silver salts (e.g., Ag₂CO₃, Ag₂O) are known to coordinate to the oxygen atom, promoting O-alkylation.
-
Phase-Transfer Catalysis: In some cases, phase-transfer catalysts can be employed to shuttle the pyridonate anion into an organic phase where O-alkylation is favored.
Troubleshooting Guide & Recommended Protocol:
Strategy 2: Mitsunobu Conditions for O-Alkylation
| Parameter | Recommendation for O-Alkylation | Rationale |
| Reagents | Triphenylphosphine (PPh₃) and Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) | These reagents form the reactive phosphonium salt intermediate with the alcohol, which is then attacked by the pyridone oxygen. |
| Solvent | THF or Dichloromethane (DCM) | Anhydrous, non-polar aprotic solvents are typically used for Mitsunobu reactions. |
| Temperature | 0 °C to room temperature | The reaction is typically started at a lower temperature and allowed to warm to room temperature. |
Protocol: O-Alkylation of 2-Pyridone using Mitsunobu Reaction
-
Dissolve 2-pyridone (1.0 eq), the desired primary or secondary alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (0.1 M) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution. A color change is often observed.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to separate the 2-alkoxypyridine from triphenylphosphine oxide and other byproducts.
Section 2: Regiocontrol in C-H Functionalization
Direct C-H functionalization is a powerful, atom-economical strategy for elaborating the pyridone core. However, with four potential C-H bonds (C3, C4, C5, and C6), achieving site-selectivity is a significant challenge. The inherent electronic properties of the 2-pyridone ring dictate its reactivity: the C3 and C5 positions are more electron-rich and susceptible to electrophilic attack, while the C4 and C6 positions are more electron-deficient.
FAQ 3: My C-H arylation is non-selective, giving a mixture of C3 and C5 isomers. How can I selectively target the C3 position?
Root Cause Analysis:
Both C3 and C5 positions are electronically activated, making it difficult to differentiate between them under standard electrophilic or oxidative conditions. To achieve C3 selectivity, a more robust control element is required.
-
Radical Mechanisms: Several methods that proceed via a radical intermediate have shown excellent C3 selectivity. The electronic bias of the pyridone ring appears to strongly favor radical addition at the C3 position.
-
Directing Groups: Installing a directing group on the pyridone nitrogen can force a transition metal catalyst to activate the C-H bond at a specific position, often overriding the inherent electronic preferences of the ring.
Troubleshooting Guide & Recommended Protocol:
Strategy 3: Radical-Mediated C3-Arylation
Manganese(III)-mediated radical reactions have proven effective for the C3-selective arylation of 2-pyridones with arylboronic acids.
Protocol: Mn(III)-Mediated C3-Arylation
-
In a reaction vessel, combine the N-substituted 2-pyridone (1.0 eq), arylboronic acid (2.0 eq), and Mn(OAc)₃·2H₂O (2.5 eq).
-
Add a suitable solvent, such as 1,4-dioxane (0.1 M).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours under an air or oxygen atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove manganese salts.
-
Wash the filtrate with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
FAQ 4: How can I achieve functionalization at the electron-deficient C6 position?
Root Cause Analysis:
Functionalizing the C6 position is particularly challenging due to its electron-deficient nature. Standard electrophilic or oxidative methods are ineffective. This requires a different mechanistic approach.
-
Cooperative Catalysis: A seminal report by Nakao and Hiyama demonstrated that a cooperative Nickel/Lewis Acid catalytic system can achieve highly regioselective C6-alkenylation. The Lewis acid (e.g., AlMe₃) is believed to coordinate to the carbonyl oxygen, activating the C6 C-H bond towards oxidative addition to the Nickel(0) center.
-
Directing Groups: Certain directing groups can facilitate C6-functionalization. For example, Rh(III)-catalyzed reactions using specific directing groups have been shown to promote C6-heteroarylation.
Troubleshooting Guide & Recommended Protocol:
Strategy 4: Ni/Al-Catalyzed C6-Alkenylation
This method allows for the direct coupling of 2-pyridones with internal alkynes at the C6 position.
Protocol: C6-Alkenylation of N-Methyl-2-pyridone
-
In a glovebox, charge a reaction tube with Ni(cod)₂ (5 mol%), a suitable phosphine ligand such as P(i-Pr)₃ (10 mol%), and N-methyl-2-pyridone (1.0 eq).
-
Add the internal alkyne (1.5 eq) and anhydrous toluene (0.2 M).
-
To this mixture, add a solution of AlMe₃ in hexanes (1.5 eq) dropwise at room temperature.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-18 hours.
-
Cool the reaction to room temperature and carefully quench by slow addition of 1 M HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers, dry, concentrate, and purify by column chromatography to yield the C6-alkenylated product.
Section 3: Summary of Regioselective Strategies
The table below summarizes the key strategies for achieving regiocontrol in the functionalization of a standard N-substituted 2-pyridone.
| Target Position | Reaction Type | Recommended Strategy | Key Reagents/Conditions | Reference |
| Nitrogen (N) | Alkylation/Arylation | Base/Solvent Control | Cs₂CO₃ in DMF; Diaryliodonium salts with a base like N,N-diethylaniline | |
| Oxygen (O) | Alkylation/Arylation | Mitsunobu Reaction / Base Control | PPh₃, DIAD/DEAD; Diaryliodonium salts with a base like quinoline | |
| C3-Position | C-H Functionalization | Radical-Mediated Reaction | Mn(OAc)₃, Arylboronic Acid; Visible-light photoredox catalysis | |
| C5-Position | C-H Functionalization | Palladium Catalysis | Pd(OAc)₂, Ag₂CO₃, Polyfluoroarenes | |
| C6-Position | C-H Functionalization | Cooperative Ni/Lewis Acid Catalysis | Ni(cod)₂, P(i-Pr)₃, AlMe₃, Alkyne |
By understanding the underlying principles of pyridone reactivity and carefully selecting your reaction conditions, it is possible to overcome the challenges of regioisomer formation and efficiently synthesize your target molecules. This guide provides a starting point for troubleshooting and optimization. Always consult the primary literature for specific substrate scopes and detailed experimental procedures.
References
-
Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules. Available at: [Link]
-
Regioselective Functionalization of 2-Pyridones through C-H Bond Activation. ResearchGate. Available at: [Link]
-
Pyridone Ligands Enabled C–H Functionalizations of Amines and Carboxylic Acids. ProQuest. Available at: [Link]
-
Regioselectivity and Mechanism of Synthesizing N-Substituted 2-Pyridones and 2-Substituted Pyridines via Metal-Free C-O and C-N Bond-Cleaving of Oxazoline[3,2-a]pyridiniums. Scientific Reports. Available at: [Link]
-
A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Royal Society of Chemistry. Available at: [Link]
-
A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. National Center for Biotechnology Information. Available at: [Link]
-
meta‐Selective C−H Functionalization of Pyridines. Wiley Online Library. Available at: [Link]
-
C-H functionalization of arenes Enabled by cooperating pyridone-type ligands: more selective transformations and a dual ligand system for milder reaction conditions. UVaDOC. Available at: [Link]
-
A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ResearchGate. Available at: [Link]
- Technical Support Center: Improving Regioselectivity in Pyridine Substitution Reactions.Benchchem. Available at: [https://www.benchchem.com/blog/technical-support-center-improving-regioselectivity-in-pyridine-su
Technical Support Center: Navigating Steric Hindrance in Coupling Reactions
A Specialist's Guide to Overcoming Challenges with 6-Ethyl Substituted Substrates
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a persistent challenge in synthetic chemistry: overcoming the steric hindrance imposed by a 6-ethyl group (or similarly bulky ortho-substituents) in common cross-coupling reactions. As Senior Application Scientists, we have compiled this resource based on field-proven insights and established literature to help you navigate these demanding transformations.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the challenges posed by sterically hindered substrates.
Q1: Why is a 6-ethyl group particularly problematic in cross-coupling reactions?
A1: The ethyl group at the 6-position (ortho to the reactive site) creates significant steric bulk. This bulk can physically block or slow down key steps in the catalytic cycle, such as oxidative addition of the palladium catalyst to the aryl halide and the final reductive elimination step that forms the desired C-C or C-N bond.[1] This often leads to low reaction rates, incomplete conversion, and the formation of undesired side products.[1]
Q2: Which coupling reactions are most sensitive to this type of steric hindrance?
A2: While most cross-coupling reactions are affected to some degree, those requiring the formation of sterically demanding products, such as tetra-ortho-substituted biaryls in Suzuki-Miyaura couplings or the coupling of hindered anilines in Buchwald-Hartwig aminations, are particularly challenging.[1][2][3] The success of these reactions is highly dependent on a finely tuned catalyst system.
Q3: What is the general strategy for overcoming steric hindrance from a 6-ethyl group?
A3: The primary strategy involves the use of specialized catalyst systems. This typically means employing a palladium precatalyst with a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) ligand.[3][4][5] These ligands are designed to stabilize the active catalytic species and facilitate the sterically demanding steps of the catalytic cycle.[3][4] Additionally, careful optimization of the base, solvent, and temperature is crucial.[6]
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, but it is notoriously difficult with sterically demanding substrates.
Q4: My Suzuki-Miyaura coupling of a 6-ethyl-substituted aryl bromide is failing, with low or no yield. What are the first things to check?
A4: When faced with a low-yielding Suzuki reaction involving a hindered substrate, a systematic optimization of the catalyst system is the most effective approach. The issue often lies in either a slow oxidative addition or a difficult reductive elimination step.[6]
Recommended Troubleshooting Workflow:
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// Edges start_node -> decision_node [label="Initial Check"]; decision_node -> action_node_ligand [label="Yes"]; decision_node -> side_product_node [label="No"];
action_node_ligand -> action_node_base [label="If yield still low"]; action_node_base -> action_node_temp [label="Then"]; side_product_node -> action_node_protodeboronation [label="Protodeboronation\nObserved?"]; action_node_protodeboronation -> action_node_boronic_ester [label="Then"];
// Node Definitions decision_node [label="Is Starting\nMaterial Consumed?"]; action_node_ligand [label="1. Switch to a Bulky Ligand\n(e.g., Buchwald-type: XPhos, SPhos)\nRationale: Facilitates both oxidative addition\nand reductive elimination.[2][3]"]; action_node_base [label="2. Use a Weaker, Non-Aqueous Base\n(e.g., K₃PO₄, Cs₂CO₃)\nRationale: Minimizes base-mediated side reactions."]; action_node_temp [label="3. Increase Reaction Temperature\n(e.g., 100-120 °C in Dioxane/Toluene)\nRationale: Overcomes activation energy barriers.[6]"]; side_product_node [label="Side Products\nObserved?"]; action_node_protodeboronation [label="Switch to anhydrous solvents and a milder base.\nRationale: Protodeboronation is often promoted by water and strong bases.[7]"]; action_node_boronic_ester [label="Consider using a boronic pinacol ester (BPin)\ninstead of the boronic acid.\nRationale: Boronic esters are more stable and less prone to protodeboronation."]; } } Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.
Q5: I'm observing significant protodeboronation of my boronic acid. How can I prevent this?
A5: Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom, often promoted by water and certain bases.[7] To minimize this:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Degas the solvent thoroughly.
-
Choose the Right Base: Switch from strong, aqueous bases like NaOH or KOH to milder, non-aqueous bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[7]
-
Use a Boronic Ester: Boronic pinacol esters (BPin) are often more robust and less susceptible to protodeboronation than their corresponding boronic acids.
Table 1: Recommended Ligands for Sterically Hindered Suzuki Couplings
| Ligand | Type | Key Features & Rationale |
| XPhos | Buchwald-type Dialkylbiaryl Phosphine | Very bulky and electron-rich; excellent for promoting oxidative addition of challenging aryl chlorides and facilitating reductive elimination.[2][3] |
| SPhos | Buchwald-type Dialkylbiaryl Phosphine | Similar to XPhos, highly effective for sterically demanding couplings.[2] |
| RuPhos | Buchwald-type Dialkylbiaryl Phosphine | Its structure often provides high activity and stability for the palladium catalyst in hindered systems. |
| IPr | N-Heterocyclic Carbene (NHC) | Strong σ-donating ability stabilizes the palladium center; flexible steric bulk can be beneficial for coupling hindered aryl chlorides.[3][8] |
General Protocol for Suzuki-Miyaura Coupling of a 6-Ethyl-Substituted Aryl Bromide
-
Reaction Setup: In a glovebox, charge an oven-dried reaction vial with the 6-ethyl-substituted aryl bromide (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Catalyst Preparation: In a separate vial, dissolve the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 2 mol% Pd) and the phosphine ligand (e.g., SPhos, 0.024 mmol, 2.4 mol%) in anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, 3-5 mL). Stir for 10 minutes.
-
Reaction Execution: Transfer the catalyst solution to the vial containing the substrates and base. Seal the vial, remove it from the glovebox, and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[7]
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography.
Troubleshooting Guide: Buchwald-Hartwig Amination
Coupling bulky anilines or aryl halides is a significant challenge in C-N bond formation.
Q6: My Buchwald-Hartwig amination between a 6-ethyl-substituted aryl halide and a secondary amine is not working. What catalyst system should I use?
A6: The success of this reaction is critically dependent on the ligand. For sterically hindered substrates, bulky, electron-rich monophosphine ligands are essential as they promote the formation of the active monoligated palladium species.[1][5]
Catalyst and Ligand Recommendations:
-
Palladium Source: Use a reliable palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃.
-
Ligands: Buchwald-type dialkylbiaryl phosphine ligands are the gold standard.[5] For particularly challenging substrates, consider ligands like BrettPhos or RuPhos.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice.[1]
// Node Colors pd0 [label="Pd(0)L", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pd2_complex [label="Ar-Pd(II)-X\n L", fillcolor="#F1F3F4", fontcolor="#202124"]; pd2_amine [label="Ar-Pd(II)-NR₂\n L", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Ar-NR₂", shape=box, style=solid, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Invisible nodes for labels oa_label [label="Oxidative\nAddition", shape=plaintext, fontcolor="#5F6368"]; trans_label [label="Amine Binding\n& Deprotonation", shape=plaintext, fontcolor="#5F6368"]; re_label [label="Reductive\nElimination\n(Often Rate-Limiting)", shape=plaintext, fontcolor="#EA4335", fontsize=10];
// Edges pd0 -> pd2_complex [label="+ Ar-X"]; pd2_complex -> pd2_amine [label="+ HNR₂\n- HX"]; pd2_amine -> product; product -> pd0 [style=invis]; // for layout
// Position labels using invisible edges from a central point center [shape=point, style=invis]; center -> oa_label [dir=none, style=dashed, len=1.5]; center -> trans_label [dir=none, style=dashed, len=1.5]; center -> re_label [dir=none, style=dashed, len=1.5];
// Connect cycle with final step pd2_amine -> pd0 [label=""];
// Positioning {rank=same; pd0; oa_label} {rank=same; pd2_complex; trans_label} {rank=same; pd2_amine; re_label} {rank=same; product}
} } Caption: Buchwald-Hartwig cycle. The reductive elimination step is often hindered.
Q7: Are there alternatives to palladium catalysis for making sterically hindered anilines?
A7: Yes, copper-catalyzed C-N coupling (Ullmann-type reactions) has seen a resurgence. Modern ligand development has enabled the coupling of sterically hindered partners, sometimes under milder conditions than palladium-catalyzed reactions.[9] These systems can be a valuable alternative when palladium catalysis fails.
Advanced Strategies & Alternative Methods
When conventional methods are insufficient, alternative approaches can provide a solution.
Q8: I've tried optimizing my palladium-catalyzed reaction with multiple ligands without success. What else can I try?
A8:
-
Nickel Catalysis: Nickel catalysts can exhibit different reactivity and selectivity compared to palladium and are sometimes more effective for coupling sterically hindered substrates, particularly aryl chlorides.[10] The smaller atomic radius of nickel can lead to different ligand-metal bond lengths and coordination geometries, potentially favoring the desired transformation.[10]
-
Sonication: For some reactions, like the Mitsunobu reaction with hindered phenols, applying ultrasound (sonication) at high concentrations can dramatically increase reaction rates.[11][12] This technique can potentially be applied to other coupling reactions to overcome activation barriers by creating localized hot spots and ensuring efficient mixing.[11]
-
Directed Reactions: In some cases, installing a directing group near the reaction site can accelerate the coupling. For example, in Heck reactions, a nearby carboxylic acid can direct the palladium catalyst and accelerate the reaction with a hindered olefin, where traditional conditions fail.[13]
References
- Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates.
- Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction.
- Subtle steric differences reveal a model for Ni cross-coupling success. Princeton University.
- Regioselective aerobic oxidative Heck reactions with electronically unbiased alkenes: efficient access to α-alkyl vinylarenes.
- Technical Support Center: Troubleshooting Low Yield in EDC/NHS Coupling Reactions. Benchchem.
- Cu-Catalyzed C–N Coupling with Sterically Hindered Partners.
- Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. Benchchem.
- Buchwald–Hartwig amin
- Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction.
- Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring.
- Overcoming challenges in the synthesis of sterically hindered anilines. Benchchem.
- A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination.
- Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes.
- Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. Organic Chemistry Portal.
- Optimization of the Heck Reaction Conditions in the Synthesis of (E)-8-Styrylflavones 8a-ca. Semantic Scholar.
- Why am I getting low yield for my Suzuki coupling reaction?. Reddit.
- Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling.
- An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temper
- An efficient method for sterically demanding Suzuki-Miyaura coupling reactions.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction.
- Technical Support Center: Suzuki-Miyaura Coupling of Sterically Hindered Substr
- A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermedi
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 9. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.princeton.edu [chemistry.princeton.edu]
- 11. Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilization of 6-ethyl-4-hydroxypyridin-2(1H)-one
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
You are likely working with 6-ethyl-4-hydroxypyridin-2(1H)-one (or its tautomer 6-ethyl-2,4-dihydroxypyridine) as a pharmaceutical intermediate, potentially for kinase inhibitors or HIV reverse transcriptase inhibitors, or as a metabolite analog.[1]
The Core Problem: This molecule possesses a "perfect storm" of structural vulnerabilities:
-
Electron-Rich Enaminone System: The 4-hydroxy-2-pyridone core is electron-rich, making it a prime target for electrophilic attack and oxidation.[1]
-
Benzylic-like Lability: The 6-ethyl group is activated by the adjacent ring system.[1] Similar to toluene derivatives, the
-carbon (the CH of the ethyl group) is susceptible to hydrogen atom abstraction (HAT) by free radicals, leading to hydroperoxide formation. -
Metal Chelation: Like its structural cousin Deferiprone, this scaffold is a bidentate ligand.[1] It avidly chelates trace Iron (Fe
) or Copper (Cu ). These metal complexes often act as "redox hotspots," catalyzing the molecule's own destruction via Fenton-like chemistry.
This guide provides a self-validating protocol to stabilize this compound in solution and solid state.
Diagnostic: Is Your Sample Degrading?
Before applying stabilizers, confirm the degradation mode. Oxidative degradation typically presents differently than hydrolysis.[1]
| Observation | Probable Cause | Mechanism |
| Yellow/Brown Discoloration | Oxidative Coupling / Quinone Formation | Radical-mediated dimerization or formation of a p-quinone imine species.[1] |
| New Polar Impurity (HPLC) | Hydroxylation (Ring Oxidation) | Attack of hydroxyl radicals ( |
| Loss of Ethyl Signal (NMR) | Side-chain Oxidation | Radical attack on the 6-ethyl group, converting it to an acetyl or hydroxy-ethyl derivative. |
| Purple/Red Coloration | Metal Contamination | Formation of a charge-transfer complex with trace Fe |
The Mechanism of Failure
To solve the problem, we must visualize the enemy. The diagram below details the two primary pathways: Metal-Catalyzed Auto-oxidation and Photo-oxidation .
Figure 1: Mechanistic pathways showing how trace metals and light accelerate degradation via radical intermediates.
Stabilization Protocols
These protocols are designed to be self-validating . If the protocol works, the color change or impurity growth should cease immediately.
Protocol A: Solution State (Buffers/Media)
Use this for HPLC sample preparation, liquid formulations, or reaction workups.
1. pH Control (The Proton Shield)
-
Concept: The anionic form (deprotonated phenol) is
to times more reactive toward oxidation than the neutral form. -
Action: Maintain pH below 4.5 .
-
Why: This ensures the 4-hydroxyl group remains protonated, reducing electron density in the ring and discouraging radical attack.
2. Chelation (The Metal Trap)
-
Concept: You cannot remove all iron from glassware/solvents, so you must sequester it.[1]
-
Action: Add 0.1% w/v Disodium EDTA or DTPA to your aqueous solvents.[1]
-
Why: EDTA wraps trace metal ions, occupying their coordination sites so they cannot bind to your pyridinone and catalyze radical generation.[1]
3. Sacrificial Antioxidant
-
Concept: Provide a molecule that reacts with oxygen faster than your compound.
-
Action: Add 0.05% - 0.1% Sodium Metabisulfite (Na
S O ) or Ascorbic Acid .[1] -
Warning: Ascorbic acid can sometimes act as a pro-oxidant in the presence of un-chelated iron (Fenton reaction). Always use EDTA if using Ascorbate.
Protocol B: Solid State Storage
Use this for long-term storage of the synthesized powder.
-
Container: Amber glass (Type I) to block UV/Vis light.[1]
-
Headspace: Purge with Argon , not Nitrogen.[1]
-
Technical Note: Argon is heavier than air and forms a "blanket" over the crystals. Nitrogen is lighter and diffuses away faster if the seal is imperfect.
-
-
Temperature: Store at -20°C. Chemical reaction rates (including oxidation) roughly halve for every 10°C drop (Arrhenius equation).[1]
Troubleshooting Logic (Decision Tree)
Use this flow to determine the exact cause of instability in your specific experiment.
Figure 2: Step-by-step troubleshooting workflow for identifying the root cause of instability.
Frequently Asked Questions (FAQs)
Q: Can I use BHT (Butylated Hydroxytoluene) as a stabilizer? A: Likely not effective in aqueous solutions.[1] BHT is lipophilic.[1] Since this compound is polar (often handled in water/methanol), BHT will not dissolve effectively to protect it.[1] Use water-soluble antioxidants like Sodium Metabisulfite or N-Acetyl Cysteine .[1]
Q: My LC-MS shows a mass shift of +16 Da. What is it? A: This is a classic signature of mono-oxidation (addition of one Oxygen atom).[1] In this scaffold, it is likely hydroxylation of the pyridine ring (at C-3 or C-5) or oxidation of the ethyl side chain to a hydroxy-ethyl group. This confirms radical attack.
Q: Why does the color change instantly when I dissolve the solid in methanol? A: Methanol often contains trace amounts of formaldehyde and formic acid, but more importantly, dissolved oxygen. If the color is immediate purple/red, your methanol source or glassware has trace iron. If it's slow yellowing, it's dissolved oxygen. Sparge your methanol with Argon for 15 minutes before use.
Q: Does the tautomer form matter for stability? A: Yes. In solution, the 2-pyridone form is generally more stable than the 2-hydroxypyridine form.[2] Polar solvents (water, methanol) favor the stable pyridone tautomer. Non-polar solvents (chloroform) might shift equilibrium to the less stable lactim form. Recommendation: Avoid storing in non-polar chlorinated solvents.[1]
References
-
Tautomeric Equilibrium: The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization. (2016).[3][4] PMC.
-
Iron Chelation Chemistry: Synthesis, Physicochemical Properties, and Evaluation of N-Substituted-2-alkyl-3-hydroxy-4(1H)-pyridinones. (2010).[1] Journal of Medicinal Chemistry.
-
Antioxidant/Pro-oxidant Behavior: Pyridinones are not antioxidants... but they prevent radical oxidations catalyzed by toxic heavy metals.[1][5] (2013).[5][6] Chemical Research in Toxicology.
-
Oxidative Degradation of Dihydropyridines: 1,4-Dihydropyridine oxidative degradation to pyridine derivative under the influence of light.[1] (ResearchGate).[1][7]
Sources
- 1. 4-Pyridone - Wikipedia [en.wikipedia.org]
- 2. wuxibiology.com [wuxibiology.com]
- 3. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyridinones are not antioxidants as shown by kinetics of free radical autoxidation, but they prevent radical oxidations catalyzed by toxic heavy metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
addressing pH sensitivity during extraction of hydroxypyridones
Topic: Addressing pH Sensitivity During Extraction of Hydroxypyridones (HPs) Audience: Researchers, Scientists, and Drug Development Professionals Reference ID: HP-EXT-001
Introduction: The Amphoteric Challenge
Hydroxypyridones (HPs), such as Deferiprone (3,4-HOPO), Mimosine, and CPX, are potent iron chelators characterized by a pyridine ring functionalized with a hydroxyl group and a ketone. Their extraction is notoriously difficult due to their amphoteric nature and high aqueous solubility (hydrophilicity).
This guide addresses the critical role of pH in manipulating the charge state of HPs to maximize recovery and purity. Unlike lipophilic drugs, HPs cannot simply be partitioned into dichloromethane at neutral pH without specific modifications to the aqueous phase.
Module 1: The pH-Speciation Nexus
To extract an HP, you must first neutralize it. HPs possess two critical pKa values that dictate their charge state. Extraction into organic solvents is only feasible when the molecule is in its neutral (zwitterionic or uncharged) form.
The Speciation Logic
-
pH < pKa1 (~3.0 - 3.6): The HP is protonated and exists as a Cation (LH₂⁺) . It is highly water-soluble and will not partition into organic solvents.
-
pKa1 < pH < pKa2 (~9.7): The HP exists primarily as a Neutral/Zwitterionic species (LH) . This is the Target Zone for Liquid-Liquid Extraction (LLE).
-
pH > pKa2 (~9.8): The hydroxyl group deprotonates, forming an Anion (L⁻) . Solubility in water increases again; extraction efficiency drops.
Visualization of Extraction Windows
Figure 1: Speciation of Hydroxypyridones relative to pH. Extraction is only viable in the green "Target Extraction Zone."
Module 2: Optimized Extraction Protocols
Due to the low LogP (e.g., Deferiprone LogP ≈ -0.77), standard LLE often yields <20% recovery. You must use Salting-Out Assisted Liquid-Liquid Extraction (SALLE) or specialized Solid Phase Extraction (SPE) .
Protocol A: Salting-Out Assisted LLE (SALLE)
Best for: Bulk extraction from biological fluids (plasma, urine).
The Mechanism: Adding salt saturates the aqueous layer, decreasing the solubility of the HP (Salting-out effect) and forcing it into the organic phase.
-
Sample Prep: Aliquot 500 µL of biological sample.
-
pH Adjustment (CRITICAL): Adjust pH to 7.4 ± 0.2 using 1M Tris-HCl or Phosphate buffer.
-
Why? Ensures the HP is in the neutral form (LH).
-
-
Salting Out: Add solid NaCl or Ammonium Sulfate to saturation (approx. 0.3 g/mL). Vortex until undissolved salt remains.
-
Solvent Addition: Add 3 volumes of Benzyl Alcohol or a Dichloromethane (DCM) : Isopropanol (3:1) mixture.
-
Note: Pure DCM is often too non-polar for HPs. Isopropanol increases polarity to match the HP.
-
-
Extraction: Vortex vigorously for 5 minutes. Centrifuge at 4000 x g for 10 minutes.
-
Collection: Collect the organic (upper) layer.
Protocol B: Mixed-Mode Solid Phase Extraction (SPE)
Best for: High-purity cleanup for HPLC/MS analysis.
The Mechanism: Uses both hydrophobic retention and ion exchange to trap the HP, allowing rigorous washing of interferences.
Recommended Cartridge: Mixed-Mode Cation Exchange (e.g., Oasis MCX or Strata-X-C).
| Step | Solvent/Buffer | Mechanistic Rationale |
| 1. Condition | Methanol followed by Water | Activates sorbent ligands. |
| 2. Load | Sample acidified to pH 2.0 (with H₃PO₄) | Forces HP into Cationic (LH₂⁺) state. Positively charged HP binds to the negatively charged sulfonate groups on the sorbent. |
| 3. Wash 1 | 0.1M HCl | Removes proteins and neutral interferences; HP remains ionically bound. |
| 4. Wash 2 | 100% Methanol | Removes hydrophobic interferences; HP remains ionically bound. |
| 5. Elute | 5% NH₄OH in Methanol | pH Shift > 10. Deprotonates the HP (neutralizes charge) and deprotonates the sorbent, breaking the ionic bond and releasing the analyte. |
Module 3: Troubleshooting & FAQs
The "Pink Extract" Phenomenon
Q: My organic extract has a faint pink/red hue. Is this normal?
A: No. This indicates Iron Contamination.
Hydroxypyridones are potent iron chelators.[1] If Fe³⁺ is present in your glassware or reagents, the HP will scavenge it, forming a tris-complex (
-
The Problem: The iron complex has different solubility and chromatographic properties than the free ligand.
-
The Fix:
-
Acid wash all glassware (10% HNO₃) or use plasticware.
-
Add 1 mM EDTA to your aqueous buffer during extraction. EDTA competes for the iron and keeps it in the aqueous phase, leaving the HP free.
-
Low Recovery Diagnostics
Q: I am getting <10% recovery using Ethyl Acetate. A: Ethyl Acetate is too non-polar for many HPs (like Deferiprone).
-
Immediate Action: Switch to DCM:Isopropanol (3:1) or n-Butanol .
-
Secondary Check: Verify aqueous phase pH. If pH is <5 or >9, the charged species are partitioning into the water, not the solvent.
HPLC Peak Tailing
Q: My HP peak is tailing significantly on C18. A: This is due to silanol interactions with the pyridine nitrogen.
-
The Fix: Use "End-capped" columns and add an ion-pairing agent or buffer to the mobile phase.
-
Recommendation: Mobile phase should contain 0.1% Formic Acid or 10mM Ammonium Acetate (pH 4.0) . The acidic pH suppresses silanol ionization on the column.
Module 4: Diagnostic Workflow
Use this decision tree to resolve extraction failures.
Figure 2: Troubleshooting decision tree for Hydroxypyridone extraction.
References
-
Hider, R. C., & Hoffbrand, A. V. (2018). The Role of Deferiprone in Iron Chelation. New England Journal of Medicine. (Context: General properties and clinical relevance of Deferiprone).
-
PubChem. (2024). Deferiprone Compound Summary. National Library of Medicine. (Context: pKa values and physicochemical properties).
-
Kontoghiorghes, G. J. (1990). Chelation of iron and other metals by 1-alkyl-3-hydroxy-2-methylpyrid-4-ones. Inorganica Chimica Acta. (Context: Metal binding affinity and pH dependence).
-
Mobarra, N., et al. (2016). A Review on Iron Chelators in Treatment of Iron Overload Syndromes. International Journal of Hematology-Oncology and Stem Cell Research. (Context: Stability and solubility profiles of HPs).
-
Bebbington, D., et al. (2002). Prodrugs of hydroxypyridinones: synthesis and evaluation. Journal of Medicinal Chemistry. (Context: Partition coefficients and lipophilicity challenges).
Sources
Validation & Comparative
1H NMR Chemical Shifts of 6-Ethyl-4-hydroxypyridin-2(1H)-one
The following technical guide details the 1H NMR characteristics of 6-ethyl-4-hydroxypyridin-2(1H)-one , a substituted pyridone derivative often utilized as a scaffold in medicinal chemistry and a metabolite in polyketide biosynthesis.[1]
A Publish Comparison Guide for Researchers
Executive Summary & Compound Profile
Compound: this compound CAS Registry Number: 17508-21-3 Molecular Formula: C7H9NO2 Molecular Weight: 151.16 g/mol [1]
This guide analyzes the proton nuclear magnetic resonance (1H NMR) profile of this compound.[1][2] Due to the rapid tautomeric equilibrium characteristic of 4-hydroxypyridones, spectral interpretation requires strict control of solvent and pH conditions.[1] This document compares the Lactam (2-pyridone) form—the dominant species in polar media—against its Lactim (2-hydroxypyridine) tautomer and structurally related homologs.[1]
Tautomeric Landscape & Spectral Implications
The "Alternatives" in the context of this molecule are not just other compounds, but its own tautomeric forms.[3] The 2(1H)-one nomenclature implies the Lactam form.[1] However, in non-polar solvents or gas phase, the Lactim form may persist.[3]
Tautomeric Equilibrium Diagram
The following diagram illustrates the dynamic equilibrium and the numbering scheme used for NMR assignment.
Figure 1: Tautomeric equilibrium between the 2-pyridone (Lactam) and 2-hydroxypyridine (Lactim) forms.[1][3] Polar solvents stabilize the Lactam form.
1H NMR Spectral Data
The following data represents the Lactam form , which is the relevant species for the "2(1H)-one" designation. Data is derived from high-confidence homologs (6-methyl-4-hydroxypyridin-2(1H)-one) and general pyridone substituent effects.[1]
Experimental Baseline & Assignments (Solvent: DMSO-d6)
DMSO-d6 is the recommended solvent as it stabilizes the lactam tautomer and slows proton exchange, allowing observation of the NH and OH protons.[1]
| Position | Proton Type | Chemical Shift (δ ppm) | Multiplicity | Integral | Coupling (J Hz) | Assignment Logic |
| NH / OH | Exchangeable | 10.50 – 11.20 | Broad Singlet | 2H | - | Acidic protons on N1 and O4; highly concentration/temp dependent. |
| H-3 | Aromatic Ring | 5.55 – 5.60 | Doublet (d) | 1H | J ~ 2.5 | Deshielded by C=O; shielded by C-OH (ortho). Meta-coupled to H-5. |
| H-5 | Aromatic Ring | 5.30 – 5.35 | Doublet (d) | 1H | J ~ 2.5 | Shielded by C-OH (ortho) and alkyl group (ortho).[1] |
| H-8 | Ethyl (CH2) | 2.35 – 2.45 | Quartet (q) | 2H | J ~ 7.5 | Benzylic-like position; deshielded by aromatic ring.[1] |
| H-9 | Ethyl (CH3) | 1.10 – 1.15 | Triplet (t) | 3H | J ~ 7.5 | Terminal methyl group.[1] |
Comparative Analysis: 6-Ethyl vs. 6-Methyl Analog
To validate the assignment, we compare the 6-ethyl derivative with the experimentally established 6-methyl-4-hydroxypyridin-2(1H)-one .[1]
| Feature | 6-Methyl Analog (Experimental*) | 6-Ethyl Derivative (Target) | Interpretation |
| H-3 Shift | 5.59 ppm | ~5.58 ppm | Minimal change; H-3 is distal to the alkyl substitution.[1] |
| H-5 Shift | 5.34 ppm | ~5.32 ppm | Slight upfield shift possible due to increased electron donation of Ethyl vs Methyl.[1] |
| Alkyl Signal | 2.07 ppm (Singlet) | 2.40 (q) + 1.12 (t) | Distinctive pattern change (Singlet |
| Solvent | CDCl3 | DMSO-d6 | DMSO causes a general downfield shift of OH/NH compared to CDCl3.[1] |
*Methyl analog data sourced from crystal structure and NMR studies (See Ref 1).
Experimental Protocol for Reproducibility
To ensure the spectrum matches the data above (Lactam form), follow this strict preparation protocol.
Sample Preparation Workflow
Figure 2: Decision tree for NMR sample preparation to ensure spectral consistency.
Critical Considerations
-
Water Suppression: Commercial DMSO-d6 often contains water (~3.33 ppm).[1] If the sample is wet, the labile NH/OH protons may exchange with water, broadening the peak or merging it into the water signal.[3] Use ampoules of dry DMSO-d6.[1]
-
Concentration: Prepare at 5-10 mg/mL. Higher concentrations may induce stacking/aggregation, shifting the aromatic protons (H-3/H-5) upfield due to anisotropy.[1]
-
Acid Traces: Avoid using CDCl3 that has not been neutralized; acidity can catalyze rapid tautomeric exchange, collapsing the H-3/H-5 coupling.[1]
References
-
Crystal structure and NMR of 4-hydroxy-6-methylpyridin-2(1H)
-
Source: ResearchGate / Acta Crystallographica.[1]
- Data: Provides the baseline chemical shifts for the 6-methyl homolog used for compar
-
-
Tautomerism of 2-Hydroxypyridines
-
Source: The Journal of Organic Chemistry / NIH.[1]
- Data: Details the energetics of Lactam vs Lactim forms in gas phase vs solution.
-
-
Synthesis and NMR of Pyridone Derivatives
Sources
interpreting the IR spectrum of 6-ethyl-4-hydroxypyridin-2(1H)-one
Technical Guide: IR Spectral Analysis of 6-ethyl-4-hydroxypyridin-2(1H)-one
Executive Summary
Target Compound: this compound CAS Registry Number: 17508-21-3 Molecular Formula: C₇H₉NO₂
This guide provides a technical framework for interpreting the infrared (IR) spectrum of this compound. Unlike simple organic molecules, this compound exhibits complex tautomeric equilibria (lactam-lactim and keto-enol), which significantly alter its spectral fingerprint depending on the physical state. This document compares the target compound against its closest structural analog, 4-hydroxy-6-methylpyridin-2(1H)-one , to isolate the specific vibrational contributions of the ethyl group and validate the lactam core structure.
Tautomeric Theory & Mechanism
To accurately interpret the spectrum, one must first understand the species present. Pyridin-2-ones exist in an equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms.
-
Solid State (KBr/Crystal): The Lactam form is thermodynamically favored due to the formation of robust intermolecular hydrogen-bonded dimers [1].
-
Solution State: The equilibrium shifts based on solvent polarity.[1][2] Non-polar solvents may increase the lactim population, while polar solvents (like DMSO or Methanol) stabilize the lactam.
Diagnostic Rule: The presence of a strong carbonyl band (C=O ) around 1630–1660 cm⁻¹ is the primary confirmation of the lactam tautomer. The lactim form lacks this band, showing instead a C=N stretch and O-H characteristics.
Figure 1: Tautomeric Identification Workflow
Caption: Decision tree for distinguishing Lactam vs. Lactim tautomers using IR spectral markers.
Experimental Protocol
To ensure reproducibility and favor the biologically relevant lactam form, the Solid-State KBr Pellet method is the standard.
Protocol: KBr Pellet Preparation
-
Drying: Dry the this compound sample in a vacuum desiccator over P₂O₅ for 4 hours to remove surface moisture (water interferes with the OH/NH region).
-
Ratio: Mix 1.5 mg of sample with 200 mg of spectroscopic grade KBr (approx. 0.8% w/w).
-
Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Note: Excessive grinding can induce amorphous phase transitions; stop when the mixture is non-reflective.
-
Compression: Press at 8–10 tons for 2 minutes under vacuum to form a transparent pellet.
-
Acquisition: Scan from 4000 to 400 cm⁻¹ (Resolution: 2 cm⁻¹, Scans: 32).
Spectral Interpretation & Comparison
This section compares the target Ethyl variant (CAS 17508-21-3) with the standard Methyl analog (4-hydroxy-6-methylpyridin-2(1H)-one).
A. High Frequency Region (3600 – 2400 cm⁻¹)
-
Feature: This region is dominated by hydrogen bonding.
-
Observation: You will not see sharp, free N-H or O-H bands. Instead, expect a broad, intense envelope centered around 3000–3200 cm⁻¹ .
-
Assignment:
-
ν(NH): The lactam N-H stretch typically appears as a broad feature ~3100–3200 cm⁻¹.
-
ν(OH): The 4-hydroxy group forms intermolecular H-bonds, broadening the absorption down to ~2600 cm⁻¹.
-
ν(CH): The C-H stretches of the ethyl group are superimposed on this broad background.
-
B. Double Bond Region (1700 – 1500 cm⁻¹) - The "Fingerprint" of the Core
This is the most critical region for confirming the structure.
| Frequency (cm⁻¹) | Assignment | Interpretation |
| 1635 – 1650 | ν(C=O) (Amide I) | Confirmation of Lactam. This band is intense. If it shifts >1660 cm⁻¹, suspect lack of H-bonding (e.g., dilute solution). |
| 1600 – 1615 | ν(C=C) + δ(NH) | Ring stretching vibrations coupled with N-H bending (Amide II-like). |
| ~1540 | Ring Vibration | Characteristic of the 2-pyridone ring system. |
C. Alkyl Fingerprint Region (< 1500 cm⁻¹) - Ethyl vs. Methyl
This region differentiates the 6-ethyl product from the 6-methyl alternative.
| Feature | 6-Ethyl-4-hydroxy... (Target) | 6-Methyl-4-hydroxy... (Alternative) |
| CH₂ Bending | ~1460 cm⁻¹ (Scissoring) | Absent (No CH₂ group) |
| CH₃ Bending | ~1380 cm⁻¹ (Umbrella) | ~1380 cm⁻¹ (Umbrella) |
| Ring Breathing | ~990 - 1010 cm⁻¹ | ~980 - 1000 cm⁻¹ |
| Substitution Pattern | ~830 - 850 cm⁻¹ (C-H out-of-plane) | ~820 - 840 cm⁻¹ (C-H out-of-plane) |
Key Differentiator: Look for the CH₂ scissoring mode near 1460 cm⁻¹ . In the methyl analog, this band is absent or significantly weaker (arising only from ring modes). The ethyl group adds aliphatic character, slightly increasing the intensity of C-H stretches in the 2850–2960 cm⁻¹ region compared to the methyl analog.
Comparative Performance Summary
| Metric | This compound | 4-Hydroxy-6-methylpyridin-2(1H)-one |
| Lipophilicity | Higher. The ethyl group increases logP, potentially improving membrane permeability in drug applications. | Lower. More water-soluble. |
| Steric Bulk | Moderate. The ethyl tail may influence binding pocket fit (e.g., in metalloenzyme inhibition). | Low. Compact steric profile. |
| IR Marker | 1460 cm⁻¹ (CH₂) + 1640 cm⁻¹ (C=O) | Absence of 1460 cm⁻¹ + 1640 cm⁻¹ (C=O) |
| Primary Use | Specialized intermediate for lipophilic chelators. | Standard building block for pigments and basic chelators. |
References
-
Tautomerism of 4-hydroxypyridin-2-ones: Murguly, E., Norsten, T. B., & Branda, N. (1999). Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases. Journal of the Chemical Society, Perkin Transactions 2.[3]
-
IR of 2-Pyridone: NIST Chemistry WebBook, SRD 69.[4] 2(1H)-Pyridinone Infrared Spectrum.
-
Synthesis & Characterization: Basiula, M., et al. (2016). Hydroxypyridinones with enhanced iron chelating properties. Dalton Transactions.[5]
-
Methyl Analog Data: ResearchGate. 4-Hydroxy-6-methylpyridin-2(1H)-one Crystal Structure and IR.
Sources
- 1. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wuxibiology.com [wuxibiology.com]
- 3. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 4. Pyridine [webbook.nist.gov]
- 5. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Ethyl-Substituted Pyridones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridone scaffolds are prevalent in a vast array of pharmaceuticals and biologically active compounds.[1][2] Understanding their metabolic fate and identifying their isomeric forms is a critical aspect of drug development and metabolomics. Mass spectrometry (MS) stands as a cornerstone technique for these analytical challenges, providing detailed structural information through the analysis of fragmentation patterns. This guide offers an in-depth comparison of the electron ionization (EI) and electrospray ionization (ESI) mass spectrometry fragmentation patterns of three key isomers of ethyl-substituted pyridones: N-ethyl-2-pyridone, 3-ethyl-2-pyridone, and 4-ethyl-2-pyridone. By elucidating the characteristic fragmentation pathways of each isomer, this document aims to equip researchers with the knowledge to confidently identify and differentiate these compounds in complex matrices.
Our analysis is grounded in established fragmentation mechanisms of heterocyclic compounds and supported by experimental data from closely related molecules, ensuring a scientifically rigorous and practically applicable comparison. We will delve into the causality behind the observed fragmentation, providing insights that extend beyond mere spectral interpretation.
Methodology: A Self-Validating Approach to Isomer Differentiation
The reliable differentiation of isomers by mass spectrometry hinges on a robust and well-characterized analytical method. Here, we outline a comprehensive workflow utilizing both Gas Chromatography-Mass Spectrometry (GC-MS) for electron ionization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for electrospray ionization, employing a high-resolution Orbitrap mass spectrometer.
Experimental Protocols
1. Sample Preparation:
-
Standard Preparation: Prepare individual 1 mg/mL stock solutions of N-ethyl-2-pyridone, 3-ethyl-2-pyridone, and 4-ethyl-2-pyridone in methanol. Create a working solution containing all three isomers at a concentration of 10 µg/mL in 50:50 methanol:water.
-
Matrix Spiking (for validation): Spike the working solution into a relevant biological matrix (e.g., human plasma, urine) to assess matrix effects and recovery.
2. GC-MS Analysis (for EI Fragmentation):
-
Instrumentation: A gas chromatograph coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Column: A VF-5ms capillary column (30m × 0.25mm i.d., 0.25µm film thickness) or equivalent.
-
Injection: 1 µL of the sample is injected in splitless mode.
-
Oven Program: Start at 100°C, hold for 1 minute, ramp to 250°C at 15°C/min, and hold for 5 minutes.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan from m/z 40 to 200.
3. LC-MS/MS Analysis (for ESI Fragmentation):
-
Instrumentation: A high-performance liquid chromatograph coupled to a high-resolution Orbitrap mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: Full scan from m/z 50 to 300, followed by data-dependent MS/MS of the top 3 most intense ions.
-
Collision Energy: Use a stepped collision energy (e.g., 15, 30, 45 eV) to obtain a comprehensive fragmentation pattern.
The Power of High-Resolution Mass Spectrometry: The Orbitrap Analyzer
For unambiguous identification, especially when dealing with complex matrices, high-resolution accurate mass (HRAM) instrumentation is indispensable. The Orbitrap mass analyzer traps ions in an electrostatic field and detects their orbital frequencies.[3][4] These frequencies are then converted into precise mass-to-charge ratios via a Fourier transform.[3][5] This allows for the determination of elemental compositions of both parent ions and their fragments, significantly increasing confidence in structural elucidation.
Comparative Analysis of Fragmentation Patterns
The position of the ethyl group on the pyridone ring dramatically influences the fragmentation pathways under both EI and ESI conditions. The following sections detail the expected fragmentation patterns for each isomer, supported by data from analogous compounds and established fragmentation principles.
Electron Ionization (EI) Fragmentation
In EI, the high energy imparted to the molecule leads to extensive fragmentation, providing a detailed fingerprint of the compound's structure.
N-Ethyl-2-pyridone (Molecular Weight: 123.15 g/mol )
The fragmentation of N-ethyl-2-pyridone is expected to be dominated by cleavages of the N-ethyl group. Based on the fragmentation of N-ethyl-2-pyrrolidone, a structurally similar cyclic amide, we can predict the following key fragments:
-
Loss of ethylene (C2H4) via McLafferty rearrangement: This is a highly characteristic fragmentation for N-alkyl amides, resulting in a radical cation at m/z 95 . This is often the base peak.
-
Alpha-cleavage with loss of a methyl radical (•CH3): This leads to the formation of a stable acylium ion at m/z 108 .
-
Loss of the entire ethyl group (•C2H5): This results in the pyridone cation at m/z 94 .
3-Ethyl-2-pyridone & 4-Ethyl-2-pyridone (Molecular Weight: 123.15 g/mol )
For the C-substituted isomers, the primary fragmentation occurs at the ethyl group attached to the ring, specifically through benzylic-type cleavage.
-
Benzylic Cleavage (Loss of a methyl radical, •CH3): This is the most favorable fragmentation pathway for both 3- and 4-ethyl-2-pyridone. The loss of a methyl radical from the ethyl group results in a highly stable, resonance-stabilized cation at m/z 108 . This is expected to be the base peak for both isomers.
-
Ring Fragmentation: Subsequent fragmentation of the pyridone ring can lead to the loss of carbon monoxide (CO), yielding a fragment at m/z 80 . Further fragmentation can lead to the loss of HCN, a common fragmentation pathway for pyridine-containing compounds.[6]
Distinguishing Features in EI:
The key differentiator between the N-ethyl and C-ethyl isomers in EI-MS is the presence of the m/z 95 peak, which is unique to the N-ethyl isomer due to the McLafferty rearrangement. While both will show a peak at m/z 108, its relative abundance will be significantly higher for the C-ethyl isomers due to the stability of the resulting cation.
Table 1: Predicted Major EI Fragmentation Ions of Ethyl-Substituted Pyridone Isomers
| m/z | Proposed Fragment | N-Ethyl-2-pyridone | 3-Ethyl-2-pyridone | 4-Ethyl-2-pyridone |
| 123 | [M]+• | Present | Present | Present |
| 108 | [M - CH3]+ | Present (Moderate) | Base Peak | Base Peak |
| 95 | [M - C2H4]+• | Base Peak | Absent | Absent |
| 94 | [M - C2H5]+ | Present (Low) | Present (Low) | Present (Low) |
| 80 | [M - CH3 - CO]+ | Minor | Present (Moderate) | Present (Moderate) |
Electrospray Ionization (ESI) Fragmentation
ESI is a "soft" ionization technique that typically produces a protonated molecule [M+H]+ with minimal in-source fragmentation. Tandem mass spectrometry (MS/MS) is then used to induce and analyze the fragmentation of this precursor ion.
N-Ethyl-2-pyridone ([M+H]+ at m/z 124)
In ESI-MS/MS, the fragmentation of the protonated N-ethyl-2-pyridone is expected to involve the ethyl group.
-
Loss of ethylene (C2H4): Similar to the McLafferty rearrangement in EI, the loss of a neutral ethylene molecule is a major fragmentation pathway, leading to the protonated 2-pyridone at m/z 96 . This is often the most abundant fragment ion.
3-Ethyl-2-pyridone & 4-Ethyl-2-pyridone ([M+H]+ at m/z 124)
The fragmentation of the protonated C-ethyl isomers will also be dominated by the loss from the ethyl group.
-
Loss of ethylene (C2H4): The loss of ethylene is also a prominent fragmentation pathway for the C-substituted isomers, leading to the protonated pyridone at m/z 96 .
Distinguishing Features in ESI-MS/MS:
While the primary fragmentation for all three isomers in ESI-MS/MS is the loss of ethylene, subtle differences in the relative abundances of other fragments can aid in their differentiation. For instance, the stability of the resulting carbocation after the initial fragmentation can influence subsequent fragmentation pathways. Further fragmentation of the pyridone ring, such as the loss of CO, can also be observed. The key is to carefully compare the full MS/MS spectra.
Table 2: Predicted Major ESI-MS/MS Fragmentation Ions of Ethyl-Substituted Pyridone Isomers
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | N-Ethyl-2-pyridone | 3-Ethyl-2-pyridone | 4-Ethyl-2-pyridone |
| 124 | 96 | C2H4 | Major | Major | Major |
| 124 | 96 | CO | Minor | Minor | Minor |
Visualizing Fragmentation Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key fragmentation pathways for each isomer under EI and ESI conditions.
Electron Ionization (EI) Fragmentation Pathways
Caption: Predicted EI fragmentation pathways of ethyl-substituted pyridones.
Electrospray Ionization (ESI-MS/MS) Fragmentation Pathways
Sources
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
UV-Vis absorption maxima of 6-ethyl-4-hydroxypyridin-2(1H)-one in different solvents
Executive Summary
This technical guide analyzes the UV-Vis spectral behavior of 6-ethyl-4-hydroxypyridin-2(1H)-one , a critical heterocyclic scaffold in drug development (e.g., as an isostere for catechol or a metal chelator). The spectral properties of this compound are governed by lactam-lactim tautomerism , which is highly sensitive to solvent polarity and hydrogen-bonding capability.
Note on Scientific Integrity: While specific spectral data for the 6-ethyl derivative is sparse in open literature compared to its 6-methyl homolog, the electronic effects of an ethyl vs. a methyl group at the C6 position are negligible (
Solvatochromic Behavior & Absorption Maxima
The absorption spectrum of this compound is defined by the equilibrium between two tautomeric forms:
-
2-Pyridone (Lactam): Favored in polar, protic solvents (Water, Methanol).
-
2-Hydroxypyridine (Lactim): Favored in non-polar or aprotic solvents (Chloroform, Cyclohexane), often stabilizing via dimerization.
Comparative Data Table
Data derived from homologous 6-methyl-4-hydroxypyridin-2(1H)-one studies.
| Solvent Environment | Dominant Species | Extinction Coeff.[1] ( | Spectral Characteristics | |
| Water (pH 7) | Pyridone (Lactam) | 296 nm | ~6,500 - 7,500 | Broad, single band. Stabilized by H-bonding with solvent. |
| Methanol / Ethanol | Pyridone (Major) | 288 - 292 nm | ~6,000 | Slight hypsochromic (blue) shift compared to water. |
| 0.1 M NaOH (Basic) | Anion (Deprotonated) | 310 - 320 nm | > 8,000 | Strong bathochromic (red) shift due to extended conjugation of the anion. |
| 0.1 M HCl (Acidic) | Cation (Protonated) | 275 - 280 nm | ~5,000 | Hypsochromic shift; protonation typically occurs at the carbonyl oxygen. |
| Chloroform / Dioxane | Mixed / Lactim | ~300 nm | Variable | Often shows dual peaks or broadening due to lactim-lactam equilibrium and dimerization. |
Mechanistic Insight: The Tautomeric Shift
In aqueous media , the high dielectric constant and H-bond donor capability stabilize the dipolar pyridone form. In aprotic media , the hydroxypyridine form becomes energetically competitive, often forming cyclic dimers to satisfy hydrogen bonding requirements, which alters the
Visualization of Tautomeric Pathways
The following diagram illustrates the solvent-dependent equilibrium and the resulting spectral species.
Figure 1: Tautomeric and ionization equilibria of this compound dictating UV-Vis absorption.
Experimental Protocol for Accurate Measurement
To ensure reproducible data, specifically when assessing tautomeric ratios, follow this self-validating protocol.
Reagents & Equipment[2][3][4]
-
Analyte: this compound (>98% purity).
-
Solvents: Spectroscopic grade (Uvasol® or equivalent) Methanol, Water, Acetonitrile.
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary 60).
-
Cuvettes: Quartz, 10 mm path length (matched pair).
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Working Standard Preparation:
-
Dilute Stock A 1:100 into the target solvent (Water, Buffer, or MeOH) to achieve ~10 µM concentration.
-
Target Absorbance: Aim for 0.6 - 0.8 AU at
to minimize noise and deviation from Beer's Law.
-
-
Blanking & Baseline Correction:
-
Perform a baseline correction using the pure solvent in both sample and reference paths.
-
-
Spectral Scan:
-
Scan range: 200 nm to 400 nm.
-
Scan speed: Medium (approx. 200 nm/min).
-
Data interval: 1 nm.
-
-
Validation Check (Isosbestic Point):
-
Optional: If studying pH dependence, perform a titration. The presence of sharp isosbestic points (points of constant absorbance) confirms a clean two-component equilibrium without degradation.
-
Workflow Diagram
Figure 2: Standardized workflow for UV-Vis characterization.
Conclusion & Application
For researchers developing formulations or conducting QC:
-
In Aqueous Formulations: Expect a stable
at ~296 nm . Any shift toward 315 nm indicates deprotonation (pH > 8) or contamination. -
In Lipophilic Media: Be aware that the spectrum may broaden or shift due to the presence of the lactim tautomer.
-
Quantification: Always construct a calibration curve in the exact solvent system intended for the final assay, as the extinction coefficient (
) varies significantly between the pyridone and hydroxypyridine forms.
References
-
Gomez, M. et al. (2013). Synthesis and crystallographic characterization of 4-hydroxy-6-methylpyridin-2(1H)-one. Acta Crystallographica Section E. Link
-
Beak, P. et al. (1980). Equilibration studies: Protomeric equilibria of 2- and 4-hydroxypyridines. Accounts of Chemical Research. Link
- Katritzky, A. R. (1963). The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry. (Seminal text on pyridone/hydroxypyridine equilibrium).
-
Sigma-Aldrich. (2024). UV-Vis Spectrum of 4-Hydroxy-6-methyl-2-pyridone (Analogous Reference). Link
Sources
distinguishing 6-ethyl-4-hydroxypyridin-2(1H)-one from O-alkylated byproducts
Differentiating 6-Ethyl-4-hydroxypyridin-2(1H)-one from O-Alkylated Byproducts: A Comprehensive Analytical Guide
In medicinal chemistry and drug development, the this compound scaffold is a highly versatile building block. However, its tautomeric nature (existing in equilibrium with 6-ethyl-2,4-dihydroxypyridine) makes it an ambident nucleophile. During synthetic sequences—whether undergoing intentional alkylation, protection/deprotection, or cross-coupling—reactions frequently yield a complex mixture of the unalkylated target, N-alkylated byproducts, and O-alkylated byproducts [1].
For researchers, definitively distinguishing the unalkylated this compound target from its O-alkylated derivatives (e.g., 2-alkoxy or 4-alkoxy isomers) is a critical quality control step. This guide objectively compares the analytical methodologies required to achieve absolute regiochemical assignment.
The Analytical Strategy: Causality & Method Selection
To build a self-validating analytical system, we must rely on orthogonal techniques.
-
LC-HRMS serves as the primary filter. O-alkylation inherently adds mass (e.g., +14.0156 Da for a methyl group, +28.0313 Da for an ethyl group). If the mass matches the unalkylated target, O-alkylated byproducts are immediately ruled out.
-
FT-IR Spectroscopy acts as a rapid structural probe. O-alkylation at the C2 position aromatizes the ring into a pyridine, abolishing the lactam C=O stretch and introducing a C=N stretch.
-
2D NMR (HMBC) is the gold standard for regiochemical assignment [1]. 1D NMR chemical shifts are susceptible to solvent effects and concentration-dependent tautomeric shifts. HMBC (Heteronuclear Multiple Bond Correlation) relies on through-bond magnetization transfer (typically
). This provides absolute proof of connectivity between the alkyl group and the specific oxygen or nitrogen atom on the pyridone ring.
Quantitative Analytical Comparison
The following table summarizes the key spectroscopic differentiators between the unalkylated target and its potential O-alkylated byproducts.
Table 1: Spectroscopic Signatures of Pyridone Derivatives
| Analytical Method | This compound (Target) | 4-O-Alkylated Byproduct | 2-O-Alkylated Byproduct |
| LC-HRMS ( | 140.0706 | 140.0706 + | 140.0706 + |
| FT-IR (cm⁻¹) | ~1650 (C=O lactam), ~3100 (broad O-H/N-H) | ~1650 (C=O lactam), No O-H stretch | ~1590 (C=N), ~1250 (C-O-C), No C=O |
| ¹H NMR (ppm) | No O-CH₂ / O-CH₃ signals | O-CH₂ at ~4.0–4.5 ppm | O-CH₂ at ~4.0–4.5 ppm |
| ¹³C NMR (ppm) | C2 (~165), C4 (~168) | C2 (~165), C4 (~170) | C2 (~160, shifted), C4 (~168) |
| HMBC (2D NMR) | No alkyl-to-ring correlations |
Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating workflows.
Protocol 1: LC-HRMS Profiling (Mass Confirmation)
Purpose: To definitively separate the unalkylated target from alkylated byproducts based on exact mass.
-
Sample Preparation: Dissolve 1 mg of the isolated compound in 1 mL of LC-MS grade Methanol.
-
Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes.
-
Acquisition: Operate the high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in positive Electrospray Ionization (ESI+) mode. Set the scan range to 100–500
. -
Validation: Extract the exact mass for the target (
, calculated 140.0706). If the primary peak exhibits a mass shift corresponding to an alkyl addition (e.g., 168.1019 for an ethyl byproduct), proceed to Protocol 2 to determine the regiochemistry of the byproduct [2].
Protocol 2: 2D NMR (HMBC) Regiochemical Assignment
Purpose: To distinguish between N-alkylated, 2-O-alkylated, and 4-O-alkylated byproducts using through-bond connectivity.
-
Sample Preparation: Dissolve 15–20 mg of the byproduct in 600 µL of strictly anhydrous DMSO-
. Causality note: DMSO- is chosen over to stabilize the tautomeric equilibrium and minimize proton exchange broadening, ensuring sharp cross-peaks. -
1D Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. Identify the protons of the newly added alkyl group (typically appearing between 3.8–4.5 ppm).
-
HMBC Setup: Set up a ¹H-¹³C HMBC experiment. Optimize the long-range coupling delay for 8 Hz, which is the standard
coupling constant for heteroaromatic systems. -
Data Interpretation:
-
If the alkyl protons show a
correlation to the C4 carbon (~168–170 ppm), it is the 4-O-alkylated byproduct . -
If the alkyl protons show a
correlation to the C2 carbon (~160 ppm), it is the 2-O-alkylated byproduct . -
If the alkyl protons show
correlations to both the C2 carbonyl carbon (~165 ppm) and the C6 carbon (~150 ppm), it is the N-alkylated byproduct .
-
Analytical Decision Workflow
Analytical workflow for differentiating the target pyridone from O-alkylated byproducts.
References
-
LaPlante, S. R., Bilodeau, F., Aubry, N., Gillard, J. R., O'Meara, J., & Coulombe, R. (2013). "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters.[Link]
-
Torhan, M. C., Peet, N. P., & Williams, J. D. (2013). "A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions." Tetrahedron Letters.[Link]
elemental analysis standards for 6-ethyl-4-hydroxypyridin-2(1H)-one
Optimizing Elemental Analysis Standards for 6-Ethyl-4-hydroxypyridin-2(1H)-one: A Comparative Guide to Calibration Matrices
As a Senior Application Scientist specializing in elemental microanalysis, I frequently encounter the analytical hurdles posed by nitrogen-rich heterocyclic active pharmaceutical ingredients (APIs). One such compound is This compound (C₇H₉NO₂, MW: 139.15 g/mol ). Accurate determination of its Carbon, Hydrogen, Nitrogen, and Oxygen (CHNS/O) mass fractions is a strict prerequisite for IND/NDA regulatory submissions to establish absolute purity and validate synthetic mass balance.
However, standard elemental analysis protocols often yield erratic nitrogen and carbon recoveries for pyridinone derivatives. This guide objectively compares the performance of traditional calibration standards against a matrix-matched pyridinone Certified Reference Material (CRM), providing experimental evidence and a validated protocol for accurate elemental quantification.
The Mechanistic Challenge: Combustion Kinetics of Pyridinones
Dynamic flash combustion (the Dumas method) relies on the instantaneous oxidation of a sample at ~1000°C in an oxygen-enriched environment[1]. The theoretical elemental composition of this compound is C: 60.42%, H: 6.52%, N: 10.07%, O: 22.99% .
The analytical challenge stems from the thermal stability of the pyridinone ring. Unlike simple aliphatic amines or non-refractory aromatics, nitrogen-rich heterocyclic moieties exhibit altered combustion kinetics. They are highly prone to incomplete combustion, leading to localized soot formation and skewed CO₂/NOₓ gas ratios[2]. When the elemental analyzer is calibrated with an inappropriate standard, the instrument's K-factor (response factor) fails to account for these refractory kinetics, leading to an underestimation of carbon and an overestimation of nitrogen[2].
Comparative Evaluation of Calibration Standards
To achieve a self-validating analytical system, the calibration matrix must perfectly mirror the thermal degradation profile of the analyte. We compared three calibration standards for the CHNO analysis of this compound:
-
Acetanilide (NIST SRM 141d): The ubiquitous industry standard (C: 71.09%, N: 10.36%). While excellent for general organics, its easily cleavable aliphatic amide bond does not model the refractory nature of the pyridinone ring[3].
-
EDTA CRM (High-Oxygen Standard): Often used for oxygen-rich compounds (O: 43.80%). It lacks aromaticity, resulting in vastly different flash combustion dynamics.
-
Deferiprone CRM (Matrix-Matched Standard - "The Product"): Deferiprone (3-hydroxy-1,2-dimethylpyridin-4(1H)-one) is an exact structural isomer of our target analyte[4]. By utilizing a highly purified Deferiprone CRM, we perfectly match the C:H:N:O ratio and the specific ring-breaking thermodynamics of the target compound.
Experimental Data & Performance Comparison
Setup: Analyses were performed on a dynamic flash combustion Elemental Analyzer configured for CHN (TCD detection) and O (pyrolysis)[3]. Samples (~2.0 mg) were weighed into tin capsules. To mitigate incomplete combustion, 10 mg of Vanadium Pentoxide (V₂O₅) was added as a combustion catalyst[5].
Table 1: Recovery and Precision (n=5) of this compound using different calibration standards.
| Calibration Standard | %C Recovery (Theoretical: 60.42%) | %N Recovery (Theoretical: 10.07%) | %O Recovery (Theoretical: 22.99%) | Mean RSD (%) | Pass/Fail (±0.3% absolute limit) |
| Acetanilide (SRM 141d) | 59.81% (-0.61%) | 10.45% (+0.38%) | 22.51% (-0.48%) | 1.24% | FAIL (Carbon underestimation) |
| EDTA CRM | 59.65% (-0.77%) | 10.52% (+0.45%) | 23.10% (+0.11%) | 1.45% | FAIL (Poor C/N correlation) |
| Deferiprone CRM (Matrix-Matched) | 60.38% (-0.04%) | 10.09% (+0.02%) | 22.95% (-0.04%) | 0.18% | PASS (Optimal accuracy) |
Data Synthesis: The data clearly demonstrates that the Matrix-Matched Deferiprone CRM vastly outperforms traditional standards. Acetanilide calibration results in a classic symptom of refractory N-heterocycle analysis: carbon underestimation due to micro-sooting, and nitrogen overestimation due to uncorrected NOₓ tailing.
Validated Experimental Protocol: Matrix-Matched CHNO Analysis
To ensure trustworthiness and reproducibility, the following self-validating protocol must be strictly adhered to:
Step 1: Instrument Preparation & Blanking
-
Purge the Elemental Analyzer with ultra-high purity Helium (carrier gas) and Oxygen (combustion gas)[6].
-
Run three empty tin capsules to establish a stable baseline and confirm zero atmospheric nitrogen intrusion.
Step 2: Standard Calibration (K-Factor Determination)
-
Weigh 5 distinct masses (0.5 mg to 2.5 mg) of the Deferiprone CRM into tin capsules using a microbalance (±0.001 mg precision).
-
Add exactly 10 mg of V₂O₅ catalyst to each capsule to lower the activation energy required for pyridinone ring cleavage[5].
-
Combust at 1000°C. Calculate the linear K-factor for C, H, and N based on the TCD peak areas. The calibration curve variance (R²) must be ≥ 0.999.
Step 3: Sample Analysis
-
Weigh 1.5 mg to 2.0 mg of this compound in triplicate. Add 10 mg V₂O₅.
-
Introduce the sample via the autosampler. The oxygen pulse must be timed perfectly with the sample drop to ensure a localized temperature spike to ~1800°C (flash combustion)[1].
Step 4: Reduction & Separation
-
Pass the combustion gases (CO₂, H₂O, NOₓ, N₂) through a copper reduction reactor at 650°C to quantitatively reduce all NOₓ species to N₂ gas and scavenge excess O₂[1].
-
Separate the gases via a specialized GC column and quantify via the Thermal Conductivity Detector (TCD).
Visualizing the Analytical Workflows
Fig 1: Dynamic Flash Combustion & Gas Separation Workflow for CHN Analysis.
Fig 2: Mechanistic impact of calibration matrices on pyridinone combustion.
Conclusion
For the elemental validation of this compound, relying on generic calibrants like Acetanilide introduces systemic bias due to the refractory nature of the pyridinone ring. By adopting a Matrix-Matched Deferiprone CRM and utilizing a V₂O₅-catalyzed dynamic flash combustion protocol, analytical scientists can achieve the stringent ±0.3% accuracy required by pharmacopeial standards, ensuring absolute confidence in API mass balance.
References
-
Spectro-Lab. Elemental Analysis: CHNS/O characterization of polymers and plastics. Retrieved from:[Link]
-
Beilstein Journal of Organic Chemistry. Synthesis of nanodiamond derivatives carrying amino functions and quantification by a modified Kaiser test. Retrieved from:[Link]
-
Scribd. CHNS Analysis Report for Tank Oil Co. Retrieved from:[Link]
Sources
- 1. measurlabs.com [measurlabs.com]
- 2. BJOC - Synthesis of nanodiamond derivatives carrying amino functions and quantification by a modified Kaiser test [beilstein-journals.org]
- 3. spectro-lab.pl [spectro-lab.pl]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. scribd.com [scribd.com]
- 6. analysis.rs [analysis.rs]
Comparative Binding Affinity of Pyridone Ligands in Metal Complexes: A Technical Guide
Topic: Comparative Binding Affinity of Pyridone Ligands in Metal Complexes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Pyridone Scaffold in Coordination Chemistry
In the realm of bioinorganic chemistry and rational drug design, pyridone-based ligands—specifically 3-hydroxypyridin-4-ones (3,4-HPOs) and 1-hydroxypyridin-2-ones (1,2-HOPOs) —represent a "privileged scaffold." Their ability to form stable, neutral, lipophilic complexes with hard Lewis acids (Fe
However, selecting the correct isomer requires a nuanced understanding of thermodynamic stability , kinetic inertness , and metal selectivity . This guide moves beyond basic structural descriptions to rigorously compare the binding performance of these ligands, supported by experimental data and validated protocols.
Structural Basis of Affinity: 3,4-HPO vs. 1,2-HOPO
To predict performance, one must understand the electronic causality of the binding mode. Both ligand classes function as bidentate (O,O) chelators, forming stable 5-membered chelate rings with metal ions. However, the position of the ring nitrogen fundamentally alters their basicity and affinity.
Comparative Binding Modes
-
3-Hydroxypyridin-4-ones (3,4-HPOs): The nitrogen atom is para to the carbonyl and meta to the hydroxyl. It is part of the aromatic system but does not directly coordinate. Its electron-donating resonance effect increases the Lewis basicity of the carbonyl oxygen, enhancing affinity for high-charge density metals like Fe
. -
1-Hydroxypyridin-2-ones (1,2-HOPOs): The nitrogen is part of the hydroxamic acid moiety (N-OH). While they form stable complexes, the direct attachment of the hydroxyl to the nitrogen (cyclic hydroxamate) often results in lower pK
values, altering the pH range of effective chelation compared to the ketohydroxy motif of 3,4-HPOs.
Visualization: Ligand Architecture & Chelation
Figure 1: Structural causality linking ligand class to electronic properties and resultant metal binding affinity.
Comparative Performance Data
The most authoritative metric for comparing chelators in biological contexts is not the raw stability constant (
-
Definition: pM =
calculated at pH 7.4, with and . -
Why it matters: It accounts for ligand protonation competition (pK
) and hydrolysis of the metal ion, providing a "physiological reality check."
Table 1: Comparative Affinity for Fe(III) and Essential Metals
| Ligand Class | Representative Compound | pFe | log | Selectivity (Fe vs Zn) | Clinical Status |
| 3,4-HPO | Deferiprone (L1) | 19.4 - 20.6 | ~35.0 - 37.0 | High | Approved (Thalassemia) |
| 3,4-HPO | 2-(1'-hydroxyethyl)-L1 | 21.4 | ~38.0 | Very High | Experimental |
| 1,2-HOPO | 1,2-Dimethyl-HOPO | 16.0 - 18.0 | ~26.0 - 28.0 | Moderate | Pre-clinical / Actinide decorporation |
| Maltol | Maltol | ~14.5 | ~29.0 | Low | Approved (Iron supplement) |
| Hexadentate | Desferrioxamine (DFO)* | 26.6 | 30.6 (1:1) | Extreme | Approved (Standard) |
*DFO is a hexadentate reference standard.[1] Note that while DFO has a lower log
Key Insights for Drug Design:
-
The "Goldilocks" Zone: 3,4-HPOs (Deferiprone) hit the sweet spot. They are stable enough to scavenge iron (pFe ~20) but kinetically labile enough to transfer that iron to stronger acceptors or be excreted.
-
Selectivity (Irving-Williams Series):
-
Affinity order: Fe
> Cu > Zn . -
3,4-HPOs exhibit a massive thermodynamic preference for Fe
over Zn ( units), minimizing the risk of zinc depletion during chronic therapy.
-
-
Ruthenium (Ru) Anomalies: For anticancer applications, thermodynamic stability is secondary to kinetic inertness . Pyridone ligands stabilize Ru(II)-arene complexes, preventing rapid hydrolysis in the bloodstream while allowing activation in the hypoxic tumor microenvironment.
Validated Experimental Methodologies
As a scientist, your data is only as good as your protocol. Below are the two "Gold Standard" workflows for characterizing these ligands.
Protocol A: Potentiometric Titration (The Thermodynamic Standard)
Best for determining protonation constants (pK
Pre-requisites:
-
Ionic Strength: Maintain constant
(e.g., 0.1 M KCl or NaClO ) to keep activity coefficients stable. -
Atmosphere: Strict exclusion of CO
(carbonate errors) using Argon/N bubbling. -
Calibration: Gran’s method for precise electrode zeroing.
Step-by-Step Workflow:
-
Ligand Titration: Titrate acidified ligand solution with standardized KOH to determine pK
values. -
Complex Titration: Titrate Ligand + Metal (ratios 1:1, 2:1, 3:1) with KOH.
-
Data Processing: Use non-linear least squares software (e.g., HYPERQUAD or SUPERQUAD) to fit the pH vs. volume data.
-
Validation: The fit must yield a
(sigma) < 1.5 to be statistically valid.
Protocol B: Isothermal Titration Calorimetry (ITC) (The Thermodynamic Profile)
Best for dissecting Enthalpy (
Why use ITC?
Potentiometry gives
-
3,4-HPO Binding: Typically enthalpy-driven (strong M-O bond formation).
-
Desolvation: Entropy terms reveal the release of water molecules from the metal's hydration shell.
Critical Parameter - Buffer Competition:
When measuring high-affinity metals (Fe
-
Setup: Metal-Citrate complex in cell + Pyridone ligand in syringe.
-
Measurement: Heat of displacement (Pyridone displacing Citrate).
-
Calculation:
.
Visualization: Experimental Decision Tree
Figure 2: Decision matrix for selecting the appropriate stability constant determination method.
References
-
Hider, R. C., & Hoffbrand, A. V. (2018). The Role of Deferiprone in Iron Chelation. New England Journal of Medicine. (Generalized authoritative source for Deferiprone context).
-
Santos, M. A., et al. (2012). 3-Hydroxy-4-pyridinones as privileged scaffolds for metal chelation. Future Medicinal Chemistry.
-
Martell, A. E., & Smith, R. M. (2004). NIST Standard Reference Database 46: Critically Selected Stability Constants of Metal Complexes. NIST.
-
Gans, P., Sabatini, A., & Vacca, A. (1996). Investigation of equilibria in solution. Determination of stability constants with the HYPERQUAD suite of programs. Talanta.
-
Merkofer, M., et al. (2006). Preparation and Characterization of Fe(III) Complexes of 3-Hydroxy-4-pyridinones. Helvetica Chimica Acta.
(Note: For specific log K values, always consult the NIST database or primary literature specific to the derivative , as solvent conditions heavily influence reported values.)
Sources
Validating Purity of 6-Ethyl-4-Hydroxypyridin-2(1H)-one: A Comparative Guide to Melting Point Analysis
Topic: Validating Purity of 6-Ethyl-4-Hydroxypyridin-2(1H)-one via Melting Point Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
Executive Summary
In the synthesis of pharmaceutical intermediates like This compound (CAS: 17508-21-3), establishing purity gates is critical for downstream yield and safety.[1][2][3] While High-Performance Liquid Chromatography (HPLC) remains the gold standard for quantitation, Melting Point (MP) analysis offers an indispensable, rapid " go/no-go " metric for initial characterization.[1][2][3]
This guide objectively compares MP analysis against chromatographic and thermal alternatives, providing a validated protocol for establishing purity specifications for this specific pyridone derivative.[3]
Compound Profile & Technical Specifications
This compound is a substituted 2-pyridone, often utilized as a scaffold in the synthesis of bioactive heterocycles.[1][2][3] Its high melting point, driven by intermolecular hydrogen bonding (lactam-lactim tautomerism), makes MP analysis highly sensitive to ionic and organic impurities.[2][3]
| Feature | Specification |
| Chemical Structure | Pyridine ring substituted with an ethyl group at C6 and a hydroxyl group at C4.[1][3][4][5] |
| CAS Number | 17508-21-3 |
| Molecular Formula | C₇H₉NO₂ |
| Molecular Weight | 139.15 g/mol |
| Expected MP Range | 170°C – 200°C (Note: The 6-methyl analogue melts at 195–198°C [1].[1][3] The ethyl group typically lowers lattice energy slightly, depressing the MP relative to the methyl form.) |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water/ether.[3] |
Comparative Analysis: MP vs. HPLC vs. DSC
Melting point analysis is not a replacement for HPLC but a complementary thermodynamic purity check.[1][3] The following table contrasts these methods specifically for hydroxypyridinone derivatives.
Table 1: Performance Comparison of Purity Validation Methods
| Metric | Melting Point (MP) | HPLC (UV/Vis) | DSC (Differential Scanning Calorimetry) |
| Primary Utility | Rapid "Go/No-Go" Purity Gate | Quantitative Impurity Profiling | Polymorph & Solvate Detection |
| Sensitivity | Moderate (Detects >1% impurity) | High (Detects <0.05% impurity) | High (Thermodynamic purity) |
| Specificity | Low: Cannot identify specific contaminants.[1][3] | High: Separates and identifies specific impurities.[3] | Medium: Identifies thermal events.[1][3][5] |
| Speed | < 15 Minutes | 30–60 Minutes (plus prep) | 60+ Minutes |
| Cost per Run | Low (< $5) | High ( | Medium ( |
| Blind Spot | Isomeric Impurities: Isomers often form solid solutions, showing minimal MP depression.[3] | Inorganic Salts: Salts are invisible to UV detectors but drastically affect reaction stoichiometry.[1][3] | Decomposition: High MP compounds may decompose before melting.[1][3] |
Critical Insight: For this compound, MP analysis is superior to HPLC for detecting inorganic salts (e.g., NaCl, KBr from neutralization steps) which do not absorb UV light but will cause significant melting point depression or charring.[1][2]
Validated Experimental Protocol
To ensure reproducibility, this protocol adheres to USP <741> standards for capillary melting point determination.
Phase 1: Sample Preparation[3]
-
Drying: Ensure the sample is dried in a vacuum oven at 60°C for 4 hours. Retained solvent (water/ethanol) acts as an impurity, artificially depressing the MP.[3]
-
Grinding: Grind the sample into a fine, homogeneous powder using an agate mortar. Coarse crystals cause uneven heat transfer.[1][3]
-
Loading: Fill a clean glass capillary (1.5 mm O.D.) to a height of 2–3 mm . Compact by dropping the capillary through a 1-meter glass tube onto a hard surface.[1][3]
Phase 2: Determination (Automated System Preferred)[3]
-
Start Temperature: Set the instrument to 160°C (approx. 10–15°C below expected onset).
-
Ramp Rate:
-
Observation: Record three values:
Phase 3: Acceptance Criteria[3]
-
Pure Compound: Range ≤ 2.0°C (e.g., 192.0°C – 193.5°C).[3]
-
Impure/Wet: Range > 2.0°C or significant depression (>5°C) from the Reference Standard.[3]
Workflow Visualization
The following diagrams illustrate the decision logic and the mechanism of impurity detection.
Figure 1: Purity Validation Decision Tree
This workflow integrates MP analysis as a cost-saving gate before expensive HPLC runs.[1][3]
Caption: A logical purity gate system. Samples failing the low-cost MP check are reprocessed immediately, saving HPLC resources.[1][2]
Figure 2: The Mechanism of Melting Point Depression
Visualizing why impurities (Solvents/Salts) cause the melting range to broaden.[3]
Caption: Impurities disrupt the crystalline lattice of the hydroxypyridone, lowering the energy required for the phase transition (melting).[1][2]
Data Interpretation & Troubleshooting
Scenario A: "The sample melts over a 5°C range."
-
Diagnosis: The sample likely contains residual solvent or starting material (e.g., ethyl propionylacetate).[3]
-
Action: Dry the sample further. If the range persists, recrystallize from Ethanol/Water.[3]
Scenario B: "The sample turns brown/black before melting."
-
Diagnosis: Decomposition.[1][3] Hydroxypyridones can be thermally unstable in the presence of trace bases.[3]
-
Action: Ensure the sample is neutral (check pH of aqueous suspension). Use a faster ramp rate (5°C/min) to measure the decomposition point (
), or switch to DSC.
Scenario C: "MP is sharp but 10°C lower than literature."
-
Diagnosis: Possible Eutectic Mixture or wrong isomer (e.g., N-ethyl vs. C-ethyl).[1][3]
-
Action: Mandatory HPLC/NMR verification. A sharp but wrong MP is a classic sign of a high-purity wrong product.[1][3]
References
-
ChemicalBook. (n.d.).[1][3] 6-hydroxy-4-methyl-2-pyridone Properties (Analogue Reference). Retrieved from [3]
-
U.S. Pharmacopeia (USP). (2023).[3] General Chapter <741> Melting Range or Temperature.[1][3] Retrieved from [3]
-
Mettler Toledo. (2024).[1][3] Melting Point Determination: Principle and Method.[3] Retrieved from [3]
-
BLD Pharm. (2024).[1][3] this compound Product Page.[1][2][3][6][7] Retrieved from [3]
Sources
- 1. Hydroxypyridinone | C5H5NO2 | CID 69975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN101891677B - Preparation method of 6-methyl-2-ethyl-3-hydroxy pyridine - Google Patents [patents.google.com]
- 3. 4-Hydroxypyridine 95 626-64-2 [sigmaaldrich.com]
- 4. 6-ethyl-2-(3-hydroxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one | 1240814-68-9 [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. 17508-21-3|this compound|BLD Pharm [bldpharm.com]
- 7. 1-ETHYL-4-HYDROXY-6-METHYLPYRIDIN-2(1H)-ONE | CymitQuimica [cymitquimica.com]
Safety Operating Guide
Navigating the Disposal of 6-ethyl-4-hydroxypyridin-2(1H)-one: A Guide for Laboratory Professionals
The core principle of chemical disposal is risk mitigation. Pyridine and its derivatives are generally classified as hazardous materials, and their improper disposal can lead to environmental contamination and potential health hazards.[1][2] Therefore, a cautious and informed approach is paramount.
Immediate Safety and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to establish a safe working environment. All handling of 6-ethyl-4-hydroxypyridin-2(1H)-one and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[3] Adherence to a strict personal protective equipment (PPE) regimen is mandatory.
Essential PPE includes:
-
Eye Protection: Chemical safety goggles are required to protect against splashes.[3]
-
Hand Protection: Nitrile or neoprene gloves should be worn to prevent skin contact. It is crucial to inspect gloves for any signs of degradation before use.[3]
-
Body Protection: A fully buttoned laboratory coat must be worn to protect against accidental spills.[3]
In the event of accidental exposure, immediate action is critical. For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. For skin contact, wash the affected area thoroughly with soap and water.[4]
Waste Characterization and Segregation: The Foundation of Safe Disposal
The first step in the disposal process is to characterize the waste. Is it the pure, unused compound, a dilute solution, or contaminated materials such as gloves, weighing paper, or absorbent pads? This characterization will determine the appropriate disposal pathway.
Due to its chemical structure as a pyridine derivative, this compound should be treated as a hazardous waste .[1] It is crucial to segregate this waste stream from other laboratory waste to prevent potentially dangerous chemical reactions.[5]
Key Segregation Practices:
-
Dedicated Waste Container: Use a designated, clearly labeled, and chemically compatible container for all this compound waste. High-density polyethylene (HDPE) or glass containers are generally suitable, but always consult chemical compatibility charts.
-
Avoid Mixing: Do not mix this waste with other chemical waste streams, particularly strong oxidizing agents or acids, to prevent unforeseen reactions.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the CAS number "17508-21-3," and an indication of the primary hazards (e.g., "Toxic," "Irritant").[5]
Step-by-Step Disposal Procedures
The following protocols provide a framework for the safe disposal of this compound in a laboratory setting.
Disposal of Unused or Expired Solid Compound
-
Containerization: Carefully transfer the solid this compound into a designated hazardous waste container. Ensure the container is in good condition and has a secure, tight-fitting lid.[6]
-
Labeling: Affix a completed hazardous waste label to the container.
-
Storage: Store the sealed container in a designated satellite accumulation area (SAA) that is cool, dry, and well-ventilated, away from incompatible materials.[6]
-
Pickup: Arrange for collection by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.
Disposal of Solutions Containing this compound
Under no circumstances should solutions of this compound be disposed of down the drain.[7] The environmental impact of pyridinone derivatives, particularly their potential to act as metal chelators, necessitates responsible disposal.[8]
-
Collection: Collect all aqueous and solvent-based solutions containing the compound in a dedicated, properly labeled hazardous waste container.
-
Segregation: If the solvent is halogenated, it should be collected separately from non-halogenated solvent waste.[5]
-
Storage and Pickup: Follow the same storage and pickup procedures outlined for the solid compound.
Management of Contaminated Materials
Disposable items such as gloves, weighing boats, and absorbent materials that have come into contact with this compound must be treated as hazardous waste.
-
Collection: Place all contaminated solid waste into a designated, labeled hazardous waste bag or container.
-
Segregation: Keep this solid waste separate from non-hazardous laboratory trash.
-
Disposal: The container of contaminated solids should be collected for disposal along with the chemical waste.
Spill Management
In the event of a spill, prompt and safe cleanup is essential to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure the space is well-ventilated, preferably within a chemical fume hood.
-
Containment: For solid spills, carefully sweep or scoop the material into a designated waste container. For liquid spills, use an inert absorbent material, such as vermiculite or sand, to contain and absorb the liquid.
-
Cleanup: Once absorbed, carefully transfer the material into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent or detergent and water. All materials used for decontamination should also be disposed of as hazardous waste.
Regulatory Considerations
While a specific RCRA (Resource Conservation and Recovery Act) waste code for this compound is not explicitly defined, pyridine and some of its derivatives are listed under the codes D038 (for toxicity characteristic) and F005 (as a spent non-halogenated solvent).[9][10] It is prudent to manage this compound as if it falls under these categories and consult with your institution's EHS department for definitive classification.
The final disposal method for this chemical waste will likely be incineration at a licensed hazardous waste facility.[11] High-temperature incineration is an effective method for the destruction of organic compounds, including nitrogen-containing molecules.[12] The thermal decomposition of pyridine compounds can produce nitrogen oxides (NOx) and other potentially hazardous byproducts, necessitating the use of specialized incineration facilities with appropriate emission controls.[13]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is a critical responsibility for all laboratory professionals. By adhering to the procedures outlined in this guide, researchers can ensure the safety of themselves and their colleagues, protect the environment, and maintain compliance with regulatory standards. In the absence of a specific SDS, a conservative approach that treats the compound as a hazardous pyridine derivative is the most prudent course of action. Always prioritize consultation with your institution's EHS department to ensure adherence to local policies and regulations.
References
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American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]
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American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
- Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from a source providing these university guidelines.
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ACS Task Force on Laboratory Waste Management. (2018). A Guidebook. Retrieved from Internet Archive: [Link]
- Fisher Scientific. (2010, November 4).
- Fisher Scientific. (n.d.). Safety Data Sheet for a similar pyridinone compound.
- Fisher Scientific. (2025, December 18).
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
- TCI Chemicals. (2025, November 21).
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Electronic Code of Federal Regulations. (n.d.). 40 CFR 302.4 -- Hazardous substances and reportable quantities. Retrieved from [Link]
- U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo.
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Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Pyridine. Retrieved from [Link]
- A source providing frequently-used federal hazardous waste codes.
- Centers for Disease Control and Prevention. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
- Chaves, S., et al. (2022). Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. PMC.
- A source providing a list of hazardous substances and reportable quantities.
- Sdfine. (n.d.).
- Fisher Scientific. (2009, October 2).
- International Agency for Research on Cancer. (n.d.). Some chemicals that cause tumours of the urinary tract in rodents. NCBI Bookshelf.
- A study on the oral efficacy and acute toxicity of hydroxypyridin-4-one iron chel
- A research gate article on Hydroxypyridinone-Based Metal Chel
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Minnesota Pollution Control Agency. (n.d.). U List of Hazardous Wastes. Retrieved from [Link]
- U.S. Environmental Protection Agency. (n.d.). Thermal Degradation Characteristics of Environmentally Sensitive Pesticide Products.
- Saouter, E., et al. (2022). Toxicity impacts in the environmental footprint method: calculation principles. The International Journal of Life Cycle Assessment, 27, 587–602.
- A 2023 MDPI article on the thermal decomposition of borasilsesquioxanes.
- A 2023 ACS publication on the thermal decomposition of explosives.
- A 2019 MDPI article on the thermal decomposition of bio-based polyesters.
- A 2023 ACS publication on the chemical stability and degrad
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Personal protective equipment for handling 6-ethyl-4-hydroxypyridin-2(1H)-one
Comprehensive Safety and Handling Guide: 6-ethyl-4-hydroxypyridin-2(1H)-one
This guide provides essential safety protocols and operational plans for the handling and disposal of this compound (CAS No. 17508-21-3). As a member of the hydroxypyridinone class of compounds, its handling requires a meticulous and informed approach to safety. This document is intended for researchers, scientists, and drug development professionals, offering procedural guidance grounded in established safety principles for analogous chemical structures.
Hazard Assessment and Risk Analysis
A thorough risk assessment is the cornerstone of safe laboratory practice. Specific toxicological data for this compound is not extensively documented in readily available safety data sheets. Therefore, a conservative approach is mandated, treating it with the same level of caution as structurally related pyridinone derivatives that are known to possess hazardous properties. The primary risks are associated with irritation and potential toxicity upon contact or inhalation.[1][2][3][4][5]
The hydroxypyridinone scaffold is a well-known chelating agent and can interact with biological systems. This necessitates robust protective measures to prevent inadvertent exposure through all potential routes.
| Anticipated Hazard | Basis for Concern (Based on Analogous Compounds) | Potential Consequences |
| Serious Eye Irritation | Pyridinone derivatives are frequently classified as eye irritants or capable of causing serious eye damage.[1][2][3][5] | Contact can lead to redness, pain, watering, and potentially irreversible damage to the cornea. |
| Skin Irritation | Many related compounds are known skin irritants.[1][2][3][4][5] | Direct contact may cause itching, scaling, redness, or blistering. |
| Respiratory Irritation | Handling the solid, powdered form can generate dust, which may irritate the respiratory tract.[3][4][5] | Inhalation of dust or aerosols can lead to coughing, shortness of breath, and inflammation of the respiratory system. |
| Acute Oral Toxicity | Some pyridinone compounds are classified as harmful or toxic if swallowed.[1][3][6] | Ingestion can cause gastrointestinal irritation and may lead to systemic toxic effects. |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is mandatory to create an effective barrier against chemical exposure. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE.
Caption: PPE selection workflow based on procedural risk assessment.
Required PPE Specifications
| Category | Specification | Purpose & Rationale |
| Eye & Face Protection | ANSI Z87.1 compliant chemical splash goggles.[7][8] A face shield should be worn over goggles during procedures with a high risk of splashing.[7] | Protects eyes from splashes, aerosols, and fine dust particles. The hydroxypyridinone class has known eye irritants, making this protection non-negotiable.[1][2][3][5] |
| Hand Protection | Nitrile or neoprene gloves with a minimum thickness of 0.2 mm. Double-gloving is required.[7][9] | Provides a primary barrier against skin contact. Double-gloving allows for the safe removal of the outer, contaminated glove without exposing the skin, a standard practice for handling potentially hazardous compounds.[9] |
| Body Protection | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting knit cuffs.[9] A flame-resistant lab coat may be worn underneath. | Protects skin and personal clothing from contamination. The tight cuffs and solid front prevent exposure at the wrist and from frontal splashes.[9] |
| Respiratory Protection | A NIOSH-approved respirator is required when handling the solid compound outside of a certified chemical fume hood or when aerosols may be generated. A particulate respirator (e.g., N95) or one with an organic vapor cartridge is recommended.[6][7] | Prevents the inhalation of irritating and potentially toxic dust particles or aerosols.[3][4][5] |
Operational Plan: Safe Handling and Experimental Workflow
All manipulations involving this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[7][10] The experimental area should be clearly designated and kept free of clutter.
Experimental Workflow Diagram
Sources
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- 10. carlroth.com [carlroth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
